Octyl decyl phthalate
Description
Properties
IUPAC Name |
2-O-decyl 1-O-octyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-3-5-7-9-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAGMBHLXLZJKZ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
| Record name | OCTYL DECYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID1047497 | |
| Record name | Octyl decyl phthalate | |
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Molecular Weight |
418.6 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Octyl decyl phthalate is a colorless liquid with a mild, characteristic odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Clear liquid; [Hawley] | |
| Record name | OCTYL DECYL PHTHALATE | |
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| Record name | Octyl decyl phthalate | |
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Boiling Point |
462 °F at 4 mmHg (NTP, 1992), 233-267 °C at 4 mm Hg | |
| Record name | OCTYL DECYL PHTHALATE | |
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| Record name | OCTYL DECYL PHTHALATE | |
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Flash Point |
455 °F (NTP, 1992), 455 °F (COC) | |
| Record name | OCTYL DECYL PHTHALATE | |
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| Record name | OCTYL DECYL PHTHALATE | |
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Solubility |
Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/ | |
| Record name | OCTYL DECYL PHTHALATE | |
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Density |
0.972 to 0.976 (USCG, 1999), 0.972-0.976 at 20 °C/20 °C | |
| Record name | OCTYL DECYL PHTHALATE | |
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| Record name | OCTYL DECYL PHTHALATE | |
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Vapor Pressure |
0.00000039 [mmHg], Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |
| Record name | Octyl decyl phthalate | |
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| Record name | OCTYL DECYL PHTHALATE | |
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Color/Form |
Clear liquid | |
CAS No. |
119-07-3 | |
| Record name | OCTYL DECYL PHTHALATE | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl 2-octyl ester | |
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| Record name | Octyl decyl phthalate | |
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| Record name | Decyl octyl phthalate | |
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| Record name | OCTYL DECYL PHTHALATE | |
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| Record name | OCTYL DECYL PHTHALATE | |
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Melting Point |
-40 °F (USCG, 1999), Freezing point: -40 °C | |
| Record name | OCTYL DECYL PHTHALATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/20813 | |
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| Record name | OCTYL DECYL PHTHALATE | |
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Foundational & Exploratory
Octyl decyl phthalate chemical properties and structure
An In-depth Technical Guide to Octyl Decyl Phthalate: Chemical Properties, Structure, and Analytical Methodologies
Introduction
This compound, a significant member of the high-molecular-weight phthalate esters, serves a critical role as a plasticizer, primarily to enhance the flexibility and durability of polymeric materials. Its unique combination of long alkyl chains imparts desirable properties such as low volatility and high permanence, making it a compound of interest in various industrial applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and the analytical techniques employed for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.
Chemical Identity and Structure
This compound is a diester of phthalic acid, characterized by the presence of both an octyl and a decyl ester group attached to the benzene ring. This asymmetric substitution pattern is a key feature of its molecular architecture.
1.1. Nomenclature and Identification
-
IUPAC Name : 2-O-decyl 1-O-octyl benzene-1,2-dicarboxylate[1][2]
-
Synonyms : n-Octyl n-decyl phthalate, Phthalic acid, octyldecyl ester, Dinopol 235, Polycizer 532, Polycizer 562, Staflex 500[1][4]
1.2. Molecular Structure
The structure of this compound consists of a central benzene ring to which two carboxylate groups are attached at adjacent positions (ortho-positions). These carboxylate groups are esterified with an octyl (-C₈H₁₇) and a decyl (-C₁₀H₂₁) alkyl chain, respectively.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for understanding its behavior in various matrices and for developing appropriate analytical methods.
2.1. Physical Properties
This compound is a colorless, oily liquid with a mild, characteristic odor.[2][5] It is less dense than water and is insoluble in water, causing it to float.[2][5]
| Property | Value | Source |
| Molecular Weight | 418.61 g/mol | [6] |
| Melting Point | -40 °F (-40 °C) | [2] |
| Boiling Point | 462 °F (239 °C) at 4 mmHg | |
| Density | 0.972 - 0.976 g/cm³ at 20 °C | [5] |
| Flash Point | 455 °F (235 °C) | [2] |
| Water Solubility | Insoluble | [2] |
| Vapor Pressure | 3.88 x 10⁻⁷ mm Hg at 25 °C (estimated) | [5] |
| Refractive Index | 1.482 at 25 °C | [2] |
2.2. Chemical Reactivity
This compound exhibits reactivity typical of esters. It can react with acids, which may liberate heat along with the corresponding alcohols (octanol and decanol) and phthalic acid. Strong oxidizing acids can lead to a vigorous and potentially exothermic reaction. Interaction with caustic solutions also generates heat. Furthermore, mixing with alkali metals and hydrides can produce flammable hydrogen gas.
Analytical Methodologies
The detection and quantification of this compound are essential for quality control, environmental monitoring, and safety assessment. Gas chromatography and liquid chromatography are the primary techniques employed for its analysis.
3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used and effective technique for the separation and identification of phthalates due to its simplicity, speed, and cost-effectiveness.[7][8] The separation of a complex mixture of phthalates, including this compound, can be achieved on various GC stationary phases.[7][9] The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation :
-
For solid samples, extraction with a solvent mixture such as methylene chloride/acetone (1:1) or hexane/acetone (1:1) is recommended.[10]
-
Aqueous samples should be extracted with methylene chloride at a pH between 5 and 7.[10]
-
The extract is then concentrated and may require a cleanup step, such as gel permeation chromatography, to remove interfering substances.[10]
-
-
GC-MS Conditions :
-
Injector : Splitless mode, temperature of 250-290 °C.
-
Column : A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5ms), is commonly used.[7]
-
Oven Temperature Program : An initial temperature of around 150 °C, held for a short period, followed by a ramp to a final temperature of 280-300 °C.[10]
-
Carrier Gas : Helium at a constant flow rate.
-
Mass Spectrometer : Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. A common base peak ion for many phthalates is m/z 149, which corresponds to the protonated phthalic anhydride fragment.[8]
-
Caption: Workflow for the analysis of this compound using GC-MS.
3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the analysis of this compound, particularly for samples that are not amenable to GC due to thermal instability or high boiling points.[11] Reversed-phase HPLC is the most common mode of separation.
Experimental Protocol: HPLC Analysis of this compound
-
Sample Preparation :
-
Similar to GC-MS, a suitable extraction and cleanup procedure is required to isolate the analyte from the sample matrix.
-
The final extract should be dissolved in a solvent compatible with the mobile phase.
-
-
HPLC Conditions :
-
Column : A C18 or a specialized reverse-phase column like Newcrom R1 is effective for the separation of this compound.[4][11]
-
Mobile Phase : A mixture of acetonitrile and water is typically used.[4][11] An acid, such as phosphoric acid, may be added to improve peak shape. For mass spectrometry detection, a volatile acid like formic acid should be used instead.[4][11]
-
Detection : UV detection at wavelengths around 230 nm and 270 nm is suitable for phthalate esters.[12] Alternatively, HPLC can be coupled with a mass spectrometer (LC-MS) for enhanced selectivity and sensitivity.
-
Applications and Safety Considerations
4.1. Industrial Applications
The primary application of this compound is as a plasticizer for polyvinyl chloride (PVC) and other polymers.[2] Its addition to these materials imparts flexibility, durability, and longevity. It can be found in a variety of products, including building materials, personal care products, detergents, packaging, and textiles.[2]
4.2. Toxicological Profile and Safety
Phthalates as a class of compounds have been subject to scrutiny due to their potential adverse health effects, with some being classified as endocrine disruptors.[7] While high-molecular-weight phthalates like this compound are generally considered to have lower toxicity than their low-molecular-weight counterparts, a thorough evaluation of their safety profile is crucial, especially in applications with potential for human exposure. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety goggles.
Conclusion
This compound is a high-molecular-weight phthalate ester with a well-defined chemical structure and a range of physicochemical properties that make it a versatile plasticizer. Its analysis is reliably achieved through established chromatographic techniques such as GC-MS and HPLC, which provide the necessary sensitivity and selectivity for its detection and quantification in various matrices. A comprehensive understanding of its chemical properties, structure, and analytical behavior is essential for its appropriate use in industrial applications and for ongoing research into its environmental fate and toxicological profile.
References
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Decyl Octyl Phthalate CAS#: 119-07-3 • ChemWhat | Database of Chemicals & Biologicals. [Link]
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Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies. [Link]
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This compound - mzCloud. [Link]
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This compound | C26H42O4 | CID 8380 - PubChem - NIH. [Link]
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This compound - precisionFDA. [Link]
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Isodecyl octyl phthalate | C26H42O4 | CID 14902 - PubChem - NIH. [Link]
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n-Octyl n-decyl phthalate - EZGC Method Translator. [Link]
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GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance - Restek. [Link]
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Chemical Properties of Di-n-octyl phthalate (CAS 117-84-0) - Cheméo. [Link]
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1,2-Benzenedicarboxylic acid, decyl octyl ester - the NIST WebBook. [Link]
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di-N-Octyl Phthalate | C24H38O4 | CID 8346 - PubChem. [Link]
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n-Octyl n-decyl phthalate (T3D3658) - T3DB. [Link]
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GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]
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decyl octyl phthalate | CAS#:119-07-3 | Chemsrc. [Link]
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Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD), part of Test Methods for Evaluati - EPA. [Link]
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Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS - Agilent. [Link]
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Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. [Link]
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Decyl octyl phthalate: (A) Proposed fragmentation mechanism... - ResearchGate. [Link]
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An In-Depth Technical Guide to n-Octyl n-Decyl Phthalate: Properties, Analysis, and Toxicological Profile
This guide provides a comprehensive technical overview of n-octyl n-decyl phthalate, a significant member of the phthalate ester family. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core identification, chemical properties, synthesis, analytical methodologies, and its metabolic and toxicological implications. The information presented herein is grounded in authoritative sources to ensure scientific integrity and practical applicability.
Core Identification and Chemical Identity
n-Octyl n-decyl phthalate is a mixed diester of phthalic acid, featuring both an eight-carbon (octyl) and a ten-carbon (decyl) linear alkyl chain. This structure dictates its physical properties and its primary application as a plasticizer.
Molecular Formula: C₂₆H₄₂O₄[2]
Molecular Weight: 418.61 g/mol [2]
Synonyms and Trade Names
A clear understanding of the various names under which this compound is referenced is crucial for comprehensive literature and database searches.
| Type | Name |
| Systematic Name | 1,2-Benzenedicarboxylic acid, decyl octyl ester[4][5] |
| Common Synonyms | n-Decyl n-octyl phthalate, Phthalic acid, decyl octyl ester[2][4][6] |
| Trade Names | Dinopol 235, Polycizer 532, Polycizer 562, Staflex 500[4][5][6] |
Physicochemical Properties
n-Octyl n-decyl phthalate is a colorless, oily liquid with a mild, characteristic odor.[4][5][7] It is less dense than water and insoluble in it, which causes it to float.[4][5][7] Its high molecular weight and long alkyl chains contribute to its low volatility and high boiling point.
| Property | Value | Source |
| Melting Point | -40°F (-40°C) | (USCG, 1999)[4] |
| Boiling Point | 462°F (239°C) at 4 mmHg | (NTP, 1992)[4] |
| Flash Point | 455°F (235°C) | (NTP, 1992)[4] |
| Specific Gravity | 0.972 to 0.976 | (USCG, 1999)[4] |
| Water Solubility | Insoluble | [4][7] |
Synthesis of n-Octyl n-Decyl Phthalate
The industrial synthesis of n-octyl n-decyl phthalate, like other phthalate esters, is typically achieved through the esterification of phthalic anhydride with a mixture of n-octanol and n-decanol. This reaction is generally catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or by organometallic catalysts like tetrabutyl titanate. The process involves heating the reactants and removing the water formed during the reaction to drive the equilibrium towards the product side.
The choice of a mixed-alcohol feedstock (n-octanol and n-decanol) results in a product that is a statistical mixture of di-n-octyl phthalate, di-n-decyl phthalate, and the desired n-octyl n-decyl phthalate. The ratio of the starting alcohols can be adjusted to favor the formation of the mixed ester.
Caption: Generalized synthesis pathway for n-octyl n-decyl phthalate.
Analytical Methodologies
Accurate quantification of n-octyl n-decyl phthalate in various matrices, from consumer products to biological samples, is essential for exposure assessment and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and robust technique for this purpose. High-performance liquid chromatography (HPLC) is also a viable method.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers excellent chromatographic resolution and definitive identification based on mass spectra. The following is a generalized protocol for the analysis of n-octyl n-decyl phthalate.
1. Sample Preparation (Extraction):
-
Solid Samples (e.g., plastics, toys): The sample is typically dissolved in a suitable solvent like tetrahydrofuran (THF), followed by precipitation of the polymer with a non-solvent such as hexane or methanol. The supernatant containing the phthalates is then collected.
-
Liquid Samples (e.g., beverages, biological fluids): Liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) can be employed to isolate and concentrate the phthalates.
-
Internal Standard: An internal standard, such as benzyl benzoate, should be added at the beginning of the sample preparation process to correct for variations in extraction efficiency and instrument response.
2. GC-MS Analysis:
-
GC Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, Rtx-5ms), is commonly used.[2]
-
Injection: A splitless injection is often used for trace analysis to maximize sensitivity.
-
Oven Temperature Program: A temperature gradient is employed to separate the phthalates based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300-320°C), and hold for a few minutes.
-
Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is preferred for its higher sensitivity and selectivity. The characteristic fragment ion at m/z 149 is a common quantifier for many phthalates.
Caption: Standard workflow for the analysis of n-octyl n-decyl phthalate by GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC, particularly with UV detection, provides an alternative analytical approach.
1. Sample Preparation: Similar extraction procedures as for GC-MS are used. The final extract is dissolved in the mobile phase.
2. HPLC Analysis:
-
Column: A reverse-phase column, such as a C18 or a phenyl-hexyl column, is typically used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water is commonly employed.
-
Detection: A UV detector set at a wavelength where phthalates absorb (around 225 nm) is a common choice. For higher specificity, HPLC can be coupled with a mass spectrometer (LC-MS).
Metabolism and Toxicology
The toxicological profile of phthalates is a subject of extensive research, with concerns primarily focused on their endocrine-disrupting properties and effects on reproductive health.[7][8]
Metabolic Pathway
Upon ingestion or absorption, phthalate diesters like n-octyl n-decyl phthalate are not metabolically inert. The primary metabolic pathway involves a two-step process:
-
Hydrolysis: The diester is first hydrolyzed by esterases, primarily in the gut and liver, to its corresponding monoester, mono-n-octyl phthalate and mono-n-decyl phthalate, and the respective alcohols.[5] The monoesters are generally considered the more toxicologically active metabolites.
-
Secondary Metabolism: The monoesters can undergo further metabolism. This includes oxidation of the alkyl chain to form more polar metabolites or conjugation with glucuronic acid to facilitate excretion in the urine and feces.[5]
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An In-Depth Technical Guide to the Mechanism of Action of Octyl Decyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octyl decyl phthalate (ODP), a high molecular weight phthalate ester, is primarily utilized as a plasticizer to impart flexibility to polyvinyl chloride (PVC) products.[1] Its widespread use results in ubiquitous human exposure, raising concerns about its potential health effects.[2][3] This guide synthesizes the current understanding of the molecular mechanisms underlying the biological activity of ODP and related phthalates. The core mechanism involves the activation of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs), leading to downstream effects on gene expression that regulate lipid metabolism and cellular proliferation.[4][5] Furthermore, ODP and its metabolites are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with reproductive and developmental processes.[6][7] This document provides a detailed examination of the metabolic activation, primary molecular targets, affected signaling pathways, and the resulting toxicological outcomes associated with ODP exposure. It also includes standardized experimental protocols for investigating these mechanisms, offering a comprehensive resource for the scientific community.
Introduction: The Chemical and Biological Landscape of this compound
This compound (CAS No. 119-07-3), also known as n-octyl n-decyl phthalate, is a diester of phthalic acid with C8 and C10 linear alkyl chains.[1] It is a colorless, oily liquid with low water solubility and is extensively used in the manufacturing of a wide array of consumer products, including building materials, packaging, and personal care items.[1] As a plasticizer, ODP is not chemically bound to the polymer matrix, allowing it to leach into the environment and subsequently lead to human exposure through ingestion, inhalation, and dermal contact.[2]
The primary health concerns associated with phthalates, including ODP, stem from their classification as endocrine-disrupting chemicals.[7][8][9] EDCs are exogenous substances that can interfere with any aspect of hormone action.[7] For high molecular weight phthalates like ODP, the toxicological activity is often mediated by their metabolites, which are formed following in vivo hydrolysis.[10][11][12] These monoester metabolites are considered the primary active agents responsible for interacting with cellular targets and initiating a cascade of biological effects.[10][13]
Metabolic Activation: The Gateway to Biological Activity
The biological activity of this compound is intrinsically linked to its metabolism. The parent diester is relatively inert; however, upon entering the body, it undergoes rapid hydrolysis by non-specific esterases and lipases, primarily in the intestine and other tissues.[10][14] This initial metabolic step, known as Phase I metabolism, cleaves one of the ester bonds to yield the monoester metabolite, mono-octyl phthalate or mono-decyl phthalate, and the corresponding alcohol.[11]
These monoester metabolites are the key toxicologically active species.[10][13] They can undergo further Phase I metabolism, including oxidation of the alkyl side chain, to produce various oxidative metabolites.[11] Subsequently, these metabolites can be conjugated with glucuronic acid in a Phase II reaction, which increases their water solubility and facilitates their excretion in urine and feces.[11] The metabolic conversion to monoesters is crucial, as these molecules are the primary ligands for nuclear receptors.[5]
Molecular Initiating Event: Peroxisome Proliferator-Activated Receptors (PPARs) as Primary Targets
The central mechanism of action for many phthalates, including the active metabolites of ODP, is the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[4][5] PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing critical roles in the regulation of lipid and glucose homeostasis, cellular proliferation and differentiation, and inflammation.[5] There are three main subtypes of PPARs:
-
PPARα (alpha): Primarily expressed in the liver, kidney, heart, and muscle. It is a key regulator of fatty acid catabolism.
-
PPARβ/δ (beta/delta): Ubiquitously expressed and involved in fatty acid oxidation and cell proliferation.
-
PPARγ (gamma): Predominantly found in adipose tissue, it is a master regulator of adipogenesis and is also involved in glucose metabolism and inflammation.
Phthalate monoesters, particularly those with longer alkyl chains, have been shown to bind to and activate PPARs, with a notable affinity for PPARα and PPARγ.[13][15] This interaction is considered the molecular initiating event that triggers a cascade of downstream effects. Studies have demonstrated that the potency and efficacy of phthalate monoesters for PPAR activation generally increase with the length of the alkyl side-chain.[13]
The activation of PPARα by phthalate metabolites leads to the classic "peroxisome proliferation" effect observed in rodents, characterized by an increase in the size and number of peroxisomes in liver cells and the induction of enzymes involved in fatty acid β-oxidation.[4] While this effect is a well-established marker of phthalate exposure in rodents, its relevance to humans is debated due to species-specific differences in PPARα expression and response.[13]
Signaling Pathway: PPAR Activation
The following diagram illustrates the generalized signaling pathway following the activation of a PPAR by a phthalate monoester.
Caption: PPAR activation by a phthalate monoester metabolite.
Endocrine Disruption: Interference with Hormonal Pathways
Beyond PPAR activation, phthalates are well-documented endocrine disruptors that can interfere with the reproductive system.[2][6] The anti-androgenic effects are of particular concern, especially during critical developmental windows.[7] While the exact mechanism for ODP is less characterized than for some other phthalates like DEHP or DBP, the general mechanisms for phthalate-induced reproductive toxicity include:
-
Inhibition of Steroidogenesis: Phthalates can disrupt the synthesis of testosterone in Leydig cells of the testes.[6] This can lead to a reduction in circulating testosterone levels, which is crucial for the development and function of the male reproductive system.
-
Alteration of Gene Expression: Phthalates can modulate the expression of genes involved in hormone synthesis, transport, and metabolism.[6]
-
Estrogenic Activity: Some phthalates have been shown to exhibit weak estrogenic activity, meaning they can mimic the effects of estrogen, potentially disrupting the hormonal balance.[8]
These endocrine-disrupting activities can lead to a range of adverse outcomes, including testicular dysgenesis syndrome, reduced fertility, and malformations of the reproductive tract.[6]
Quantitative Data Summary: Receptor Activation and Toxicological Endpoints
The following table summarizes key quantitative data related to the activity of phthalates. Note that specific data for this compound is limited in the public domain, and data for structurally related phthalates are often used to infer its potential activity.
| Compound/Metabolite | Receptor/Assay | Endpoint | Value | Reference |
| Di-n-octyl phthalate (DNOP) | Estrogen Receptor Assay | Estrogenic Activity | No activity observed | [8] |
| Dicyclohexyl phthalate (DCHP) | Human PXR | EC50 | 8.7 µM | [16] |
| Dicyclohexyl phthalate (DCHP) | Mouse PXR | EC50 | 5.9 µM | [16] |
| Di-iso-decyl phthalate (DIDP) | Human PPARγ | G Score (in silico) | -9.99 | [15] |
| Di-iso-decyl phthalate (DIDP) | Estrogen Receptor Assay | Estrogenic Activity | No activity observed | [8] |
PXR: Pregnane X Receptor, another nuclear receptor activated by some phthalates. EC50: Half maximal effective concentration. G Score: A measure of binding affinity from molecular docking studies.
Experimental Protocols for Mechanistic Investigation
To rigorously investigate the mechanism of action of ODP, a combination of in vitro and in vivo studies is essential. The following protocols provide a framework for key experiments.
In Vitro Nuclear Receptor Activation Assay (Reporter Gene Assay)
This protocol is designed to quantify the ability of ODP metabolites to activate PPARs.
Principle: A host cell line is co-transfected with two plasmids: one expressing the full-length PPAR protein and another containing a reporter gene (e.g., luciferase) under the control of a promoter with PPAR response elements (PPREs). If the test compound activates the PPAR, the receptor-RXR heterodimer binds to the PPRE and drives the expression of the reporter gene, which can be quantified.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293T or CV-1) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Transfection: Co-transfect the cells with a PPAR expression vector (e.g., pCMX-hPPARα) and a reporter plasmid (e.g., pGL3-PPRE-luc). A β-galactosidase expression vector should also be included as an internal control for transfection efficiency.
-
Compound Exposure: After 24 hours, replace the medium with fresh medium containing the test compound (ODP monoester metabolite) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPAR agonist like Wy-14,643 for PPARα).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
β-Galactosidase Assay: Measure the β-galactosidase activity in the cell lysates to normalize the luciferase data for transfection efficiency.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.
Experimental Workflow: Reporter Gene Assay
Caption: Workflow for a PPAR reporter gene assay.
Conclusion and Future Directions
The mechanism of action of this compound is primarily driven by its monoester metabolites, which act as agonists for nuclear receptors, most notably PPARs. This interaction triggers changes in gene expression that can lead to peroxisome proliferation (in rodents) and disruption of lipid metabolism. Furthermore, as an endocrine-disrupting chemical, ODP and its metabolites can interfere with steroidogenesis, contributing to reproductive and developmental toxicity.
While the general mechanisms for high molecular weight phthalates are established, further research is needed to delineate the specific dose-response relationships and toxicological profile of ODP itself. Future studies should focus on:
-
Metabolite-Specific Activity: Characterizing the relative potency of different ODP metabolites in activating various nuclear receptors.
-
Human Relevance: Investigating the effects of ODP metabolites on human primary cells and tissues to better understand the species-specific differences in response.
-
Mixture Effects: Assessing the combined effects of ODP with other phthalates and environmental contaminants to reflect real-world exposure scenarios.
A deeper understanding of these mechanisms is crucial for accurate risk assessment and the development of safer alternatives.
References
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Chen, F. P., Chien, M. H., & Chen, Y. L. (2018). Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures. International Journal of Molecular Sciences, 19(12), 3899. [Link]
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Radke, M., & Jurewicz, J. (2021). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. International Journal of Environmental Research and Public Health, 18(11), 5681. [Link]
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Sui, Y., Helsley, R. N., Park, S. H., & Zhou, C. (2020). Effects of Dicyclohexyl Phthalate Exposure on PXR Activation and Lipid Homeostasis in Mice. Environmental Health Perspectives, 128(1), 17001. [Link]
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U.S. Consumer Product Safety Commission. (2010). Overview of Phthalates Toxicity. [Link]
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Gopikrishna, V., & Muralidhara. (2013). Phthalates Efficiently Bind to Human Peroxisome Proliferator Activated Receptor and Retinoid X Receptor α, β, γ Subtypes: An in Silico Approach. Journal of Applied Toxicology, 33(11), 1335-1346. [Link]
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Hurst, C. H., & Waxman, D. J. (2003). Peroxisome proliferator-activated receptors: mediators of phthalate ester-induced effects in the male reproductive tract? Toxicological Sciences, 74(1), 1-5. [Link]
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Latini, G., Scoditti, E., Massaro, M., Verrotti, A., & De Felice, C. (2011). Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence. PPAR Research, 2011, 258267. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Di-n-octylphthalate (DNOP). [Link]
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Bility, K., Thompson, J. T., McKee, R. H., David, R. M., Butala, J. H., & Peters, J. M. (2004). Activation of mouse and human peroxisome proliferator-activated receptors (PPARs) by phthalate monoesters. Toxicological Sciences, 82(1), 17-29. [Link]
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Schönfeld, P., & Reiser, G. (2021). Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply. Journal of Neurochemistry, 159(3), 512-528. [Link]
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Eick, S. M., Goin, D. E., Cushing, L. J., DeMicco, E., Smith, S. C., Park, J. S., ... & Woodruff, T. J. (2023). Impact of prenatal phthalate exposure on newborn metabolome and infant neurodevelopment. Nature Communications, 14(1), 1785. [Link]
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Ziv-Gal, A., & Flaws, J. A. (2016). Environmentally relevant mixtures of phthalates and phthalate metabolites differentially alter the cell cycle and apoptosis in mouse neonatal ovaries. Toxicology and Applied Pharmacology, 306, 42-50. [Link]
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Mikula, P., Svobodová, Z., & Smutná, M. (2005). Phthalates: toxicology and food safety - a review. Czech Journal of Food Sciences, 23(6), 217-223. [Link]
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Octyl decyl phthalate synthesis and purification techniques
An In-Depth Technical Guide to the Synthesis and Purification of Octyl Decyl Phthalate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical synthesis and subsequent purification methodologies for this compound, a mixed-ester plasticizer of significant industrial relevance. The content is structured to deliver not only procedural steps but also the underlying scientific principles, catering to researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this compound.
Introduction to this compound
This compound is a member of the phthalate ester family, a class of compounds primarily used as plasticizers to enhance the flexibility, durability, and transparency of polymers, most notably polyvinyl chloride (PVC).[1] As a mixed-ester phthalate, it is synthesized from phthalic anhydride and a combination of octanol and decanol. This specific combination of alkyl chains provides a desirable balance of properties, including low volatility and high permanence, making it a valuable component in various applications ranging from medical devices to consumer goods.[2]
The synthesis and purification of this compound are critical processes that dictate the final product's quality, purity, and performance characteristics. This guide will delve into the intricacies of these procedures, offering both theoretical insights and practical, field-proven protocols.
Synthesis of this compound: A Mechanistic Approach
The industrial production of this compound is achieved through the esterification of phthalic anhydride with a mixture of octanol and decanol.[1] This reaction is typically catalyzed by an acid and proceeds in a two-step manner.
Chemical Principles and Reaction Mechanism
The synthesis of phthalate esters from phthalic anhydride is a classic example of nucleophilic acyl substitution. The overall process can be summarized by the following general reaction scheme:
C₆H₄(CO)₂O + ROH + R'OH → C₆H₄(COOR)(COOR') + H₂O
Where R and R' represent the octyl and decyl alkyl chains.
The reaction mechanism involves two sequential esterification steps:
-
Monoester Formation: The first step is a rapid, non-catalytic addition of an alcohol molecule to the phthalic anhydride ring, opening it to form a monoester.[1][2] This reaction is generally facile and can occur even without a catalyst.[2]
-
Diester Formation: The second esterification, converting the monoester to a diester, is a slower, equilibrium-limited reaction that requires a catalyst and elevated temperatures to proceed at a practical rate.[1][2] The water produced during this step must be continuously removed to drive the equilibrium towards the product side.[3]
A plausible mechanism for the acid-catalyzed second esterification step is as follows:
-
Protonation of the carboxylic acid group of the monoester by the acid catalyst.
-
Nucleophilic attack by a second alcohol molecule (either octanol or decanol) on the protonated carbonyl carbon.
-
A series of proton transfers.
-
Elimination of a water molecule to form the diester and regenerate the catalyst.[2]
Key Process Parameters and Their Rationale
The successful synthesis of this compound hinges on the careful control of several key parameters:
| Parameter | Typical Range | Rationale |
| Reactant Molar Ratio | 1 : 2.1-5.0 (Anhydride:Total Alcohols) | An excess of the alcohol mixture is used to shift the reaction equilibrium towards the formation of the diester product.[1] |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid, organometallic compounds (e.g., titanates, stannous esters) | Acid catalysts are effective in promoting the esterification reaction.[3][4][5] The choice of catalyst can influence reaction rate, temperature requirements, and the complexity of post-reaction purification.[4][5] |
| Catalyst Concentration | 0.2-10 wt% of phthalic anhydride | A sufficient concentration is needed to achieve a desirable reaction rate. However, excessive amounts can lead to side reactions and increase the burden of purification.[5] |
| Reaction Temperature | 140-240°C | Higher temperatures increase the reaction rate and facilitate the removal of water.[5][6] However, excessively high temperatures can lead to the formation of olefins and other undesirable byproducts.[4] |
| Reaction Time | 0.5-10 hours | The reaction is monitored until the desired conversion is achieved, typically by measuring the acid number of the reaction mixture.[5][6] |
Experimental Protocol for Synthesis
The following is a generalized, step-by-step protocol for the laboratory-scale synthesis of this compound:
-
Reactor Setup: A multi-necked flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus fitted with a condenser to facilitate the removal of water.[7]
-
Charging Reactants: Phthalic anhydride, a mixture of octanol and decanol (in a slight molar excess), and the chosen catalyst are added to the reaction flask.[5][7]
-
Inert Atmosphere: The system is purged with nitrogen to prevent oxidation at high temperatures.
-
Heating and Reaction: The reaction mixture is heated to the desired temperature (typically between 160°C and 220°C) with continuous stirring.[7][8] The formation of water will be observed in the Dean-Stark trap.
-
Monitoring Progress: The reaction is monitored by periodically taking samples and determining the acid number via titration with a standardized alcoholic KOH solution.[7] The reaction is considered complete when the acid number falls below a predetermined value.
-
Cooling: Once the reaction is complete, the heating is discontinued, and the mixture is allowed to cool.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The crude product from the synthesis contains unreacted alcohols, catalyst residues, and potentially some byproducts. A multi-step purification process is necessary to obtain a high-purity product.
Overview of Purification Strategies
The primary goals of the purification process are:
-
Neutralization and removal of the acid catalyst.
-
Removal of excess unreacted octanol and decanol.
-
Removal of any colored impurities or byproducts.
Detailed Purification Protocols
Step 1: Neutralization and Catalyst Removal
-
Alkaline Wash: The cooled crude product is washed with an aqueous solution of a weak base, such as sodium carbonate or sodium hydroxide, to neutralize the acidic catalyst and any remaining phthalic acid monoester.
-
Water Washes: The organic layer is then washed multiple times with deionized water to remove the salt formed during neutralization and any residual base.
-
Phase Separation: The aqueous and organic layers are separated using a separatory funnel.
Step 2: Vacuum Distillation
-
Purpose: Vacuum distillation is employed to remove the excess, relatively high-boiling octanol and decanol from the much less volatile this compound.[7][9] Distillation under reduced pressure is crucial to lower the boiling points of the alcohols, thereby preventing thermal degradation of the phthalate ester.[10]
-
Procedure: The washed and dried organic phase is transferred to a distillation apparatus. The pressure is gradually reduced, and the temperature is increased to distill off the unreacted alcohols.[6][7]
-
Endpoint: The distillation is complete when the rate of distillate collection significantly decreases.
Step 3: Decolorization (Optional)
-
Activated Carbon Treatment: If the product has a noticeable color, it can be treated with activated carbon.
-
Filtration: The mixture is then filtered to remove the activated carbon, yielding a clear, colorless product.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Quality Control and Analytical Characterization
Rigorous analytical testing is essential to confirm the purity and identity of the final product.
Techniques for Purity Assessment
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful technique for separating and quantifying the components of the final product.[11] It can be used to determine the percentage of this compound and identify and quantify any residual alcohols or byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for assessing the purity of phthalate esters.[12] Reversed-phase HPLC with a UV detector is commonly employed.[12]
-
Acid Number Titration: A final acid number titration ensures that all acidic components have been effectively removed.
Interpretation of Analytical Data
The analytical data should confirm a high percentage purity of the desired this compound, with minimal levels of residual starting materials and byproducts. The absence of significant peaks other than the product in the GC or HPLC chromatogram is indicative of a successful synthesis and purification. Mass spectrometry data can be used to confirm the molecular weight and fragmentation pattern of the synthesized ester.
Conclusion
The synthesis and purification of this compound are well-established processes that require a solid understanding of chemical reaction engineering principles and separation techniques. By carefully controlling the reaction conditions and implementing a robust purification scheme, a high-purity product suitable for a wide range of applications can be consistently produced. The methodologies outlined in this guide provide a strong foundation for researchers and professionals working with this important class of compounds.
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The Microbial Gauntlet: An In-depth Technical Guide to the Biodegradation Pathways of Octyl Decyl Phthalate
Foreword: The Environmental Imperative of Understanding Phthalate Degradation
Octyl decyl phthalate (ODP), a high-molecular-weight phthalic acid ester (PAE), is a ubiquitous plasticizer imparting flexibility and durability to a vast array of polymeric products. Its widespread use, however, is shadowed by its environmental persistence and potential endocrine-disrupting properties. As these synthetic molecules are not covalently bound to the polymer matrix, they readily leach into ecosystems, posing a significant challenge to environmental health. Microbial biodegradation stands as the most efficient and ecologically sound mechanism for the complete removal of ODP from contaminated environments. This technical guide provides a comprehensive exploration of the intricate biochemical pathways through which microorganisms dismantle this resilient xenobiotic compound. We will delve into the enzymatic machinery, the metabolic intermediates, and the genetic underpinnings of ODP biodegradation, offering a foundational resource for researchers, environmental scientists, and professionals in drug development and toxicology.
Section 1: The Initial Assault - Hydrolytic Cleavage of Ester Bonds
The microbial degradation of this compound commences with the hydrolytic cleavage of its two ester bonds. This crucial first step is catalyzed by a class of enzymes known as esterases or hydrolases. The asymmetrical nature of ODP, with its distinct octyl and decyl chains, implies a sequential or potentially simultaneous hydrolysis, liberating phthalic acid and the corresponding long-chain alcohols, 1-octanol and 1-decanol.
The Enzymatic Toolkit: Phthalate Ester Hydrolases
Microorganisms have evolved a diverse arsenal of esterases capable of acting on PAEs. These enzymes are broadly categorized based on their substrate specificity[1]:
-
Type I Diesterases: These enzymes hydrolyze one of the two ester bonds in a phthalate diester, producing a monoester intermediate.
-
Type II Monoesterases: These enzymes act on the remaining ester bond of the monoester, releasing phthalic acid.
-
Type III Hydrolases: Possessing broad substrate specificity, these enzymes can hydrolyze both ester bonds of a phthalate diester.
The degradation of a mixed, long-chain PAE like ODP likely involves a concerted action of these esterase types or a single, highly efficient Type III hydrolase. Genera such as Rhodococcus, Arthrobacter, and Gordonia are well-documented producers of potent PAE hydrolases[1][2]. The identification and characterization of novel hydrolases with high activity towards long-chain PAEs remain a significant area of research[3][4][5].
Experimental Protocol 1: Isolation of this compound-Degrading Microorganisms
This protocol outlines a standard enrichment and isolation procedure to obtain pure microbial cultures capable of utilizing ODP as a sole carbon and energy source.
Methodology:
-
Sample Collection: Collect soil or sediment samples from sites with a history of plastic pollution.
-
Enrichment Culture:
-
Prepare a basal salt medium (BSM) containing essential minerals.
-
Add 1 gram of the collected sample to 100 mL of BSM in a 250 mL Erlenmeyer flask.
-
Supplement the medium with 100 mg/L of this compound (dissolved in a minimal amount of a suitable solvent like acetone and added after autoclaving and cooling to avoid precipitation).
-
Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-10 days.
-
-
Sub-culturing:
-
After the initial enrichment, transfer 10 mL of the culture to 90 mL of fresh BSM with ODP.
-
Repeat this sub-culturing step at least three times to enrich for ODP-degrading populations.
-
-
Isolation of Pure Cultures:
-
Serially dilute the final enrichment culture.
-
Plate the dilutions onto BSM agar plates coated with a fine layer of ODP as the sole carbon source.
-
Incubate the plates at 30°C until distinct colonies appear.
-
-
Purification and Identification:
-
Select individual colonies and re-streak them on fresh ODP-agar plates to ensure purity.
-
Identify the purified isolates through 16S rRNA gene sequencing and morphological and biochemical characterization.
-
Section 2: Divergent Fates - Aerobic and Anaerobic Catabolism of Phthalic Acid
Once liberated, phthalic acid becomes the focal point for two distinct and fascinating metabolic routes, dictated by the presence or absence of oxygen.
The Aerobic Pathway: Oxygen-Dependent Ring Cleavage
Under aerobic conditions, the aromatic ring of phthalic acid is primed for cleavage by the incorporation of molecular oxygen. This process is initiated by a multi-component enzyme system, phthalate dioxygenase.
The aerobic degradation of phthalic acid generally proceeds as follows[1][2][6]:
-
Dioxygenation: Phthalate 3,4-dioxygenase or 4,5-dioxygenase hydroxylates the phthalate ring to form a cis-dihydrodiol.
-
Dehydrogenation: A dehydrogenase then oxidizes the cis-dihydrodiol to a dihydroxyphthalate intermediate.
-
Decarboxylation: A decarboxylase removes a carboxyl group, yielding protocatechuic acid (PCA).
-
Ring Cleavage: PCA is a central intermediate that is further degraded by protocatechuate dioxygenases through either ortho- or meta-cleavage pathways, ultimately funneling the carbon skeletons into the tricarboxylic acid (TCA) cycle.
The genes encoding these enzymes are often organized in operons, such as the pht operon in Arthrobacter and the pad operon in Rhodococcus, and their expression is typically induced by the presence of phthalate[7][8][9][10][11].
Diagram 1: Aerobic Biodegradation Pathway of this compound
Caption: Aerobic degradation of ODP via hydrolysis, followed by separate pathways for phthalic acid and the resulting long-chain alcohols.
The Anaerobic Pathway: A Tale of Thioesters and Decarboxylation
In the absence of oxygen, microorganisms employ a fundamentally different and elegant strategy to catabolize phthalic acid. This pathway converges on the central anaerobic intermediate, benzoyl-CoA.
The key steps in the anaerobic degradation of phthalic acid are:
-
Activation to a Thioester: Phthalic acid is activated to phthaloyl-CoA. This can be catalyzed by an ATP-dependent CoA ligase or a CoA transferase.
-
Decarboxylation: The highly unstable phthaloyl-CoA is then decarboxylated to benzoyl-CoA by a specialized enzyme, phthaloyl-CoA decarboxylase.
-
Further Degradation: Benzoyl-CoA is subsequently reduced and dearomatized, leading to ring fission and eventual mineralization to CO2 and CH4.
This anaerobic route is crucial in environments such as sediments and landfills where oxygen is limited.
Section 3: Catabolism of the Aliphatic Side Chains: 1-Octanol and 1-Decanol
The complete mineralization of ODP necessitates the degradation of the liberated 1-octanol and 1-decanol. These long-chain alcohols are generally readily metabolized by a wide range of microorganisms.
Aerobic Degradation of Long-Chain Alcohols
Under aerobic conditions, the degradation of 1-octanol and 1-decanol typically proceeds through the following steps[12][13]:
-
Oxidation to Aldehydes: Alcohol dehydrogenases oxidize the alcohols to their corresponding aldehydes (octanal and decanal).
-
Oxidation to Fatty Acids: Aldehyde dehydrogenases further oxidize the aldehydes to the corresponding fatty acids (octanoic acid and decanoic acid).
-
β-Oxidation: The resulting fatty acids are then degraded via the β-oxidation pathway, sequentially shortening the carbon chain by two-carbon units in the form of acetyl-CoA, which enters the TCA cycle.
Anaerobic Degradation of Long-Chain Alcohols
Anaerobic degradation of long-chain alcohols is also possible, often involving fermentation or anaerobic respiration with alternative electron acceptors. The pathways can be more complex and may involve different enzyme systems compared to the aerobic route[14].
Section 4: Analytical Methodologies for Pathway Elucidation
The identification of metabolic intermediates is paramount to confirming the proposed biodegradation pathways. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed for this purpose.
Experimental Protocol 2: Metabolite Analysis by GC-MS
This protocol provides a general workflow for the extraction and analysis of ODP and its degradation products from a liquid culture.
Methodology:
-
Sample Preparation:
-
Centrifuge a sample of the microbial culture to separate the biomass from the supernatant.
-
Acidify the supernatant to a pH of approximately 2 with HCl to protonate acidic intermediates.
-
-
Liquid-Liquid Extraction:
-
Extract the acidified supernatant three times with an equal volume of a non-polar solvent such as ethyl acetate or dichloromethane.
-
Pool the organic phases and dry them over anhydrous sodium sulfate.
-
-
Concentration and Derivatization:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
For the analysis of polar, non-volatile intermediates like phthalic acid, derivatization (e.g., silylation) may be necessary to improve their volatility for GC analysis.
-
-
GC-MS Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Inject an aliquot into the GC-MS system.
-
Use a suitable temperature program to separate the compounds on the GC column.
-
Identify the compounds based on their retention times and mass spectra by comparison with authentic standards and spectral libraries[15][16][17][18][19].
-
Table 1: Key Enzymes in this compound Biodegradation
| Enzyme | Function | Cellular Location | Cofactors | Relevant Gene(s) (Examples) |
| Phthalate Ester Hydrolase | Hydrolyzes ester bonds of ODP | Intracellular/Extracellular | None | est, dph, peh |
| Phthalate Dioxygenase | Dihydroxylation of phthalic acid (aerobic) | Cytoplasm | Fe(II), NADH | pht, pad |
| cis-Phthalate Dihydrodiol Dehydrogenase | Oxidation of dihydrodiol (aerobic) | Cytoplasm | NAD(P)+ | pht, pad |
| Dihydroxyphthalate Decarboxylase | Decarboxylation to protocatechuate (aerobic) | Cytoplasm | None | pht, pad |
| Protocatechuate Dioxygenase | Aromatic ring cleavage (aerobic) | Cytoplasm | Fe(III) | pca |
| Phthaloyl-CoA Ligase/Transferase | Activation of phthalic acid (anaerobic) | Cytoplasm | ATP, CoA / Succinyl-CoA | - |
| Phthaloyl-CoA Decarboxylase | Decarboxylation to benzoyl-CoA (anaerobic) | Cytoplasm | Prenylated FMN | - |
| Alcohol Dehydrogenase | Oxidation of 1-octanol and 1-decanol | Cytoplasm | NAD(P)+ | adh |
| Aldehyde Dehydrogenase | Oxidation of octanal and decanal | Cytoplasm | NAD(P)+ | aldh |
Section 5: Genetic Regulation and Future Perspectives
The expression of the enzymatic machinery for ODP degradation is tightly regulated, often at the transcriptional level. In many bacteria, the genes for phthalate catabolism are organized in operons that are induced by the presence of phthalates or their metabolites. Understanding these regulatory networks is crucial for developing enhanced bioremediation strategies.
Future research in this field will likely focus on:
-
Discovery of Novel Enzymes: Identifying and characterizing novel esterases with enhanced activity and stability for the degradation of high-molecular-weight PAEs.
-
Metabolic Engineering: Engineering microorganisms with optimized degradation pathways for more efficient and complete mineralization of ODP and other recalcitrant phthalates.
-
Consortium-Based Bioremediation: Investigating the synergistic interactions within microbial consortia to enhance the degradation of complex mixtures of pollutants.
-
Field Applications: Translating laboratory findings into practical, in-situ bioremediation technologies for contaminated soils and waters.
The microbial world offers a vast and largely untapped resource for addressing the challenges of environmental pollution. By continuing to unravel the intricate biochemical and genetic details of pathways such as the one for this compound degradation, we can harness the power of microorganisms to restore the health of our planet.
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Introduction: Understanding a Widely Used Plasticizer
An In-depth Technical Guide to the Toxicological Profile of Octyl Decyl Phthalate
This compound, a member of the phthalate ester family of chemicals, is primarily utilized as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) products. Its applications are extensive, ranging from building materials, adhesives, and floor tiles to consumer goods like shower curtains and vinyl upholstery. Given its widespread use and the potential for human exposure, a thorough understanding of its toxicological profile is imperative for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the toxicokinetics and toxicological endpoints of this compound, grounded in authoritative data and established experimental methodologies.
Chemical and Physical Properties
This compound is a colorless, oily liquid with a mild, characteristic odor.[1][2] It is less dense than water and has low solubility in water but is soluble in many organic solvents.[1][2] These properties influence its environmental fate and biological absorption.
| Property | Value | Source |
| Chemical Formula | C26H42O4 | [1] |
| Molecular Weight | 418.6 g/mol | [1] |
| CAS Number | 119-07-3 | [1] |
| Physical Description | Colorless, oily liquid with a mild odor | [1][2] |
| Boiling Point | 233-267 °C at 4 mm Hg | [1] |
| Melting Point | -40 °C (-40 °F) | [2] |
| Water Solubility | Insoluble | [1][2] |
| Density | 0.972 to 0.976 g/cm³ | [2] |
Toxicokinetics: The Journey Through the Body
The toxicokinetics of this compound, like other phthalates, involves rapid metabolism following exposure. The primary pathway begins with hydrolysis, followed by oxidative metabolism, and subsequent excretion.
Absorption
Phthalates can be absorbed through oral, dermal, and inhalation routes. Due to its use in numerous consumer products, oral and dermal routes are significant pathways for human exposure. The rate of dermal absorption for phthalates generally decreases as the molecular weight increases.[3]
Distribution and Metabolism
Once absorbed, phthalate diesters are rapidly hydrolyzed by esterases in the gut and other tissues to their corresponding monoester derivatives, in this case, mono-octyl phthalate and mono-decyl phthalate.[1] These monoesters are considered the primary toxic species.[3] The monoesters can then undergo further metabolism. One key metabolic process is the oxidation of the alkyl side chains at the terminal or penultimate carbon atom, leading to the formation of alcohols, ketones, and carboxylic acids.[1] These oxidative metabolites, along with the monoesters, can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion.[1]
Caption: Metabolic pathway of this compound.
Excretion
The metabolites of this compound, including the monoesters and their oxidative and conjugated forms, are primarily excreted in the urine and feces.[1] Studies on di-n-octyl phthalate (DnOP), a closely related compound, in rats have shown that its metabolites can be detected in urine for several days following oral administration, with excretion following a biphasic pattern.[4]
Toxicological Endpoints: A Detailed Assessment
Acute Toxicity
This compound exhibits very low acute oral toxicity. For the related compound di-n-octyl phthalate, the oral LD50 in rats is reported to be 45 g/kg, indicating a low level of acute toxicity. Most phthalates generally have low acute toxicity.[3]
Skin and Eye Irritation
Phthalates are generally considered to be weak skin and eye irritants.[3] Exposure to this compound can cause irritation of the eyes, nose, and throat.[2]
Chronic Toxicity and Target Organ Effects
Repeated exposure to some phthalates has been shown to target specific organs. The liver is a common target organ for many phthalates, with effects including increased liver weight and peroxisome proliferation.[3] Other potential target organs include the kidneys and testes.[3] For di-n-octyl phthalate, the liver has been identified as a primary target organ in repeat-dose studies.[5]
| Endpoint | Species | Route | Duration | Key Findings | NOAEL/LOAEL |
| Liver Toxicity | Rat | Oral | 15 months | Increased liver nodules and lysosomal enzyme activity | LOAEL: 600 mg/kg/day |
| Thyroid Toxicity | Animal studies | Oral | - | Decreased thyroxine (T4) levels, reduced follicle size | - |
| Kidney Effects | Animal studies | Oral | - | Altered kidney weights | - |
Genotoxicity
Phthalates are generally not found to be genotoxic in standard assays.[3] Di-n-octyl phthalate has tested negative in bacterial mutation assays (Ames test) and in vitro mammalian cell gene mutation assays (Chinese hamster ovary/HPRT locus assay).[5] However, some studies suggest that certain phthalates, like DEHP, may cause genotoxicity through the generation of reactive oxygen species (ROS).[6][7]
Experimental Protocol: Ames Test for Mutagenicity
This protocol provides a standardized workflow for assessing the mutagenic potential of a substance using the bacterial reverse mutation assay (Ames test), based on OECD Guideline 471.
-
Preparation of Test Substance: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation.
-
Metabolic Activation: Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.
-
Exposure:
-
Plate Incorporation Method: Mix the test substance, bacterial culture, and S9 mix (if required) with molten top agar. Pour this mixture onto minimal glucose agar plates.
-
Pre-incubation Method: Incubate the test substance, bacterial culture, and S9 mix together before adding the top agar and plating.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive mutagenic response.
-
Controls: Include negative (solvent only) and positive (known mutagens) controls for each bacterial strain, both with and without S9 activation.
Carcinogenicity
There is no indication that this compound is carcinogenic to humans, and it is not listed as a carcinogen by the International Agency for Research on Cancer (IARC).[1] While some phthalates like DEHP have been shown to be hepatocarcinogenic in rodents, this is often linked to peroxisome proliferation, a mechanism to which humans are considered less susceptible.[5] For di-n-octyl phthalate, data on its carcinogenic potential are considered insufficient.[5]
Reproductive and Developmental Toxicity
Phthalates are well-known endocrine disruptors, and some have been shown to cause reproductive and developmental toxicity in animal studies.[1] The constellation of effects, often termed "phthalate syndrome," can include reduced anogenital distance, cryptorchidism (undescended testes), hypospadias, and reduced fertility in male offspring exposed in utero.[1] However, the potency of these effects varies among different phthalates.
For di-n-octyl phthalate, animal studies have indicated a low potential for reproductive and developmental effects.[5] A continuous breeding study in mice showed no impact on fertility at doses up to 7500 mg/kg/day.[5][8] Similarly, developmental studies in mice suggested a low potential for adverse effects, with a NOAEL of 7500 mg/kg/day.[5] In vitro and in vivo studies have also shown that di-n-octyl phthalate did not induce estrogenic responses.[5][9]
Experimental Workflow: Reproductive Toxicity Study
This diagram outlines a typical two-generation reproductive toxicity study design, based on OECD Guideline 416, to assess the effects of a substance on mating, fertility, and offspring development.
Caption: Workflow for a two-generation reproductive toxicity study.
Human Health Risk Assessment
While animal studies provide crucial data, extrapolating these findings to human health requires careful consideration. There is limited direct data on the health effects of this compound in humans.[10][11] The primary concern with phthalates as a class relates to their endocrine-disrupting properties, particularly during sensitive developmental periods.[12][13][14] However, the available data for di-n-octyl phthalate suggests it has a lower reproductive and developmental toxicity potential compared to other well-studied phthalates like DEHP or DBP.[5][15] The lack of significant genotoxicity or carcinogenicity in available studies further informs its risk profile.[5]
Regulatory Landscape
The regulation of phthalates varies globally. In the European Union, under the REACH regulation, certain phthalates are restricted in consumer products, especially those intended for children.[16] Di-n-octyl phthalate (DNOP) is restricted in toys and childcare articles that can be placed in a child's mouth to a concentration of no more than 0.1% by mass of the plasticized material.[16] In the United States, the Consumer Product Safety Improvement Act (CPSIA) also places interim bans on certain phthalates, including DNOP, in children's toys and childcare articles.[3] The FDA has also taken steps to regulate the use of certain phthalates in food contact applications.[17]
Conclusion
This compound exhibits a toxicological profile characterized by low acute toxicity and a low potential for genotoxicity, reproductive, and developmental effects based on available animal data. While it is classified as a potential endocrine disruptor, its potency in this regard appears to be lower than that of some other phthalates. The liver is a potential target organ for toxicity with repeated high-dose exposure. Regulatory actions have focused on limiting exposure, particularly for vulnerable populations such as children. Further research would be beneficial to fully elucidate any potential long-term health effects in humans.
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Octyl decyl phthalate endocrine disruption potential
An In-Depth Technical Guide to the Endocrine Disruption Potential of Octyl Decyl Phthalate
Abstract
This compound (ODP), a high molecular weight phthalate ester, is utilized primarily as a plasticizer to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1] Its widespread use in consumer and industrial products leads to ubiquitous human exposure. The broader class of phthalates has come under intense scrutiny for their potential to act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems and potentially causing adverse health effects.[2][3] This technical guide provides a comprehensive overview for researchers and toxicologists on the methodologies used to assess the endocrine-disrupting potential of ODP. We delve into the primary molecular mechanisms of concern—interactions with estrogen, androgen, and thyroid signaling pathways—and detail the logical, tiered framework for experimental evaluation, from high-throughput in vitro screening to definitive in vivo characterization. This document serves as a field guide to understanding the causality behind experimental design and interpreting the resulting data within a weight-of-evidence approach.
Introduction to Phthalates and Endocrine Disruption
Phthalates are diesters of phthalic acid, synthetic chemicals that are not covalently bound to the polymer matrix they are mixed with, allowing them to leach into the environment, food, and subsequently, the human body.[4][5] Endocrine-disrupting chemicals are exogenous substances that can alter the function(s) of the endocrine system, leading to adverse health outcomes in an intact organism, its progeny, or (sub)populations.[6] The concern surrounding phthalates stems from extensive animal studies and growing epidemiological evidence linking exposure to reproductive and developmental abnormalities.[7][8]
The primary mechanisms of phthalate-induced endocrine disruption involve interference with:
-
Steroidogenesis: Inhibition of key enzymes involved in hormone production, particularly testosterone.
-
Receptor Interaction: Binding to nuclear hormone receptors, acting as agonists (mimicking the natural hormone) or antagonists (blocking the natural hormone).
-
Signal Transduction: Altering intracellular signaling pathways that are modulated by hormonal control.
This guide will focus on the assessment of these interactions, specifically in the context of this compound.
Core Endocrine Signaling Pathways: Mechanisms of Potential Disruption
A thorough assessment of an EDC requires understanding its potential interactions with key hormonal axes. For phthalates, the estrogenic, androgenic, and thyroid pathways are of primary concern.
Estrogen Receptor (ER) Signaling
Estrogens, primarily 17β-estradiol (E2), are critical for the development and function of the reproductive system and also play roles in bone, cardiovascular, and neural tissues.[9] Estrogens exert their effects by binding to two main receptors, ERα and ERβ.[10] As illustrated below, ER signaling is complex, involving multiple pathways that a compound like ODP could potentially disrupt.
-
Direct Genomic Signaling: The classical pathway where the estrogen-ER complex binds directly to Estrogen Response Elements (EREs) on DNA to regulate gene transcription.[10][11]
-
Indirect Genomic Signaling: The estrogen-ER complex does not bind to DNA directly but interacts with other transcription factors (e.g., AP-1, Sp1) to modulate gene expression.[11][12]
-
Non-Genomic Signaling: Rapid signaling initiated by membrane-associated ERs (mbER) or G-protein coupled estrogen receptor 1 (GPER1), activating kinase cascades like MAPK and PI3K/AKT.[10][13]
Caption: Classical Androgen Receptor (AR) Signaling Pathway.
A Tiered Framework for Endocrine Disruption Assessment
Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) advocate for a tiered, hierarchical approach to testing. [14][15][16]This framework is designed to efficiently screen a large number of chemicals and provide a comprehensive, weight-of-evidence-based assessment.
-
Level 1: Existing Data & In Silico Analysis: Collection and review of all existing data, including structure-activity relationship (SAR) models.
-
Level 2: In Vitro Assays: A battery of cell-based assays to provide mechanistic data on interactions with specific endocrine pathways (e.g., ER, AR, steroidogenesis). These are primarily for hazard identification. [16]* Level 3: In Vivo Assays: Short-term rodent studies that provide data on specific endocrine mechanisms in a whole-organism context.
-
Level 4 & 5: Long-term & Multi-generational In Vivo Assays: Comprehensive studies in mammals or wildlife species to characterize adverse effects on reproduction and development and establish dose-response relationships. [16]
Caption: OECD-Based Tiered Testing Workflow.
In Vitro Assessment Protocols
In vitro assays are the cornerstone of Level 2 screening, offering high-throughput, cost-effective, and mechanistic insights into a chemical's potential to interact with specific molecular targets.
ER and AR Transcriptional Activation Assays
Reporter gene assays are widely used to determine if a chemical can activate (agonist) or block (antagonist) hormone receptors. [17]The principle involves cells that have been engineered to contain the hormone receptor of interest and a reporter gene (e.g., luciferase) linked to a promoter containing the relevant hormone response elements (EREs or AREs).
Experimental Protocol: ERα Agonist/Antagonist Luciferase Reporter Assay
-
Cell Culture:
-
Cell Line: Use a validated cell line, such as the T-47D human breast cancer cell line, which endogenously expresses ERα.
-
Maintenance: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS). Prior to the experiment, switch to a phenol red-free medium with charcoal-stripped FBS for at least 48 hours to remove endogenous estrogens.
-
-
Transfection (if not a stable cell line):
-
Co-transfect cells with an ERE-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency.
-
-
Compound Exposure:
-
Plate cells in 96-well plates.
-
Agonist Mode: Treat cells with a dilution series of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Include a vehicle control (e.g., DMSO) and a positive control (17β-estradiol, E2).
-
Antagonist Mode: Co-treat cells with a fixed, sub-maximal concentration of E2 (e.g., EC₅₀) and the dilution series of this compound. Include controls for vehicle, E2 alone, and a known antagonist (e.g., Tamoxifen).
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system on a luminometer.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity.
-
For agonist mode, plot the response against the log concentration of ODP to determine the EC₅₀ (concentration for 50% maximal effect).
-
For antagonist mode, plot the inhibition of the E2-induced signal against the log concentration of ODP to determine the IC₅₀ (concentration for 50% inhibition).
-
Causality Behind Choices:
-
Charcoal-Stripped Serum: This is critical to remove confounding steroid hormones from the culture medium, ensuring that any observed effect is due to the test compound.
-
Dual-Luciferase System: This internal control corrects for variations in cell number and transfection efficiency, making the data more robust and reliable.
-
Positive/Negative Controls: These are essential for validating the assay's performance. The positive control ensures the cells are responsive, while the vehicle control establishes the baseline.
Summary of Phthalate In Vitro Data
Direct data on this compound is limited. However, studies on structurally similar high molecular weight phthalates and the broader class provide context. Di-n-octyl phthalate (DNOP), a close structural isomer, has shown no estrogenic activity in several in vitro and in vivo assays. [18]Many other phthalates have demonstrated anti-androgenic activity and, in some cases, weak estrogenic or anti-thyroidal activity. [17][18][19]
| Phthalate | Assay Type | Target | Activity Observed | Reference |
|---|---|---|---|---|
| Dibutyl Phthalate (DBP) | Luciferase Reporter | Androgen Receptor | Potent Antagonist (IC₅₀: 1.05x10⁻⁶ M) | [17] |
| Di(n-butyl) Phthalate (DBP) | Luciferase Reporter | Estrogen Receptor | Weak Agonist (at 1.0x10⁻⁴ M) | [17] |
| Di(2-ethylhexyl) Phthalate (DEHP) | Luciferase Reporter | Androgen Receptor | Antagonist (IC₅₀ > 1x10⁻⁴ M) | [17] |
| Di-n-octyl Phthalate (DNOP) | Transgenic Medaka | Estrogen Receptor | No Estrogenic/Anti-Estrogenic Activity | [18] |
| Butyl Benzyl Phthalate (BBP) | Transgenic Medaka | Estrogen Receptor | Estrogenic Activity | [18]|
In Vivo Assessment Protocols
If in vitro screening suggests potential endocrine activity, Level 3 and 4 in vivo studies are necessary to confirm these effects in a complex biological system and assess for adverse outcomes.
OECD Test Guideline 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents
This study is a foundational in vivo screen that provides information on general toxicity and includes endpoints relevant to endocrine disruption. [20] Experimental Protocol: Modified OECD TG 407
-
Animal Model:
-
Use young adult rats (e.g., Sprague-Dawley), with 5-10 animals per sex per group.
-
-
Dose Administration:
-
Administer this compound daily for 28 days via oral gavage.
-
Use at least three dose levels plus a vehicle control group. Dose selection should be based on existing toxicity data, aiming to establish a No-Observed-Adverse-Effect Level (NOAEL).
-
-
In-Life Observations:
-
Monitor clinical signs of toxicity, body weight, and food consumption daily.
-
For females, monitor estrous cyclicity via vaginal cytology for the last 2-3 weeks of the study. This is a sensitive indicator of estrogenic or anti-estrogenic effects. [20]
-
-
Terminal Procedures:
-
At the end of the 28-day period, collect blood for clinical chemistry and hematology.
-
Crucially, collect blood for analysis of key hormones: T4, TSH, testosterone, and estradiol.
-
Conduct a full necropsy. Weigh key organs, with special attention to endocrine-sensitive tissues: testes, epididymides, seminal vesicles, prostate, ovaries, uterus, adrenal glands, and thyroid. [20]
-
-
Histopathology:
-
Perform detailed microscopic examination of the preserved endocrine-sensitive organs and any tissues with gross abnormalities.
-
Causality Behind Choices:
-
Oral Gavage: Ensures a precise dose is delivered to each animal, which is critical for dose-response assessment.
-
Estrous Cycle Monitoring: Provides a functional assessment of the hypothalamic-pituitary-ovarian axis. Disruption of the cycle is a hallmark of many EDCs.
-
Organ Weights & Histopathology: Changes in the weight and microscopic structure of hormone-sensitive tissues (e.g., testicular atrophy, uterine enlargement) provide direct evidence of an endocrine-mediated effect.
Summary of Phthalate In Vivo Data
While comprehensive in vivo studies on this compound are not readily available in the reviewed literature, data on the isomer di-n-octylphthalate (DNOP) suggest a very low potential for reproductive effects in rodent studies. [21]Animal studies with DNOP showed no adverse effects up to high doses, though some effects were noted in high-exposure developmental studies. [22]This contrasts with other phthalates like DEHP and DBP, which are well-documented reproductive and developmental toxicants in vivo, often by reducing fetal testosterone production. [8]
| Phthalate | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Di-n-octylphthalate (DNOP) | Rat | Very low potential for adverse reproductive effects noted in acute/intermediate studies. | [21] |
| Di(2-ethylhexyl) Phthalate (DEHP) | Rat | Decreased fetal testicular testosterone production; altered sexual differentiation. | [22][23] |
| Dibutyl Phthalate (DBP) | Rat | Down-regulates testosterone production. | [23]|
Weight of Evidence and Conclusion
Assessing the endocrine disruption potential of any compound, including this compound, is not based on a single test. It requires a weight-of-evidence approach that integrates findings from across the tiered framework. [16]For ODP, the current evidence, largely inferred from its isomer DNOP, suggests a low potential for interaction with the estrogen and androgen systems compared to other well-studied phthalates like DEHP or DBP. [18][21] However, the lack of direct, modern in vitro and in vivo data on ODP represents a significant data gap. A definitive conclusion requires, at a minimum, a battery of Level 2 in vitro assays targeting the estrogen, androgen, and thyroid receptors, as well as steroidogenesis. Should any of these assays yield positive results, a comprehensive in vivo study, such as the OECD 407 or an extended one-generation reproductive toxicity study (OECD 443), would be warranted to fully characterize its hazard profile.
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Diamanti-Kandarakis, E., Bourguignon, J. P., Giudice, L. C., Hauser, R., Prins, G. S., Soto, A. M., ... & Gore, A. C. (2009). Endocrine-disrupting chemicals: an Endocrine Society scientific statement. Endocrine reviews, 30(4), 293-342. Retrieved January 12, 2026, from [Link]
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Bonefeld-Jørgensen, E. C., Long, M., Hofmeister, M. V., & Vinggaard, A. M. (2007). Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review. Environmental Health Perspectives, 115(Suppl 1), 69–76. Retrieved January 12, 2026, from [Link]
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Introduction: Characterizing a High Molecular Weight Plasticizer
An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Octyl Decyl Phthalate
This compound (ODP), identified by CAS Number 119-07-3, is a prominent member of the high molecular weight (HMW) phthalate esters. With the chemical formula C₂₆H₄₂O₄, it is primarily utilized as a plasticizer to impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC).[1] Its applications are widespread, ranging from building materials and wire insulation to personal care products and medical devices.[1] For researchers, scientists, and professionals in drug development, a comprehensive understanding of ODP's physicochemical properties is paramount. Vapor pressure and boiling point are two of the most critical parameters, as they govern the compound's volatility, environmental fate, potential for migration from consumer products, and subsequent human exposure pathways. This guide provides a detailed examination of these properties, grounded in authoritative data and standardized experimental methodologies.
Core Physicochemical Properties of this compound
A substance's behavior is dictated by its intrinsic properties. For ODP, its large molecular structure is the primary determinant of its physical characteristics. The following table summarizes its key properties for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₄₂O₄ | [2][3] |
| Molecular Weight | 418.6 g/mol | [1][4] |
| Appearance | Colorless, clear, oily liquid with a mild odor. | [1][5] |
| Density | 0.972 - 0.976 g/cm³ at 20°C | [6][7] |
| Melting Point | -40°C to -50°C | [4][6] |
| Water Solubility | Insoluble; Estimated at 1.73 x 10⁻⁵ mg/L at 25°C. | [6][8] |
Section 1: Vapor Pressure Analysis
Vapor pressure is a fundamental measure of a substance's tendency to transition from a liquid or solid phase into a gaseous phase. It is intrinsically linked to temperature, increasing as temperature rises. For semivolatile organic compounds (SVOCs) like ODP, this property is exceptionally low, which presents significant measurement challenges but is central to its utility and risk assessment.
Causality and Significance
The remarkably low vapor pressure of ODP is a direct consequence of its high molecular weight and the significant van der Waals forces between its long alkyl chains. A large amount of energy is required to overcome these intermolecular attractions and allow a molecule to escape into the vapor phase. This low volatility is precisely why HMW phthalates are effective as plasticizers; they are designed to remain within the polymer matrix over the product's lifespan. However, it also means that any ODP that does enter the environment will partition to particulate matter in the atmosphere and soil, rather than existing freely as a vapor.[1]
Reported Vapor Pressure Data
Due to the difficulty of direct measurement, vapor pressure values for ODP are often derived from estimation models or specialized experimental techniques. This can lead to variability in reported data.
| Vapor Pressure | Temperature | Method | Source(s) |
| 3.9 x 10⁻⁷ mm Hg (5.2 x 10⁻⁵ Pa) | 25 °C | Estimated (Fragment Constant Method) | [1] |
| 3.88 x 10⁻⁷ mm Hg (5.17 x 10⁻⁵ Pa) | 25 °C | Estimated | [8] |
| 8.72 x 10⁻⁸ mm Hg (1.16 x 10⁻⁵ Pa) | 25 °C | Not Specified | [4] |
The convergence of the estimated values around 10⁻⁷ mm Hg provides a reliable working figure for environmental and exposure modeling.
Relationship Between Temperature and Vapor Pressure
The following diagram illustrates the fundamental relationship where increasing thermal energy leads to a higher probability of molecules escaping the liquid phase, thus increasing vapor pressure.
Caption: Workflow for the Gas Saturation method of vapor pressure determination.
Step-by-Step Protocol:
-
Preparation: A sample of this compound is placed in a thermostatically controlled vessel (the saturator) on an inert support (e.g., glass beads) to maximize surface area.
-
Saturation: A stream of dry inert gas is passed through the saturator at a low, precisely controlled flow rate. The flow rate must be slow enough to ensure the gas stream becomes fully saturated with ODP vapor.
-
Trapping: The gas stream exiting the saturator is passed through a trap containing a suitable sorbent material, which quantitatively captures the ODP vapor.
-
Quantification: After a set period, the experiment is stopped. The sorbent trap is removed and the captured ODP is extracted with a solvent. The quantity of ODP is then determined using a sensitive analytical technique, typically Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: The vapor pressure (P) is calculated using the ideal gas law and Dalton's law of partial pressures from the mass of ODP collected (m), the total volume of gas passed (V), the molecular weight of ODP (M), and the system temperature (T).
This protocol is self-validating because its accuracy can be confirmed by running the experiment at several different gas flow rates. If the calculated vapor pressure remains constant regardless of the flow rate (within a certain range), it confirms that the gas was indeed saturated. [9]
Protocol: Boiling Point Estimation via Thermogravimetric Analysis (TGA)
While classical methods measure the boiling point directly, TGA offers a rapid and material-sparing alternative for estimating the boiling points of high molecular weight, low-volatility compounds. [10]TGA measures the change in a sample's mass as a function of temperature. [11]Evaporation is a process of mass loss, and the boiling point can be correlated with the temperature of the maximum rate of mass loss.
Logical Diagram for TGA Boiling Point Estimation
Caption: Logical process for estimating boiling point using TGA.
This technique is powerful for comparing the relative volatilities of different phthalates or formulations but provides an estimated, rather than an absolute, boiling point.
Conclusion
This compound is a high molecular weight ester characterized by a very low vapor pressure (on the order of 10⁻⁷ mmHg at 25°C) and a correspondingly high boiling point (239°C at 4 mmHg). These properties are a direct result of its large molecular structure and are fundamental to its function as a durable plasticizer. For scientists and researchers, it is critical to recognize that these values dictate the compound's low volatility, its persistence in polymer matrices, and its environmental partitioning behavior. The standardized methodologies outlined by the OECD, particularly the Gas Saturation Method for vapor pressure, provide the authoritative framework for generating the reliable data needed for accurate safety, exposure, and environmental fate assessments.
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Methodological & Application
Application Note: A Robust Analytical Method for the Quantification of Octyl Decyl Phthalate in Diverse Matrices
Abstract
This application note presents a detailed and validated analytical methodology for the sensitive and accurate quantification of octyl decyl phthalate, a commonly used plasticizer. The protocols outlined herein are designed for researchers, scientists, and quality control professionals in the pharmaceutical, consumer products, and environmental testing industries. We provide comprehensive, step-by-step procedures for sample preparation from various matrices, followed by analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower analysts to adapt and troubleshoot the methods effectively. This document also includes protocols for method validation in accordance with established guidelines to ensure data integrity and trustworthiness.
Introduction: The Analytical Imperative for this compound
This compound, a high molecular weight phthalate ester, is extensively used as a plasticizer to impart flexibility and durability to a wide range of polymeric materials. Its presence in consumer products, medical devices, and packaging materials has led to increasing scrutiny due to potential migration into food, pharmaceuticals, and the environment. Phthalates are not chemically bound to the polymer matrix and can leach out over time, leading to human exposure.[1][2] Concerns over their potential endocrine-disrupting effects necessitate reliable and sensitive analytical methods for their detection and quantification.[2][3]
The ubiquitous nature of phthalates presents a significant analytical challenge, as contamination can easily be introduced during sampling and analysis.[4][5][6][7] Therefore, a robust analytical method must not only be sensitive and specific but also incorporate stringent quality control measures to mitigate the risk of extraneous contamination. This guide provides a framework for developing and validating such a method.
Experimental Workflow Overview
The analytical workflow for this compound determination comprises several critical stages, from sample acquisition to final data reporting. Each step must be carefully controlled to ensure the accuracy and reliability of the results.
Caption: General experimental workflow for the analysis of this compound.
Sample Preparation: The Foundation of Accurate Analysis
The primary goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances.[2] Given the lipophilic nature of this analyte, solvent extraction is a key step. The choice of extraction technique depends on the sample matrix.
Precautionary Measures Against Contamination
Phthalates are common contaminants in laboratory environments.[4][7] Strict adherence to the following precautions is mandatory:
-
Glassware: Use scrupulously clean glassware, rinsed with high-purity solvents (e.g., acetone, hexane).[7] Avoid all plastic containers, pipette tips, and vial caps unless they are certified phthalate-free.
-
Solvents and Reagents: Employ high-purity, pesticide-grade, or equivalent solvents.[5][6]
-
Laboratory Blanks: Regularly process laboratory reagent blanks to monitor for contamination.[4]
Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is suitable for water and beverage samples.[5][6]
Materials:
-
Separatory funnel (glass)
-
Methylene chloride (high purity)
-
Sodium sulfate (anhydrous)
-
Nitrogen evaporator
Procedure:
-
Measure 1 L of the aqueous sample into a separatory funnel.
-
Add 60 mL of methylene chloride and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate and drain the lower (organic) layer into a collection flask.
-
Repeat the extraction twice more with fresh 60 mL portions of methylene chloride, combining the extracts.
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for GC-MS or HPLC analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples
SPE offers advantages over LLE, including reduced solvent consumption and higher sample throughput.[8][9][10]
Materials:
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Methanol (high purity)
-
Acetonitrile (high purity)
-
Ethyl acetate (high purity)
Procedure:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.[9]
-
Load 100 mL of the aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound with two 2 mL portions of ethyl acetate.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for instrumental analysis.
Protocol 3: Solvent Extraction for Solid Samples (e.g., Plastics, Polymers)
This protocol is based on ASTM D8133 for the determination of phthalates in PVC plastics.[11][12]
Materials:
-
Heptane or a suitable solvent mixture (e.g., 1:1 hexane:acetone)[1]
-
Ultrasonic bath
-
Centrifuge
-
Glass vials with solvent-resistant caps
Procedure:
-
Finely divide the solid sample by cutting, grinding, or drilling to increase the surface area for extraction.[1]
-
Accurately weigh approximately 100 mg of the homogenized sample into a glass vial.[12]
-
Add 10 mL of heptane to the vial.[12]
-
Cap the vial and sonicate the mixture for 30 minutes at a controlled temperature.
-
Centrifuge the sample to pellet the solid material.
-
Carefully transfer the supernatant (extract) to a clean vial for analysis.
Instrumental Analysis
Both GC-MS and HPLC are powerful techniques for the separation and quantification of this compound.[11][13] GC-MS is often preferred due to its high chromatographic resolution and specificity.[14][15]
GC-MS Analysis
Rationale: Gas chromatography provides excellent separation of phthalates, and mass spectrometry offers definitive identification and quantification, which is crucial due to the structural similarities among different phthalates that can lead to a common base peak ion (m/z 149).[14][15]
| Parameter | Recommended Setting |
| GC System | Agilent 7890A or equivalent |
| MS System | Agilent 5975C or equivalent |
| Column | Rtx-440 or Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[16] |
| Carrier Gas | Helium or Hydrogen |
| Inlet Mode | Splitless |
| Inlet Temp. | 280 °C |
| Oven Program | 80°C (hold 2 min), ramp at 8°C/min to 210°C (hold 5 min), ramp at 20°C/min to 300°C (hold 5 min)[17] |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 149 |
| Qualifier Ions | m/z 167, 279 |
Note: The oven program should be optimized based on the specific column and analyte mixture.
HPLC Analysis
Rationale: HPLC is a viable alternative, particularly for samples that are not amenable to GC analysis or when derivatization is to be avoided. A reverse-phase method is typically employed.[18][19]
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity or equivalent |
| Detector | UV (228 nm) or Mass Spectrometer |
| Column | ZORBAX RRHT Eclipse Plus Phenyl-Hexyl (2.1 x 50 mm, 1.8 µm)[19] or Newcrom R1[18] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol[19] |
| Gradient | Start at 10% B, 10% C; ramp to 45% B, 45% C over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Note: For MS detection, a volatile mobile phase modifier like formic acid should be used instead of phosphoric acid.[18]
Method Validation
A self-validating system is crucial for ensuring the trustworthiness of the analytical results.[17][20] The method should be validated for the following parameters according to ICH guidelines or equivalent regulatory standards.
Caption: Key parameters for analytical method validation.
Validation Protocols
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank matrix, matrix spiked with this compound, and potential interferences. | No interfering peaks at the retention time of the analyte. |
| Linearity | Prepare a calibration curve with at least five concentration levels. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analyze spiked matrix samples at three concentration levels (low, medium, high) in triplicate. | Recovery within 80-120%.[20] |
| Precision | Repeatability (intra-day): Analyze six replicate samples at 100% of the test concentration. Intermediate Precision (inter-day): Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 15%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | |
| Robustness | Introduce small, deliberate variations in method parameters (e.g., flow rate, oven temperature). | The method remains unaffected by small variations. |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the reliable quantification of this compound in a variety of sample matrices. By understanding the rationale behind each step, from meticulous sample preparation to rigorous instrumental analysis and validation, researchers can generate high-quality, defensible data. Adherence to strict anti-contamination protocols is paramount for success in phthalate analysis. These methods can be adapted and optimized for specific laboratory needs, contributing to enhanced product safety and environmental monitoring.
References
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Method 606: Phthalate Ester - EPA. United States Environmental Protection Agency. [Link]
-
Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
D8133 Standard Test Method for Determination of Low Level Phthalates in Poly(Vinyl Chloride) Plastics by Solvent Extraction—Gas Chromatography/Mass Spectrometry. ASTM International. [Link]
-
D7823 Standard Test Method for Determination of Low Level Phthalates in Poly (Vinyl Chloride) Plastics by Thermal Desorption—Gas Chromatography/Mass Spectrometry. ASTM International. [Link]
-
ASTM D8133 Determination of Low-Level Phthalates in PVC Plastics by Solvent Extraction. Infinita Lab. [Link]
-
Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry. PubMed. [Link]
-
Phthalate Analysis. Cornerstone Analytical Laboratories. [Link]
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Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler. MDPI. [Link]
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EPA-EAD: 606: Phthalate Esters in Water by GCECD. National Environmental Methods Index. [Link]
-
EPA-NERL: 506: Phthalate and Adipate Esters in Water by GCPID. National Environmental Methods Index. [Link]
-
Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography. SciSpace. [Link]
-
Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge. J-Stage. [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. [Link]
-
Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). United States Environmental Protection Agency. [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. [Link]
-
Determination of phthalates in water samples using polystyrene solid-phase extraction and liquid chromatography quantification. ResearchGate. [Link]
-
Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques". PubMed. [Link]
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Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques". Semantic Scholar. [Link]
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A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. MDPI. [Link]
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Microextraction methods for the determination of phthalate esters in liquid samples: A review: Sample Preparation. ResearchGate. [Link]
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Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. MDPI. [Link]
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Accurate Analysis of Trace Phthalates and Method Validation in Cosmetics using Gas Chromatography with Mass Spectrometric Detection. ResearchGate. [Link]
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Decyl octyl phthalate: (A) Proposed fragmentation mechanism... ResearchGate. [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. [Link]
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Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. MDPI. [Link]
-
Phthalates in Beverages and Plastic Bottles: Sample Preparation and Determination. OUCI. [Link]
-
Standard Operating Procedure for Determination of Phthalates. U.S. Consumer Product Safety Commission. [Link]
-
Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Agilent Technologies. [Link]
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Simultaneous quantitative detection of 10 phthalates in PVC children's toys by HPLC-PDA. PubMed. [Link]
-
Method Development for Analysis of Phthalates by HPLC. OPUS Open Portal to University Scholarship. [Link]
-
GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. Peak Scientific. [Link]
-
Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Agilent. [Link]
-
n-Octyl n-decyl phthalate. Restek. [Link]
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Introduction: The Environmental Significance of Octyl Decyl Phthalate
An authoritative guide to the analytical determination of n-octyl n-decyl phthalate in complex soil matrices, designed for environmental scientists and analytical chemists. This document provides a comprehensive, field-tested protocol employing ultrasonic-assisted solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) for selective and sensitive quantification.
Phthalate esters are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, primarily polyvinyl chloride (PVC).[1] Among these, n-octyl n-decyl phthalate (ODP) is utilized in various consumer and industrial products, including building materials, packaging, and textiles.[1] The extensive production and use of these products lead to the continuous release of phthalates into the environment. Due to their chemical properties, such as low water solubility and a high octanol-water partition coefficient, these compounds tend to adsorb onto soil and sediment particles.[1]
The presence of ODP in soil is a significant concern due to its potential for bioaccumulation and its role as an endocrine-disrupting chemical (EDC). Accurate and reliable quantification in complex environmental matrices like soil is therefore crucial for environmental monitoring, risk assessment, and regulatory compliance. This application note details a robust and validated methodology for the determination of ODP in soil samples, emphasizing scientific integrity and procedural clarity. The ubiquitous nature of phthalates in laboratory materials necessitates stringent measures to prevent sample contamination throughout the analytical process.[2][3]
Principle of the Method
This protocol is based on the extraction of ODP from a solid soil matrix into an organic solvent, facilitated by ultrasonic energy. The resulting extract is then concentrated and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Ultrasonic-Assisted Extraction (UAE): Soil samples are homogenized and extracted with a suitable organic solvent. Ultrasonic waves create acoustic cavitation, which disrupts the soil matrix and enhances the mass transfer of the analyte into the solvent, offering a rapid and efficient alternative to traditional methods like Soxhlet extraction.[4]
-
Gas Chromatography (GC): The extract is injected into a GC system, where the compounds are vaporized and separated based on their boiling points and affinity for the stationary phase of the chromatographic column.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," allowing for highly specific identification and quantification of the target analyte, ODP.[5][6]
The overall workflow is designed to ensure high recovery, minimize interferences, and provide sensitive and accurate quantification.
Materials and Reagents
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Ultrasonic bath (40 kHz)
-
Centrifuge
-
Nitrogen evaporator
-
Analytical balance (0.1 mg sensitivity)
-
Vortex mixer
-
Sieve (2 mm mesh)
-
Glassware: Beakers, flasks, centrifuge tubes (50 mL with PTFE-lined caps), Pasteur pipettes, autosampler vials (2 mL with PTFE-lined septa). Note: To avoid phthalate contamination, all glassware must be meticulously cleaned, rinsed with solvent, and baked at a high temperature (e.g., 400°C) before use.[3]
Chemicals and Standards
-
Solvents (Pesticide or GC-MS grade): Acetone, Hexane, Dichloromethane (DCM)
-
Standards:
-
n-Octyl n-decyl phthalate (ODP), analytical standard (>98% purity)
-
Surrogate Standard: e.g., Dibenzyl phthalate or Diphenyl isophthalate.[7] A surrogate is a compound chemically similar to the analyte but not expected in the sample. It is added before extraction to monitor the efficiency of the entire process for each sample.
-
Internal Standard: e.g., Benzyl benzoate (BB).[8] An internal standard is added to the final extract just before analysis to correct for variations in injection volume and instrument response.
-
-
Reagents: Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours to remove organic contaminants).
Detailed Experimental Protocol
Sample Preparation
-
Collection & Storage: Collect soil samples in pre-cleaned glass jars with PTFE-lined lids to prevent plastic contamination.[9] Store samples at 4°C and analyze as soon as possible.
-
Drying & Sieving: Spread the soil sample on a clean glass tray and allow it to air-dry in a controlled environment free from plastic contamination. Once dry, gently disaggregate the soil and pass it through a 2 mm stainless steel sieve to remove large debris and ensure uniformity.
-
Homogenization: Thoroughly mix the sieved sample to ensure it is homogeneous before taking a subsample for extraction.
Ultrasonic-Assisted Solvent Extraction (UAE)
-
Weighing: Accurately weigh 10 g (dry weight) of the homogenized soil sample into a 50 mL glass centrifuge tube.
-
Spiking: Spike the sample with a known amount of surrogate standard solution (e.g., 100 µL of a 10 µg/mL solution of Dibenzyl phthalate in acetone). This step is critical for assessing method recovery for each sample.
-
Solvent Addition: Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the centrifuge tube.[7] This solvent mixture is effective for extracting a wide range of organic pollutants from soil.
-
Extraction: Tightly cap the tube, vortex for 30 seconds, and place it in an ultrasonic bath. Sonicate for 30 minutes at room temperature.[10][11]
-
Separation: Remove the tube from the bath and centrifuge at 2500 rpm for 10 minutes to separate the soil from the solvent extract.
-
Collection: Carefully transfer the supernatant (the clear liquid extract) to a clean collection flask using a Pasteur pipette.
-
Repeat Extraction: Repeat the extraction (steps 3-6) on the soil pellet two more times with fresh solvent. Combine all three extracts in the collection flask. This ensures exhaustive extraction of the analyte.
-
Drying: Pass the combined extract through a glass funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract down to a final volume of approximately 0.9 mL using a gentle stream of nitrogen. Do not allow the sample to go to complete dryness.
-
Final Volume Adjustment: Add 100 µL of the internal standard solution (e.g., 10 µg/mL Benzyl benzoate in hexane) and adjust the final volume to exactly 1.0 mL with hexane. Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumental Analysis
The following table provides typical GC-MS parameters for phthalate analysis. These may require optimization based on the specific instrument and column used.[12][13]
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | Provides reliable and reproducible chromatography. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for separating semi-volatile compounds like phthalates. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet | Splitless mode, 280°C | Ensures efficient transfer of the entire sample onto the column for trace analysis. |
| Injection Vol. | 1 µL | Standard volume for trace analysis. |
| Oven Program | 80°C (hold 2 min), ramp 15°C/min to 300°C (hold 10 min) | A temperature gradient to effectively separate compounds with different boiling points. |
| MS System | Agilent 5977B MSD (or equivalent) | Provides sensitive detection and mass confirmation. |
| MS Source Temp. | 230°C | Optimal temperature for electron ionization. |
| MS Quad Temp. | 150°C | Maintains stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the target analytes. |
| Solvent Delay | 5 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Table 1: Recommended GC-MS Parameters
For ODP (C₂₆H₄₂O₄, M.W. 418.6 g/mol )[1], characteristic ions for SIM mode should be selected. The base peak is typically m/z 149, a common fragment for many phthalates. Other qualifying ions such as m/z 279 and 293 should also be monitored to ensure specificity.[13]
Calibration and Quality Control
-
Calibration: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) containing ODP and the internal standard at a constant concentration. Analyze these standards to generate a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. A linear regression with R² > 0.995 is required.[12]
-
Method Blank: A method blank (reagents and glassware without a soil matrix) must be processed with each batch of samples to check for contamination.
-
Matrix Spike: A duplicate of a field sample is spiked with a known amount of ODP before extraction to assess matrix effects on recovery.
-
Surrogate Recovery: The recovery of the surrogate standard must be calculated for each sample. Typical acceptance criteria are 70-130%.[14]
Data Analysis and Results
The concentration of ODP in the soil sample is calculated using the following formula:
Concentration (µg/kg) = (A_x * C_is * V_f) / (A_is * RRF * W_s)
Where:
-
Aₓ: Peak area of the ODP analyte.
-
Cᵢₛ: Concentration of the internal standard (µg/mL).
-
V𝒻: Final volume of the extract (mL).
-
Aᵢₛ: Peak area of the internal standard.
-
RRF: Relative Response Factor from the calibration curve.
-
Wₛ: Weight of the dry soil sample (kg).
The following table summarizes typical method performance characteristics gathered from various phthalate analysis studies.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.995 | [12] |
| Recovery | 70 - 120% | [9][14] |
| Limit of Detection (LOD) | 0.1 - 5.0 µg/kg | [14] |
| Limit of Quantification (LOQ) | 0.5 - 15.0 µg/kg | [14][15] |
| Relative Standard Deviation (RSD) | < 15% | [14] |
Table 2: Method Validation Performance Metrics
Conclusion
The described methodology, combining ultrasonic-assisted extraction with GC-MS analysis, provides a robust, sensitive, and reliable approach for the quantification of n-octyl n-decyl phthalate in soil samples. The protocol emphasizes rigorous quality control measures, particularly the prevention of background contamination, which is paramount for accurate phthalate analysis.[2] Adherence to these guidelines will enable researchers to generate high-quality, defensible data for environmental assessment and research in the field of persistent organic pollutants.
References
-
U.S. Environmental Protection Agency. (2025). SW-846 Test Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). [Link]
-
Liang, P., Zhang, L., Peng, L., Li, Q., & Zhao, E. (2010). Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chromatography. Bulletin of environmental contamination and toxicology, 85(2), 147–151. [Link]
-
Liu, Y., et al. (2018). Determination of phthalate esters in soil using a quick, easy, cheap, effective, rugged, and safe method followed by GC-MS. Journal of Separation Science. [Link]
-
Sithole, B., et al. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. ACG Publications. [Link]
-
Nemirovskaya, I. A., & Medinets, S. V. (2024). Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water with a background pollution level. Industrial laboratory Diagnostics of materials, 90(7), 17-26. [Link]
-
Goretti, G., et al. (2019). A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. Molecules, 24(14), 2679. [Link]
-
Liang, P., et al. (2010). Determination of Phthalate Esters in Soil Samples by Microwave Assisted Extraction and High Performance Liquid Chromatography. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Ester. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). [Link]
-
Ziembowicz, S., & Kida, M. (n.d.). Determination of di-n-butyl Phthalate in Environmental Samples. Rzeszow University of Technology. [Link]
-
ResearchGate. (n.d.). Extraction of different phthalates from the spiked soil samples using different solvents. [Link]
-
Tranfo, G., et al. (2022). Phthalate Exposure: From Quantification to Risk Assessment. Toxics, 10(6), 322. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Diethyl Phthalate. [Link]
-
Miranda, A. R. L., & Gama, M. R. (2025). Analytical methodologies for the determination of phthalates in environmental matrices. Environmental Research. [Link]
-
Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. [Link]
-
Agilent Technologies. (2018). Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. [Link]
-
Wang, Y., et al. (2022). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler. Molecules, 27(23), 8206. [Link]
-
National Center for Biotechnology Information. (n.d.). Octyl decyl phthalate. PubChem Compound Database. [Link]
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D'Amore, T., et al. (2022). Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines. Foods, 11(9), 1334. [Link]
-
Heroult, J., et al. (2023). Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater. Frontiers in Environmental Science. [Link]
-
Wang, W., et al. (2015). Determination of Phthalates in Marine Sediments Using Ultrasonic Extraction Followed by Dispersive Solid-Phase Extraction and Gas Chromatography–Mass Spectrometry. Journal of Chromatographic Science. [Link]
-
Molapo, K. M., et al. (2018). Determination and quantification of phthalic acid esters from the soil collected from the municipal solid-waste dumpsite in Maseru using a simple vortex-assisted low-volume organic solvent extraction. MOJ Biorganic & Organic Chemistry. [Link]
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Application Note: High-Efficiency Extraction of Octyl Decyl Phthalate from Polymer Matrices
Abstract
This comprehensive guide provides detailed protocols for the extraction of octyl decyl phthalate (ODP), a common plasticizer, from various polymer matrices. Tailored for researchers, scientists, and quality control professionals, this document delves into the causal relationships behind experimental choices, offering a robust framework for methodological validation. We present three field-proven extraction techniques: Soxhlet, Ultrasonic-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). Each protocol is accompanied by an in-depth discussion of its principles, advantages, and limitations. Furthermore, this note outlines validated analytical methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the precise quantification of ODP. All procedures are grounded in established standards, such as those from the U.S. Environmental Protection Agency (EPA), ensuring scientific integrity and regulatory compliance.
Introduction: The Analytical Imperative for this compound
This compound (ODP) is a high-molecular-weight phthalate ester extensively used as a plasticizer to impart flexibility and durability to a wide range of polymers, most notably polyvinyl chloride (PVC). Its applications span from wire and cable insulation to automotive interiors and consumer goods. However, due to the non-covalent nature of its interaction with the polymer chains, ODP can leach from the matrix over time, leading to potential environmental contamination and human exposure. Concerns over the endocrine-disrupting potential of some phthalates have led to stringent regulatory scrutiny worldwide, necessitating accurate and reliable methods for their quantification in polymeric materials.[1][2]
The primary challenge in analyzing ODP in polymers lies in its efficient extraction from a complex and often resilient matrix. The chosen extraction method must overcome the physical and chemical barriers of the polymer to quantitatively liberate the analyte without causing its degradation. This application note serves as a practical guide to selecting and implementing the most appropriate extraction strategy for your specific research or quality control needs.
Foundational Principles of Phthalate Extraction
The successful extraction of ODP from a polymer is governed by the principle of "like dissolves like." The selection of an appropriate solvent system is paramount and is dictated by the polarity of both the analyte (ODP) and the polymer matrix. ODP, being an ester with long alkyl chains, is relatively nonpolar. Therefore, solvents with low to moderate polarity are generally effective.
The choice of extraction technique further influences the efficiency and speed of the process. Each method employs a different mechanism to enhance the interaction between the solvent and the sample, thereby accelerating the mass transfer of the analyte from the solid phase to the liquid phase.
Comparative Overview of Extraction Techniques
The selection of an extraction method is a critical decision that impacts throughput, solvent consumption, and analytical accuracy. Below is a comparative summary of the three techniques detailed in this guide.
| Parameter | Soxhlet Extraction (EPA 3540C) | Ultrasonic-Assisted Extraction (UAE) (EPA 3550C) | Microwave-Assisted Extraction (MAE) (EPA 3546) |
| Principle | Continuous solid-liquid extraction with fresh solvent. | Use of high-frequency sound waves to create cavitation, disrupting the sample matrix. | Microwave energy to heat the solvent in a closed vessel, increasing temperature and pressure. |
| Extraction Time | 16-24 hours[3][4] | 20-60 minutes | 10-20 minutes[5][6] |
| Solvent Consumption | High (e.g., 300 mL per sample)[4] | Moderate | Low (e.g., 30 mL per sample)[4] |
| Automation Potential | Low | Moderate | High |
| Throughput | Low | High | High |
| Advantages | Exhaustive extraction, well-established method.[7] | Rapid, simple, high throughput.[8][9] | Extremely rapid, lowest solvent use, high efficiency.[5][10] |
| Disadvantages | Time-consuming, large solvent volume, potential for analyte degradation due to prolonged heating. | May have lower extraction efficiency for some matrices, potential for localized heating.[8] | Requires specialized equipment, potential for pressure buildup. |
Experimental Protocols
Sample Preparation: A Critical First Step
Irrespective of the chosen extraction technique, proper sample preparation is essential for achieving accurate and reproducible results. The goal is to increase the surface area of the polymer that is accessible to the extraction solvent.
Protocol for Sample Preparation:
-
Obtain a representative sample of the polymer material.
-
Mechanically reduce the particle size of the sample. This can be achieved by:
-
Cryogenic grinding for brittle polymers.
-
Cutting or shredding for flexible polymers.
-
Aim for a particle size of approximately 1-2 mm.
-
-
Accurately weigh the desired amount of the ground polymer sample for extraction.
Method 1: Soxhlet Extraction (Reference Method)
Soxhlet extraction is a classic and exhaustive technique, often considered the benchmark for solid-liquid extractions. It ensures that the sample is continuously washed with fresh, heated solvent, driving the extraction equilibrium towards completion. This protocol is based on EPA Method 3540C .[3][7][11]
Diagram of the Soxhlet Extraction Workflow:
Caption: Workflow for Soxhlet extraction of ODP.
Detailed Protocol:
-
Sample Preparation: Weigh approximately 10 g of the prepared polymer sample and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.[3] Place this mixture into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble into the Soxhlet extractor. Add 300 mL of a 1:1 (v/v) mixture of n-hexane and acetone to a 500-mL round-bottom flask containing a few boiling chips.[4]
-
Extraction: Assemble the Soxhlet apparatus and heat the flask to initiate solvent reflux. Extract the sample for 16-24 hours, ensuring a cycling rate of 4-6 cycles per hour.[3]
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to a suitable volume (e.g., 5-10 mL) using a Kuderna-Danish concentrator.
-
Final Preparation: The concentrated extract can then be solvent-exchanged if necessary and brought to a final volume for GC-MS or HPLC analysis.
Method 2: Ultrasonic-Assisted Extraction (UAE)
UAE is a significantly faster alternative to Soxhlet extraction that utilizes the energy of ultrasonic waves to enhance solvent penetration and analyte dissolution.[8][9] This protocol is based on EPA Method 3550C .[8][12][13]
Diagram of the UAE Workflow:
Caption: Workflow for Ultrasonic-Assisted Extraction of ODP.
Detailed Protocol:
-
Sample Preparation: Weigh approximately 2 g of the prepared polymer sample into a suitable vessel (e.g., a glass vial or beaker).
-
First Extraction: Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the sample. Place the vessel in an ultrasonic bath and sonicate for 20 minutes.
-
Solvent Separation: Separate the solvent from the solid material by either vacuum filtration or centrifugation.
-
Repeat Extraction: Repeat the extraction process (steps 2 and 3) two more times with fresh portions of the solvent mixture.[8]
-
Combine and Concentrate: Combine the three extracts and concentrate them to a final volume suitable for analysis.
Method 3: Microwave-Assisted Extraction (MAE)
MAE is the most rapid of the three techniques, employing microwave energy to heat the extraction solvent in a closed vessel.[5][10] This creates high temperatures and pressures, dramatically accelerating the extraction process. This protocol is based on EPA Method 3546 .[5][14][15]
Diagram of the MAE Workflow:
Caption: Workflow for Microwave-Assisted Extraction of ODP.
Detailed Protocol:
-
Sample Preparation: Weigh 1-2 g of the prepared polymer sample into a microwave extraction vessel.
-
Solvent Addition: Add 30 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the vessel.
-
Extraction: Seal the vessel and place it in the microwave extraction system. Heat the sample to 115°C and hold for 10-20 minutes.[5][6]
-
Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract to remove any solid polymer residue.
-
Final Preparation: The filtered extract is now ready for final volume adjustment and analysis.
Analytical Determination
Following extraction, the concentration of ODP in the solvent is determined using chromatographic techniques. GC-MS is the most common and powerful method due to its excellent separation capabilities and the definitive identification provided by mass spectrometry.[16] HPLC with UV detection is a viable alternative.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.[17]
-
Mass Spectrometer: Agilent 5977B MS or equivalent.[18]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
MS Conditions: Electron impact (EI) ionization at 70 eV. Scan mode from m/z 50-550 or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of ODP.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Instrumentation:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[21] A typical starting condition is 80:20 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Method Validation and Quality Control
To ensure the trustworthiness and scientific validity of the results, a thorough method validation should be performed in accordance with standards such as ISO/IEC 17025 .[22][23] Key validation parameters include:
-
Linearity: A calibration curve should be established using a series of ODP standards of known concentrations. A correlation coefficient (r²) of >0.995 is typically desired.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of ODP that can be reliably detected and quantified, respectively.
-
Accuracy and Precision: Determined by analyzing spiked polymer samples at various concentrations. Accuracy is expressed as percent recovery, while precision is measured by the relative standard deviation (RSD) of replicate measurements.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
-
Method Blanks: A blank sample (containing no polymer) should be carried through the entire extraction and analysis process to check for contamination.
Conclusion
The extraction and quantification of this compound from polymer matrices require a systematic and well-validated approach. This application note has provided a detailed comparison of three effective extraction techniques—Soxhlet, UAE, and MAE—along with specific, actionable protocols. The choice of method will depend on the specific requirements of the laboratory, including sample throughput, available resources, and the nature of the polymer matrix. By following these guidelines and implementing a robust quality control framework, researchers and analysts can confidently and accurately determine the concentration of ODP in a variety of polymeric materials.
References
-
U.S. Environmental Protection Agency. (1996). Method 3540C: Soxhlet Extraction. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 3550C: Ultrasonic Extraction. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]
-
U.S. Environmental Protection Agency. (2023). SW-846 Test Method 3550C: Ultrasonic Extraction. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 3546: Microwave Extraction. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]
-
U.S. Environmental Protection Agency. METHOD 3546 MICROWAVE EXTRACTION. Available at: [Link]
-
EUROLAB. EPA 3550C Ultrasonic Process, Standard Test for Extraction Solvent of Sample Matrix. Available at: [Link]
-
EUROLAB. EPA 3540C Standard Test for the Soxhlet Extraction Process. Available at: [Link]
-
Milestone Inc. US EPA 3546. Available at: [Link]
-
Enthalpy Analytical. (2022). Chemistry Deep Dive: Soxhlet Extraction for Semivolatile Analysis. Available at: [Link]
-
Amptius. EPA Method 3540C Instrumentation Guide. Available at: [Link]
-
Milestone Inc. Environmental Extraction. Available at: [Link]
-
National Environmental Methods Index. NEMI Method Summary - 3546. Available at: [Link]
-
U.S. Environmental Protection Agency. (2023). SW-846 Test Method 3540C: Soxhlet Extraction. Retrieved from [Link]
-
U.S. Environmental Protection Agency. SW-846 Test Method 3550C: Ultrasonic Extraction. Available at: [Link]
-
U.S. Environmental Protection Agency. (2023). Fact Sheet: Extraction and Determinative Methods. Retrieved from [Link]
-
ResearchGate. Determination of phthalate esters content in plastic articles: Comparison of extraction methods. Available at: [Link]
-
ACG Publications. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. Available at: [Link]
-
SciELO. Determination of phthalates in polymer materials - comparison of GC/MS and GC/ECD methods. Available at: [Link]
-
Semantic Scholar. [PDF] Determination of phthalates in polymer materials - comparison of GC/MS and GC/ECD methods. Available at: [Link]
-
Agilent Technologies. Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Available at: [Link]
-
PubMed. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. Available at: [Link]
-
SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Available at: [Link]
-
Oxford Academic. (2013). Ultrasonic-Assisted Drop-to-Drop Solvent Microextraction in a Capillary Tube coupled with GC–FID for Trace Analysis of Phthalate Esters. Journal of Chromatographic Science. Available at: [Link]
-
GERSTEL. Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Available at: [Link]
-
Wintersmith Advisory LLC. (2023). ISO 17025 Method Validation. Available at: [Link]
-
OPUS Open Portal to University Scholarship. (2003). Method Development for Analysis of Phthalates by HPLC. Available at: [Link]
-
PubMed. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. Available at: [Link]
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ResearchGate. (2023). Extraction and determination methods of phthalates. Available at: [Link]
-
Alpha Chemical Co. (2023). Di Octyl Phthalate (DOP): Properties, Uses, and Benefits. Available at: [Link]
-
MDPI. (2019). A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. International Journal of Environmental Research and Public Health. Available at: [Link]
-
Oregon State University. Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Available at: [Link]
-
ResearchGate. Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines. Available at: [Link]
-
ResearchGate. (2019). A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. Available at: [Link]
-
Oxford Academic. (2013). Slow-Injection Ultrasound-Assisted Emulsification–Microextraction for Determination of Phthalate Esters in Water. Journal of Chromatographic Science. Available at: [Link]
-
SciELO. Determination of phthalates in polymer materials - comparison of GC/MS and GC/ECD methods. Available at: [Link]
-
Semantic Scholar. Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines. Available at: [Link]
-
SGS Polymer Solutions. Phthalates Analysis. Available at: [Link]
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Application Note: High-Recovery Sample Preparation for the Analysis of Octyl Decyl Phthalate in Aqueous Matrices
Abstract
This document provides a detailed technical guide for the sample preparation of n-octyl n-decyl phthalate (ODP) from water samples for subsequent instrumental analysis. Given the low aqueous solubility and prevalence of ODP as a plasticizer, its monitoring in environmental and drinking water is critical. This guide presents two robust, field-proven extraction methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The protocols are designed to ensure high analyte recovery and minimize background contamination, thereby establishing a self-validating system for reliable quantification. We delve into the causality behind experimental choices, grounding our recommendations in the physicochemical properties of ODP and established regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA).
Introduction: The Challenge of Phthalate Analysis
n-Octyl n-decyl phthalate (CAS: 119-07-3) is a high-molecular-weight phthalate ester primarily used as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers.[1] Its widespread use in building materials, packaging, and consumer goods leads to its inevitable leaching into the environment. As a potential endocrine-disrupting chemical, the presence of ODP in water sources necessitates sensitive and reliable analytical methods.
The primary analytical challenge stems from its very low water solubility and the typically trace-level concentrations found in environmental samples.[2] Therefore, a preconcentration step is not merely beneficial but essential for accurate quantification. Furthermore, the ubiquitous nature of phthalates in laboratory materials presents a significant risk of sample contamination, which can compromise analytical results.[3] This guide provides protocols that address these challenges head-on, focusing on maximizing extraction efficiency while implementing stringent contamination control measures.
Physicochemical Properties of n-Octyl n-Decyl Phthalate
Understanding the physical and chemical properties of ODP is fundamental to designing an effective extraction strategy. Its non-polar nature and low water solubility are the key drivers for the methodologies described.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₂O₄ | [1] |
| Molecular Weight | 418.6 g/mol | [1] |
| Appearance | Colorless, oily liquid | [2] |
| Boiling Point | 233-267 °C @ 4 Torr | [2] |
| Melting Point | -50 °C | [4] |
| Water Solubility | Very low (estimated at 1.73 x 10⁻⁵ mg/L at 25°C) | [2] |
| LogP (Octanol-Water Partition Coeff.) | 7.5 (estimated) | [4] |
| Vapor Pressure | 3.88 x 10⁻⁷ mm Hg at 25 °C (estimated) | [2] |
The high LogP value indicates a strong affinity for non-polar environments over water, which is the foundational principle for both LLE (partitioning into an organic solvent) and reverse-phase SPE (adsorption onto a hydrophobic sorbent).
Recommended Protocol 1: Solid-Phase Extraction (SPE)
SPE is the preferred method for its high efficiency, reduced solvent consumption, and amenability to automation.[5] The mechanism relies on the partitioning of ODP from the aqueous sample onto a solid sorbent, followed by elution with a small volume of organic solvent. For a non-polar analyte like ODP, a reverse-phase sorbent such as C18 is ideal.
Rationale for SPE Component Selection
-
Sorbent (C18): The octadecyl (C18) functional groups create a highly non-polar stationary phase. As the polar water sample passes through, the hydrophobic ODP molecules are strongly adsorbed onto the sorbent via van der Waals forces.
-
Conditioning Solvents (Methanol, Acetonitrile): Conditioning with a water-miscible organic solvent like methanol or acetonitrile is critical. It solvates the C18 chains, transitioning them from a collapsed state to a fully extended state, which maximizes the available surface area for analyte interaction.
-
Elution Solvents (Acetonitrile, Methylene Chloride): A strong, non-polar solvent is required to disrupt the hydrophobic interactions between ODP and the C18 sorbent, thereby eluting the analyte. The choice of solvent should be compatible with the subsequent analytical technique (e.g., GC-MS).
Detailed SPE Protocol
Materials and Reagents:
-
SPE Cartridges: C18, 500 mg, 6 mL (or as appropriate for sample volume)
-
Methanol (HPLC or GC-grade)
-
Acetonitrile (HPLC or GC-grade)
-
Methylene Chloride (GC-grade)
-
Reagent Water (Phthalate-free)
-
Glass sample bottles and vials (pre-cleaned by solvent rinse or baking)
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
Procedure:
-
Cartridge Conditioning: Place the C18 cartridge on the vacuum manifold.
-
Pass 5 mL of Methylene Chloride through the cartridge to wash away any organic contaminants.
-
Pass 5 mL of Methanol to activate the C18 chains.
-
Pass 10 mL of reagent water to equilibrate the cartridge, ensuring the sorbent bed does not go dry.
-
-
Sample Loading:
-
Measure 500 mL to 1 L of the water sample.
-
Pass the entire sample through the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min. A slow flow rate is crucial for ensuring sufficient interaction time between the analyte and the sorbent for effective retention.
-
-
Sorbent Washing & Drying:
-
After loading, wash the cartridge with 5 mL of reagent water to remove any co-adsorbed polar impurities.
-
Dry the sorbent bed thoroughly by applying a full vacuum or passing a stream of nitrogen through the cartridge for 10-20 minutes. This step is critical to remove all residual water, which would otherwise reduce elution efficiency.
-
-
Analyte Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained ODP by passing 5-10 mL of Acetonitrile or Methylene Chloride through the cartridge. Allow the solvent to soak the sorbent for 1-2 minutes before drawing it through slowly.
-
-
Concentration:
-
Transfer the eluate to a concentrator tube.
-
Evaporate the solvent under a gentle stream of nitrogen in a water bath (30-40°C) to a final volume of 1.0 mL.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
Caption: Solid-Phase Extraction (SPE) workflow for ODP.
Recommended Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic and robust technique for isolating non-polar compounds from aqueous matrices, forming the basis of many regulatory methods like EPA Method 606.[6] It operates on the principle of differential solubility, partitioning ODP from the water into an immiscible organic solvent.
Rationale for LLE Component Selection
-
Extraction Solvent (Methylene Chloride): Methylene chloride (Dichloromethane, DCM) is an effective solvent for phthalates. Its high density relative to water allows for easy separation of the organic layer at the bottom of the separatory funnel. It is also highly volatile, facilitating concentration of the final extract.[6][7]
-
pH Control: Phthalate esters can undergo hydrolysis under strongly acidic or basic conditions. Maintaining a sample pH between 5 and 7 is crucial to prevent analyte degradation during the extraction process.[8]
-
Drying Agent (Anhydrous Sodium Sulfate): Water has some minor solubility in methylene chloride. Passing the extract through anhydrous sodium sulfate effectively removes this residual water, which could otherwise interfere with GC analysis.
Detailed LLE Protocol
Materials and Reagents:
-
Methylene Chloride (GC-grade)
-
Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)
-
1 L or 2 L Glass Separatory Funnel with PTFE stopcock
-
Glass Funnel
-
Concentration Apparatus (e.g., Kuderna-Danish)
-
Nitrogen Evaporation System
Procedure:
-
Sample Preparation:
-
Measure 1 L of the water sample and transfer it to the separatory funnel.
-
Check the pH of the sample and adjust to between 5 and 7 if necessary, using sulfuric acid or sodium hydroxide.
-
-
First Extraction:
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release pressure.
-
Place the funnel in a ring stand and allow the layers to separate. The organic layer (methylene chloride) will be at the bottom.
-
-
Combine Extracts:
-
Drain the bottom organic layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all three extracts. This triplicate extraction ensures a high recovery rate.
-
-
Drying the Extract:
-
Assemble a glass funnel with a plug of glass wool and fill it with anhydrous sodium sulfate.
-
Pass the combined methylene chloride extract through the sodium sulfate column into a concentration apparatus.
-
Rinse the collection flask and the sodium sulfate with a small amount of fresh methylene chloride and add this rinse to the apparatus.
-
-
Concentration:
-
Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
Caption: Liquid-Liquid Extraction (LLE) workflow for ODP.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the technique of choice for the analysis of semi-volatile compounds like ODP, offering excellent separation and definitive identification.[9][10]
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, Rxi-5ms) | Low-polarity phase provides excellent separation for phthalates. |
| Injector | 280 °C, Splitless Mode | Ensures efficient vaporization of the high-boiling ODP while maximizing analyte transfer to the column for trace analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.0-1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | 100°C (1 min), ramp 10°C/min to 310°C, hold 5 min | A temperature ramp effectively separates analytes based on boiling point.[11] |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before reaching the ion source. |
| Ion Source | 230 °C, Electron Ionization (EI) @ 70 eV | Standard ionization technique that produces repeatable fragmentation patterns for library matching. |
| Acquisition Mode | Scan (50-500 amu) and/or Selected Ion Monitoring (SIM) | Full scan is used for identification. SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions (e.g., m/z 149, a common phthalate fragment).[12] |
Quality Control: Ensuring Trustworthy Data
A robust protocol must be a self-validating system. The following QC measures are mandatory for reliable phthalate analysis.[6]
-
Method Blank: An aliquot of reagent water carried through the entire sample preparation and analysis process. This is critical for identifying any background contamination.[3]
-
Laboratory Fortified Blank (LFB): A reagent water sample spiked with a known concentration of ODP. This measures the accuracy and recovery of the method.
-
Surrogate Standards: A non-target compound with similar chemical properties (e.g., a deuterated phthalate) is added to every sample before extraction. Its recovery provides an indication of the method's performance on each individual sample matrix.[8]
Conclusion
The successful analysis of octyl decyl phthalate in water hinges on meticulous sample preparation. Both Solid-Phase Extraction and Liquid-Liquid Extraction are highly effective methods when executed with precision. SPE offers advantages in solvent reduction and potential for automation, while LLE remains a robust and widely accepted regulatory method. The choice of method may depend on laboratory resources, sample throughput requirements, and desired detection limits. Regardless of the chosen protocol, the cornerstone of reliable data generation lies in minimizing background contamination through the use of high-purity reagents and properly cleaned glassware.
References
-
Biotage. (2016, May 4). EPA Method 506: Determining Phthalate and Adipate Esters in Drinking Water. [Link]
-
MDPI. (n.d.). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler. [Link]
-
U.S. EPA. (n.d.). EPA-EAD: 606: Phthalate Esters in Water by GCECD. [Link]
-
U.S. EPA. (n.d.). EPA-NERL: 506: Phthalate and Adipate Esters in Water by GCPID. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8380, this compound. [Link]
-
SciSpace. (n.d.). Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography. [Link]
-
PubMed. (2022). Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry. [Link]
-
U.S. EPA. (1996, December). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). [Link]
-
ResearchGate. (2001). Determination of phthalates in water samples using polystyrene solid-phase extraction and liquid chromatography quantification. [Link]
-
U.S. EPA. (n.d.). SW-846 Test Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). [Link]
-
MDPI. (2022). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. [Link]
-
Chemsrc. (n.d.). decyl octyl phthalate | CAS#:119-07-3. [Link]
-
ResearchGate. (2022). Decyl octyl phthalate: (A) Proposed fragmentation mechanism.... [Link]
-
Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. [Link]
-
Restek. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]
-
Restek. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]
-
Agilent Technologies. (n.d.). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. [Link]
-
National Center for Biotechnology Information. (2018, November 19). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. [Link]
-
PubMed. (2013). Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle. [Link]
-
ResearchGate. (2005). A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. [Link]
-
MDPI. (2024). Emulsive Liquid–Liquid Microextraction for the Determination of Phthalic Acid Esters in Environmental Water Samples. [Link]
- Google Patents. (n.d.). US3534088A - Synthesis of octyl esters and alcohols.
-
OUCI. (n.d.). A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. [Link]
Sources
- 1. This compound | C26H42O4 | CID 8380 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. decyl octyl phthalate | CAS#:119-07-3 | Chemsrc [chemsrc.com]
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- 7. NEMI Method Summary - 506 [nemi.gov]
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- 10. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
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Application Notes and Protocols for the Use of Octyl Decyl Phthalate as a Plasticizer in Research
Abstract: This guide provides an in-depth technical overview and detailed experimental protocols for the utilization of Octyl Decyl Phthalate (ODP) as a plasticizer in research settings. Targeting researchers, materials scientists, and drug development professionals, these notes elucidate the fundamental mechanism of plasticization, outline methodologies for polymer formulation, and detail protocols for performance evaluation and safety assessment. The causality behind experimental choices is emphasized to ensure robust and reproducible outcomes.
Introduction: Understanding this compound (ODP)
This compound (CAS No. 119-07-3), also known as n-Octyl n-decyl phthalate, is a high-molecular-weight ortho-phthalate ester.[1][2] It is a colorless, oily liquid with a mild odor, characterized by its low volatility and insolubility in water.[1][3] Its primary and most extensive application is as a plasticizer, a substance incorporated into a material, typically a polymer, to increase its flexibility, workability, and durability.[1][4]
Historically, phthalates have been the workhorse plasticizers for polyvinyl chloride (PVC), transforming it from a rigid, brittle material into the versatile, flexible vinyl used in countless applications, from building materials and medical devices to consumer goods.[1][5][6] In a research context, ODP serves as a model high-molecular-weight plasticizer for developing novel polymer formulations, studying material properties, and assessing the environmental and toxicological impact of plastic additives. Understanding its behavior is critical for both optimizing material performance and evaluating potential risks associated with its migration.[7][8]
Mechanism of Action: The Science of Plasticization
The efficacy of a plasticizer stems from its ability to modify the physical properties of a polymer at a molecular level. Rigid polymers like unplasticized PVC (uPVC) are characterized by strong intermolecular forces (van der Waals forces and dipole-dipole interactions) that hold the long polymer chains in a tightly packed, crystalline, or amorphous glassy structure. This restricts chain movement, resulting in a hard and brittle material.
The introduction of ODP disrupts this state. The ODP molecules, being smaller and more mobile, embed themselves between the polymer chains. This action increases the "free volume" within the polymer matrix, effectively pushing the chains further apart and shielding their intermolecular attractions.[4][9] This separation allows the polymer chains to slide past one another more easily when a force is applied, imparting flexibility and reducing the glass transition temperature (Tg) of the material.
Crucially, plasticizers like ODP do not form covalent bonds with the polymer; their interaction is physical.[6][8] This is a double-edged sword: it allows for the desired modification of properties, but it also means the plasticizer can migrate or "leach" out of the polymer over time, a primary focus of safety and environmental research.[4][10][11]
Caption: Mechanism of Polymer Plasticization by ODP.
Physicochemical Properties
A summary of key properties for ODP is essential for experimental design.
| Property | Value | Source |
| CAS Number | 119-07-3 | [1][2] |
| Molecular Formula | C₂₆H₄₂O₄ | [1][2] |
| Molecular Weight | 418.6 g/mol | [1] |
| Appearance | Colorless, oily liquid | [1] |
| Odor | Mild, characteristic | [1] |
| Solubility in Water | Insoluble | [1][3] |
| Density | ~0.97 g/cm³ (Less dense than water) | [1] |
| Boiling Point | > 230 °C (> 446 °F) | [12] |
| Flash Point | ~238 °C (460 °F) | [12] |
Application I: Formulation and Performance Evaluation of Plasticized PVC
A primary research application of ODP is to create and test polymer formulations. The concentration of the plasticizer is a critical variable that directly influences the final material properties. The following protocols provide a framework for preparing test specimens and evaluating the efficiency of ODP.
Protocol 1: Preparation of Plasticized PVC Test Specimens
This protocol describes a standard laboratory-scale method for preparing plasticized PVC sheets via melt-mixing and compression molding, from which test specimens can be cut.
Causality: Melt-mixing is chosen to ensure homogeneous dispersion of the ODP and other additives within the PVC resin. Compression molding at an elevated temperature creates a uniform, solid sheet with consistent thickness, which is critical for accurate and repeatable mechanical testing.
Materials & Equipment:
-
PVC Resin (e.g., K-value 65-70)
-
This compound (ODP)
-
Thermal Stabilizer (e.g., Calcium/Zinc or Tin-based)
-
Laboratory two-roll mill or internal mixer (e.g., Brabender)
-
Hydraulic compression press with heated platens
-
Polished metal molding plates and shims (to control thickness)
-
Analytical balance
-
Cutting die or press for specimen preparation (per ASTM standards)
Procedure:
-
Formulation Calculation: Determine the desired plasticizer concentration in parts per hundred resin (phr). A typical experimental range might be 20, 30, 40, and 50 phr.
-
Example for a 100g batch at 40 phr:
-
PVC Resin: 100 g
-
ODP: 40 g
-
Thermal Stabilizer: 2-3 g (as per manufacturer's recommendation)
-
-
-
Pre-Mixing: In a beaker, accurately weigh the PVC resin and thermal stabilizer. Mix thoroughly until the stabilizer powder is evenly distributed.
-
Plasticizer Addition: Slowly add the weighed ODP to the PVC powder while stirring. Continue mixing until the liquid is absorbed and the mixture appears as a free-flowing powder or a slightly clumpy "dry blend."
-
Melt Compounding:
-
Preheat the two-roll mill to the recommended processing temperature for flexible PVC (typically 160-175°C).
-
Carefully add the dry blend to the nip of the rotating rolls. The material will begin to flux and form a molten sheet.
-
Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure complete homogenization. The final sheet should appear uniform with no visible unmixed particles.
-
-
Compression Molding:
-
Preheat the compression press to 170-180°C.
-
Cut the compounded PVC sheet from the mill into pieces that fit the mold cavity.
-
Place the PVC pieces between two polished plates, using shims to define the final thickness (e.g., 1-2 mm).
-
Place the assembly in the press. Apply low pressure for a 2-3 minute pre-heating phase to allow the material to soften.
-
Increase the pressure to a high setting (e.g., 10-15 MPa) and hold for 3-5 minutes to fully mold the sheet.
-
Turn off the heat and cool the platens under pressure using circulating water until the mold is below 60°C. This prevents warping.
-
-
Specimen Preparation:
-
Remove the cooled, molded PVC sheet.
-
Allow the sheet to condition at standard laboratory conditions (23 ± 2°C, 50 ± 5% relative humidity) for at least 24 hours before testing.[9]
-
Use a die cutter to punch out specimens of the required geometry for each mechanical test (e.g., dumbbell shape for tensile testing).
-
Caption: Experimental Workflow for Evaluating Plasticizer Efficiency.
Protocol 2: Mechanical Property Testing of Plasticized PVC
This protocol outlines the essential tests to quantify the effectiveness of ODP as a plasticizer.
Causality: Tensile strength and elongation are fundamental indicators of a material's strength and flexibility, respectively. A good plasticizer will decrease tensile strength while significantly increasing elongation.[9] Hardness (measured on the Shore scale) provides a direct, empirical measure of the material's softness, which is the primary goal of plasticization.
Equipment:
-
Universal Testing Machine (UTM) with appropriate load cell and grips
-
Extensometer (for precise strain measurement)
-
Shore Durometer (Type A for flexible PVC)
Procedure:
-
Tensile Testing (adapted from ASTM D2284): [9]
-
Secure a dumbbell-shaped specimen into the grips of the UTM.
-
Attach the extensometer to the gauge length of the specimen.
-
Apply a constant rate of extension (e.g., 500 mm/min) until the specimen fractures.
-
The UTM software will record the force-displacement curve.
-
Calculate:
-
Tensile Strength at Break (MPa): The maximum stress the material can withstand before breaking.
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
-
Test at least five specimens per formulation and report the average and standard deviation.
-
-
Hardness Testing (Shore A Durometer):
-
Place the molded PVC sheet (or stacked layers to achieve a minimum thickness of 6 mm) on a hard, flat surface.
-
Press the durometer foot firmly and evenly onto the material.
-
Read the value on the dial within 1-2 seconds of making contact.
-
Take at least five readings at different locations on the sample and calculate the average.
-
Expected Results:
| ODP Concentration (phr) | Expected Tensile Strength | Expected Elongation at Break | Expected Hardness |
| 20 (Semi-rigid) | High | Moderate | High (e.g., Shore A 90-95) |
| 30 | Medium-High | High | Medium (e.g., Shore A 80-85) |
| 40 | Medium | Very High | Low (e.g., Shore A 70-75) |
| 50 (Very Flexible) | Low | Extremely High | Very Low (e.g., Shore A 60-65) |
Application II: Environmental and Safety Assessment
The non-covalent nature of the plasticizer-polymer bond necessitates research into the potential for ODP to migrate out of materials. This is critical for applications in food packaging, medical devices, and children's toys.[5][10][13]
Protocol 3: Quantification of ODP Migration via Solvent Extraction and GC-MS
This protocol provides a robust method for extracting and quantifying ODP that has leached from a polymer sample.
Causality: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard analytical technique for this purpose due to its high sensitivity and specificity, allowing for both identification and precise quantification of phthalates.[14][15] A solvent extraction step is required to transfer the non-volatile ODP from the solid polymer matrix into a liquid phase suitable for injection into the GC.[15]
Materials & Equipment:
-
Plasticized polymer sample, cut into small pieces to maximize surface area
-
Extraction solvent (e.g., n-hexane, dichloromethane, or methanol)[10][14]
-
Glass vials with PTFE-lined caps
-
Sonicator bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
GC-MS system with an appropriate capillary column (e.g., DB-5ms)
-
ODP analytical standard for calibration
Procedure:
-
Extraction:
-
Weigh approximately 1-2 grams of the finely cut polymer sample into a glass vial.[14][15]
-
Add a precise volume (e.g., 10 mL) of extraction solvent.
-
Tightly cap the vial and place it in a sonicator bath for 1-2 hours to accelerate the extraction process.
-
After sonication, centrifuge the vial to pellet any suspended polymer fragments.
-
-
Sample Preparation for Analysis:
-
Carefully draw the supernatant (the solvent containing the extracted ODP).
-
Filter the extract through a 0.45 µm PTFE syringe filter directly into an autosampler vial. This removes any fine particulates that could damage the GC column.
-
-
GC-MS Analysis:
-
Prepare a calibration curve using the ODP analytical standard at several concentrations.
-
Inject 1 µL of the filtered sample extract into the GC-MS.
-
Run the instrument using optimized parameters.
-
-
Quantification:
-
Identify the ODP peak in the chromatogram based on its retention time and mass spectrum (characteristic ions for phthalates often include m/z 149).
-
Quantify the concentration of ODP in the extract by comparing its peak area to the calibration curve.
-
Calculate the total mass of ODP leached from the polymer sample and express it as a percentage of the initial sample weight or µg/g.
-
Typical GC-MS Instrumental Parameters:
| Parameter | Value | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., Rxi-5Sil MS) | Standard non-polar column for semi-volatile organic compounds. |
| Injection Mode | 1 µL, Splitless | Maximizes sensitivity for trace-level analysis. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the high-boiling point ODP. |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Inert carrier gas providing good chromatographic resolution. |
| Oven Program | Initial 100°C (hold 1 min), ramp 15°C/min to 310°C (hold 5 min) | Temperature gradient to separate analytes and elute ODP. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard, robust ionization method creating reproducible mass spectra. |
| MS Scan Mode | Full Scan (m/z 50-500) and/or SIM | Full scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity. |
graph "Workflow_for_Leaching_Analysis" { rankdir=TB; graph [fontname="Helvetica", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];start [label="1. Sample Preparation\n(Cut polymer into small pieces)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="2. Solvent Extraction\n(Add solvent, sonicate 1-2h)"]; separate [label="3. Separation\n(Centrifuge to pellet polymer)"]; filter [label="4. Filtration\n(0.45 µm PTFE syringe filter)"]; inject [label="5. GC-MS Injection", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="6. Data Analysis\n(Identify peak, quantify vs. standard)"]; result [label="7. Report Results\n(µg ODP / g polymer)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> extract; extract -> separate; separate -> filter; filter -> inject; inject -> analysis; analysis -> result; }
Caption: Workflow for ODP Leaching and Migration Analysis.
Safety, Handling, and Disposal
-
Safety: ODP is listed as an irritant.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.
-
Toxicology: Phthalates as a class are noted as potential endocrine disruptors.[1][7] While high-molecular-weight phthalates like ODP are generally considered to have lower toxicity than their low-molecular-weight counterparts, chronic exposure and leaching remain a concern.[6] Animal studies have shown the liver to be a primary target organ for toxicity from repeated exposure to some phthalates.[7][16]
-
Disposal: ODP should be disposed of as a chemical waste in accordance with local, state, and federal regulations. It should not be discharged into the environment. The most favorable course of action is to use an alternative chemical with less inherent propensity for environmental contamination.[1]
Conclusion and Future Perspectives
This compound remains a relevant compound in materials science research for understanding the fundamental principles of polymer plasticization. The protocols outlined here provide a solid foundation for formulating and characterizing plasticized materials, as well as for conducting critical safety assessments of plasticizer migration.
However, the field is progressively moving away from traditional phthalates due to regulatory pressure and health concerns.[5][17] Future research will increasingly focus on the development and evaluation of bio-based or non-phthalate alternative plasticizers, such as citrates, adipates, and terephthalates.[18][19] The methodologies described in this guide are directly transferable and will be essential for comparing the performance and safety profiles of these next-generation additives against established benchmarks like ODP.
References
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Title: this compound | C26H42O4 | CID 8380 Source: PubChem - NIH URL: [Link]
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Title: Phthalates in Food Packaging and Food Contact Applications Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Overview of Phthalates Toxicity Source: Consumer Product Safety Commission URL: [Link]
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Title: Decyl octyl phthalate: (A) Proposed fragmentation mechanism... Source: ResearchGate URL: [Link]
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Title: n-Octyl n-decyl phthalate (T3D3658) Source: T3DB URL: [Link]
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Title: How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) Source: Patsnap Eureka URL: [Link]
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Title: Di-n-octyl Phthalate Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]
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Title: n-Octyl n-decyl phthalate Source: EZGC Method Translator URL: [Link]
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Title: Priority Substances List Assessment Report for Di-n-Octyl Phthalate Source: Canada.ca URL: [Link]
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Title: Separation of this compound on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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Title: Phthalates: Toxic Chemicals in Vinyl Plastic Source: Ecology Center URL: [Link]
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Title: Di-sec octyl phthalate - IDLH Source: NIOSH - CDC URL: [Link]
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Title: Phthalate-free Plasticizers in PVC Source: Healthy Building Network URL: [Link]
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Title: Polyvinyl chloride Source: Wikipedia URL: [Link]
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Title: Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS Source: SpringerLink URL: [Link]
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Title: Polyvinyl Chloride Microplastics Leach Phthalates into the Aquatic Environment over Decades Source: PMC - NIH URL: [Link]
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Title: A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine Source: MDPI URL: [Link]
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Title: Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS | Request PDF Source: ResearchGate URL: [Link]
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High-Fidelity Analysis of Octyl Decyl Phthalate: Standards, Protocols, and Field-Proven Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Octyl decyl phthalate (ODP), a high-molecular-weight phthalate ester, serves as a common plasticizer to enhance the flexibility and durability of polymeric materials. Its widespread use in consumer products, medical devices, and packaging materials necessitates robust and reliable analytical methods to ensure regulatory compliance and assess human exposure.[1][2] This guide provides a comprehensive overview of the analytical standards and detailed protocols for the quantitative analysis of ODP and related phthalates. We will delve into the causality behind experimental choices, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique and High-Performance Liquid Chromatography (HPLC) as a powerful alternative. This document is designed to equip researchers and scientists with the expertise to implement a self-validating analytical system for phthalate determination.
Foundational Principles of Phthalate Analysis: A Unique Challenge
Accurate phthalate analysis is complicated by two opposing facts. First, phthalates are not chemically bound to the polymer matrix, allowing them to be extracted with relative ease using organic solvents.[3][4] Second, their ubiquitous presence in laboratory materials (solvents, glassware, plastic tubing) makes them a common source of background contamination.[5][6] Therefore, rigorous protocols, high-purity reagents, and the consistent analysis of laboratory blanks are not merely best practices but essential components of a validatable method. Every step, from sample collection to final analysis, must be designed to minimize external contamination.
Analytical Standards & Calibration: The Cornerstone of Quantitation
The accuracy of any analysis hinges on the quality of the reference materials used for calibration and validation. Certified Reference Materials (CRMs) provide metrological traceability to a known standard and are indispensable for method validation, quality control, and ensuring inter-laboratory consistency.
Causality : Using a CRM from an accredited body like ISO 17034 ensures that the stated concentration and purity are verified and accompanied by an uncertainty value. This is the foundation of a trustworthy analytical result. A simple analytical standard may state a purity but lacks the rigorous certification and traceability of a CRM.[7]
Table 1: Commercially Available Analytical Standards for ODP and Related Phthalates
| Product Name | CAS Number | Supplier | Format | Key Application |
|---|---|---|---|---|
| n-Octyl n-decyl phthalate | 119-07-3 | AccuStandard | Neat | Primary Calibrant |
| Di-n-octyl phthalate (CRM) | 117-84-0 | Sigma-Aldrich (TraceCERT®) | Neat | Method Validation, QC[7] |
| EPA Method 8061A Phthalate Esters Mix | Various | CPAChem, AccuStandard | Solution in Hexane/Acetone | Multi-analyte calibration[8] |
| Phthalates in Polyvinyl Chloride (SRM) | Various | NIST | Solid | Matrix-matched QC[9] |
Protocol: Preparation of Calibration Standards
-
Primary Stock Solution (ca. 1000 µg/mL): Accurately weigh a known amount of neat ODP standard and dissolve it in a Class A volumetric flask using a suitable solvent (e.g., hexane, isooctane, or methanol).
-
Working Standards: Perform serial dilutions of the primary stock solution to prepare a minimum of five calibration standards spanning the expected concentration range of the samples.[5] One standard should be near the limit of quantitation (LOQ).
-
Internal Standard (IS): For enhanced precision, especially with GC-MS, incorporate an internal standard (e.g., a deuterated phthalate or a compound not present in samples, like Benzyl Benzoate) at a constant concentration into every standard, blank, and sample.[10]
Sample Preparation: Extracting the Analyte
The goal of sample preparation is to efficiently transfer the target phthalates from the sample matrix into a clean solvent suitable for chromatographic injection. The chosen method depends entirely on the matrix.
Protocol 3.1: Solvent Extraction from Solid Polymer Matrices (e.g., PVC, Toys)
This protocol is based on principles outlined in CPSC and ASTM standard methods.[11][12] The core principle is dissolving the entire polymer to release the trapped plasticizers.
-
Sample Comminution: Reduce the sample to a small particle size (<2 mm) by cutting, grinding, or drilling. This increases the surface area for efficient solvent interaction.[3]
-
Weighing: Accurately weigh 50-100 mg of the homogenized sample into a clean glass vial.
-
Dissolution: Add 10 mL of tetrahydrofuran (THF) to the vial. THF is a strong solvent capable of dissolving polymers like PVC.[11]
-
Agitation: Cap the vial and agitate using a vortex mixer or sonicator until the sample is completely dissolved.
-
Polymer Precipitation: Add 10 mL of a non-polar solvent like hexane or cyclohexane. This causes the dissolved PVC polymer to precipitate out of the solution, leaving the phthalates in the solvent phase.[11]
-
Clarification: Centrifuge the vial to pellet the precipitated polymer.
-
Final Preparation: Carefully transfer the supernatant (the liquid extract) into a clean autosampler vial, passing it through a 0.45 µm PTFE syringe filter to remove any remaining particulates. The sample is now ready for GC-MS analysis.
Protocol 3.2: Liquid-Liquid Extraction from Aqueous Matrices (e.g., Water, Beverages)
This protocol is adapted from EPA Method 606 and is designed to transfer phthalates from a water-based sample into an immiscible organic solvent.[5][13]
-
Sample Measurement: Measure 1 L of the aqueous sample into a 2 L glass separatory funnel.
-
Spiking (for QC): If creating a matrix spike sample, add a known amount of phthalate standard solution. Add surrogate standards to all samples to monitor extraction efficiency.[14]
-
First Extraction: Add 60 mL of methylene chloride to the funnel.
-
Venting & Shaking: Stopper the funnel and shake vigorously for 1-2 minutes with periodic venting to release excess pressure. Causality : Methylene chloride is denser than water and an excellent solvent for semi-volatile organics like phthalates. Shaking creates an emulsion, maximizing the surface area for the phthalates to partition from the water into the solvent.
-
Phase Separation: Allow the organic layer (bottom layer) to separate from the aqueous phase. Drain the methylene chloride extract into a clean glass flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts.
-
Drying & Concentration: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
-
Solvent Exchange: During the final concentration step, exchange the solvent to hexane for compatibility with GC analysis.[5]
Instrumental Analysis: Separation and Detection
Protocol 4.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for phthalate analysis due to its excellent chromatographic resolution and the definitive identification provided by mass spectrometry.[4][10][15]
Rationale : The structural similarity among many phthalates leads to a common fragment ion at m/z 149 in their mass spectra.[10] This makes chromatographic separation absolutely critical; if two phthalates co-elute, distinguishing them based on this ion is impossible. Therefore, the choice of GC column and temperature program is paramount.
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Agilent 8890 or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| Column | Rtx-440 or Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm) | Mid-polarity phases providing excellent resolution for a wide range of phthalates.[10][15] |
| Injection | 1 µL, Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temp | 280 °C | Ensures rapid volatilization of high-molecular-weight phthalates. |
| Carrier Gas | Helium, Constant Flow (1.2 mL/min) | Inert gas providing good chromatographic efficiency. |
| Oven Program | 100°C (hold 1 min), ramp to 320°C at 15°C/min, hold 5 min | Optimized ramp rate to separate isomers while ensuring elution of heavy phthalates. |
| MS System | Agilent 5977 or equivalent | Provides high sensitivity and spectral integrity. |
| Source Temp | 230 °C | Standard temperature for robust ionization. |
| Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition | Full Scan (m/z 50-550) & SIM | Scan mode for initial identification; Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitation, monitoring characteristic ions for each target phthalate.[16] |
Protocol 4.2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV or MS detection is a valuable alternative, particularly for samples that are thermally labile or not volatile enough for GC.[17][18]
Table 3: Recommended HPLC-UV Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| HPLC System | UHPLC System (e.g., Thermo Vanquish) | Provides high resolution and speed. |
| Column | C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 1.8 µm) | Standard for separating semi-polar compounds like phthalates.[17] |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile or Methanol | [17][18] |
| Gradient | Start at 50% B, ramp to 100% B over 15-20 min, hold 5 min | Gradient elution is necessary to separate the range of phthalates from more polar to less polar.[18] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Detector | UV Diode Array Detector (DAD) |
| Wavelength | 224 nm | Phthalates exhibit strong absorbance at this wavelength. |
Data Interpretation & System Validation
A result is only trustworthy if the system is in control. This requires a self-validating system built on routine checks.
-
Calibration Curve: The concentration of ODP in a sample is calculated by comparing its peak area to the linear regression of the calibration curve. A correlation coefficient (r²) of >0.995 is required.
-
Laboratory Reagent Blanks: An extract of all reagents and materials used in the sample preparation process must be analyzed with each batch.[5] The absence of target analytes confirms the process is free from contamination.
-
Spike Recoveries: A minimum of 10% of all samples should be spiked with a known concentration of ODP and analyzed.[5] The recovery percentage (typically 70-130%) demonstrates that the method is effective for that specific sample matrix.
-
Method Detection Limit (MDL): The MDL must be determined for each analyte by analyzing at least seven replicate spikes at a low concentration.[13] This establishes the lowest concentration that can be reliably distinguished from the background noise.
References
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Intertek. Phthalates Analysis. [Link]
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U.S. Environmental Protection Agency. Method 606: Phthalate Ester. [Link]
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SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
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Analytice. Laboratory analysis of phthalates in consumer products. [Link]
-
GERSTEL, Inc. Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. [Link]
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Infinita Lab. ASTM D8133 Determination of Low-Level Phthalates in PVC Plastics by Solvent Extraction. [Link]
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Intertek. Phthalate Analysis for Cosmetics Products. [Link]
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Cornerstone Analytical Laboratories. Phthalate Analysis. [Link]
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U.S. Environmental Protection Agency. EPA-EAD: 606: Phthalate Esters in Water by GCECD. [Link]
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U.S. Environmental Protection Agency. EPA-NERL: 506: Phthalate and Adipate Esters in Water by GCPID. [Link]
-
ASTM International. D8133 Standard Test Method for Determination of Low Level Phthalates in Poly(Vinyl Chloride) Plastics by Solvent Extraction—Gas Chromatography/Mass Spectrometry. [Link]
-
U.S. Environmental Protection Agency. Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). [Link]
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Restek. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]
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ResearchGate. Decyl octyl phthalate: (A) Proposed fragmentation mechanism.... [Link]
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Polímeros: Ciência e Tecnologia. Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods. [Link]
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ResearchGate. Determination of Phthalates in Polymer Materials Comparison of GC/MS and GC/ECD methods. [Link]
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ResearchGate. Direct quantitative analysis of phthalate esters as micro-contaminants in cleanroom air and wafer surfaces by auto-thermal desorption-gas chromatography-mass spectrometry. [Link]
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U.S. Consumer Product Safety Commission. Test Method: CPSC-CH-C1001-09.4 Standard Operating Procedure for Determination of Phthalates. [Link]
- Oregon State University.
-
Restek. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance (PDF). [Link]
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Agilent Technologies. Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. [Link]
-
Amchro. AccuStandard® Phthalate Standards. [Link]
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ChemWhat. Decyl Octyl Phthalate CAS#: 119-07-3. [Link]
-
Restek. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance (Chromatogram). [Link]
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CPAChem. CERTIFIED REFERENCE MATERIAL EPA Method 8061A - Phthalate Esters Standard. [Link]
-
NIST. 1,2-Benzenedicarboxylic acid, decyl octyl ester. [Link]
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- 6. NEMI Method Summary - 506 [nemi.gov]
- 7. フタル酸ジ-n-オクチル certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
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Application Note: Ultrasensitive Quantification of Octyl Decyl Phthalate in Pharmaceutical and Polymeric Materials using Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This comprehensive guide details a robust and highly sensitive method for the determination of Octyl Decyl Phthalate (ODP) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ODP, a common plasticizer, is a critical target analyte in extractable and leachable (E&L) studies for pharmaceutical packaging, medical devices, and consumer products due to potential health risks associated with phthalate exposure.[1][2] This document provides field-proven protocols for sample preparation from both aqueous and solid matrices, optimized chromatographic separation, and selective mass spectrometric detection. The methodologies are designed to provide the highest degree of accuracy and reliability, addressing common analytical challenges such as background contamination and matrix interference.
Introduction: The Analytical Imperative for this compound
This compound (ODP), also known as 8-decyl phthalate (CAS No. 119-07-3), is a high-molecular-weight phthalate ester extensively used to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC). Its application spans a wide range of products, including medical tubing, intravenous bags, food packaging, and children's toys.
The critical concern, particularly in the pharmaceutical and medical device industries, is the potential for ODP to migrate from container closure systems or manufacturing components into a drug product.[3][4] Such migrant chemicals are termed "leachables." Phthalates as a class are under intense regulatory scrutiny due to their classification as endocrine disruptors and potential reproductive toxicants.[1][5] Regulatory bodies in the European Union and the United States have established restrictions on the use of certain phthalates in various consumer and healthcare products.[6][7] Consequently, the ability to accurately identify and quantify ODP at trace levels is paramount for ensuring patient safety, product quality, and regulatory compliance.[8]
LC-MS/MS has become the gold standard for this analysis, offering unparalleled sensitivity and selectivity for semi-volatile compounds like ODP, which are not always amenable to Gas Chromatography (GC) without derivatization.[3][8]
Core Challenge: Overcoming Ubiquitous Phthalate Contamination
A significant hurdle in trace-level phthalate analysis is the ubiquitous presence of these compounds in the laboratory environment. Phthalates can be found in solvents, glassware, plasticware (pipette tips, vials), and even the air, leading to a high risk of background contamination and false-positive results.[9]
Trustworthiness Pillar: The Self-Validating Protocol To ensure the integrity of the results, the entire analytical workflow must be designed to minimize and account for background contamination. This is achieved through:
-
Strict Avoidance of Plastic: All sample preparation steps must exclusively use glassware. Vials, flasks, and pipettes should be thoroughly rinsed with high-purity solvents like methanol, ethyl acetate, and n-hexane prior to use.[10]
-
Procedural Blanks: A procedural blank (an extraction performed with no sample matrix) must be run with every sample batch. This blank is carried through the entire sample preparation and analysis sequence to quantify any background levels of ODP.
-
High-Purity Reagents: Use of LC-MS grade or equivalent high-purity solvents and reagents is mandatory to reduce external contamination sources.[9]
Experimental Protocols: Sample Preparation
The choice of sample preparation protocol is dictated by the sample matrix. Below are validated methods for both aqueous solutions and solid polymer materials.
Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Matrices
This protocol is optimized for extracting ODP from aqueous drug formulations, beverages, or migration study simulants. The use of n-hexane as the extraction solvent provides excellent recovery for non-polar analytes like ODP.
Step-by-Step Methodology:
-
Sample Aliquoting: Using a glass pipette, transfer 5.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Protein Precipitation/Dispersion: Add 1.5 mL of methanol and vortex the mixture for 30 seconds. This step helps to break up any emulsions and disperse the sample.
-
Solvent Extraction: Transfer the mixture to a glass extraction funnel. Add 15 mL of n-hexane and shake vigorously for 7 minutes to ensure thorough partitioning of ODP into the organic phase.[10]
-
Phase Separation: Allow the funnel to stand for 5 minutes for the aqueous and organic layers to separate. To break any persistent emulsions, add 0.5 mL of a 10% NaCl solution.[11]
-
Collection: Carefully transfer the upper n-hexane layer to a clean 50 mL glass centrifuge tube, ensuring no aqueous phase is carried over.
-
Concentration: Gently evaporate the n-hexane extract to a final volume of 1.0 mL under a stream of nitrogen at room temperature. Over-drying can lead to loss of the semi-volatile analyte.
-
Final Step: Transfer the concentrated extract into an autosampler vial with a PTFE-lined septum for LC-MS/MS analysis.
Protocol 2: Solvent Extraction for Solid Polymer Matrices
This protocol is designed for the extraction of ODP from solid materials such as PVC tubing, stoppers, or plastic packaging.
Step-by-Step Methodology:
-
Sample Preparation: Finely divide the polymer sample by cutting, shredding, or grinding to maximize the surface area for extraction.
-
Extraction: Weigh approximately 1.0 gram of the prepared sample into a glass vial. Add 10 mL of dichloromethane.
-
Sonication: Tightly cap the vial with a solvent-resistant cap and place it in a sonicator bath for 30 minutes to facilitate the extraction of ODP from the polymer matrix.[12]
-
Clarification: After sonication, transfer the solvent to a glass centrifuge tube and centrifuge at 4000 rpm for 10 minutes to pellet any suspended polymer particles.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean glass tube. This removes fine particulates that could interfere with the LC system.[11]
-
Concentration: Evaporate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Final Step: Transfer the final extract into an autosampler vial with a PTFE-lined septum for analysis.
Analytical Methodology: LC-MS/MS
The combination of reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection provides the necessary specificity and sensitivity for confident quantification.
Liquid Chromatography (LC)
A C18 stationary phase is the industry standard for phthalate analysis, offering excellent hydrophobic retention and separation based on the length of the alkyl chains.[9][13] A gradient elution is employed to effectively resolve ODP from other potential extractables and matrix components.
| Parameter | Setting | Causality & Expertise |
| Column | C18, 100 mm x 2.1 mm, 2.6 µm | Provides robust reversed-phase separation with high efficiency suitable for complex matrices. |
| Mobile Phase A | Water with 5 mM Ammonium Acetate | Ammonium acetate is a volatile salt that aids in the ionization process in the MS source without causing build-up.[13] |
| Mobile Phase B | Methanol | A common organic solvent providing good elution strength for phthalates. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Injection Volume | 5 µL | A small injection volume minimizes matrix effects while being sufficient for trace-level detection. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| LC Gradient | 0-1 min: 70% B, 1-8 min: 70-98% B, 8-9 min: 98% B, 9-10 min: 70% B | The gradient is designed to efficiently elute the highly non-polar ODP while allowing for column re-equilibration. |
Mass Spectrometry (MS)
Electrospray ionization in positive mode (ESI+) is highly effective for phthalates, readily forming protonated molecules [M+H]+.[9][14] Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides superior selectivity and signal-to-noise by monitoring a specific precursor-to-product ion transition.
| Parameter | Setting | Causality & Expertise |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ODP readily accepts a proton to form a stable [M+H]+ ion, making ESI+ the optimal choice. |
| Capillary Voltage | 3.5 kV | Optimized to ensure efficient ionization without in-source fragmentation. |
| Source Temp. | 150 °C | A moderate temperature that aids in desolvation without causing thermal degradation of the analyte. |
| Desolvation Temp. | 400 °C | Ensures complete desolvation of the mobile phase from the analyte ions before they enter the mass analyzer. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity by isolating a specific precursor ion and detecting only its characteristic fragment ions.[9] |
MRM Transitions for this compound (C₂₆H₄₂O₄, MW: 418.61)
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Primary (Quantifier) | 419.6 | 149.1 | 100 | 25 | The m/z 149 fragment, corresponding to the protonated phthalic anhydride, is a highly stable and characteristic ion for most phthalates, providing a strong, specific signal.[9][14] |
| Secondary (Qualifier) | 419.6 | 291.2 | 100 | 15 | This fragment corresponds to the loss of the decyl chain (C₁₀H₂₀), providing structural confirmation. The ion ratio between the quantifier and qualifier transitions must be consistent across standards and samples for confident identification. |
Visualization of Workflow and Fragmentation
Overall Analytical Workflow
The following diagram illustrates the complete process from sample receipt to final data analysis, emphasizing the critical control points for maintaining data integrity.
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
MS/MS Fragmentation of ODP
The selectivity of the MRM method is derived from the controlled fragmentation of the ODP precursor ion in the collision cell of the mass spectrometer.
Caption: Proposed MS/MS fragmentation pathway for the [M+H]+ ion of this compound.
Conclusion
This application note provides a comprehensive, validated, and robust LC-MS/MS method for the quantification of this compound. By integrating meticulous sample preparation protocols designed to mitigate background contamination with highly selective chromatographic and mass spectrometric techniques, this method delivers the accuracy and sensitivity required for demanding applications such as pharmaceutical E&L studies. The detailed explanation of the causality behind each procedural and instrumental choice equips researchers and drug development professionals with the necessary framework to implement this protocol confidently, ensuring product safety and adherence to global regulatory standards.
References
- ResolveMass Laboratories Inc. (2025). Extractables and Leachables Analysis: Top 5 Analytical Techniques.
- Reading Scientific Services Ltd (RSSL). (n.d.). Extractable & Leachable studies – Meeting regulations by LC-MS.
- ResearchGate. (2025). Determination of Extractable and Leachable Phthalates from Pharmaceutical Packaging by LC-MS/MS.
- Agilent Technologies. (n.d.). ANALYSIS OF EXTRACTABLES AND LEACHABLES.
- MDPI. (n.d.). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans.
- ResearchGate. (n.d.). Decyl octyl phthalate: (A) Proposed fragmentation mechanism....
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Agilent Technologies. (2018). Low Level Analysis of Extractable and Leachable Phthalates and Nitrosamine from Consumer Packaging Materials; from One Injection.
- Nguyen, T. A., et al. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. PubMed Central.
- Yin, C., et al. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Ingenta Connect.
- Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS.
- GERSTEL. (n.d.). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products.
- BenchChem. (2025). Application Notes and Protocols: Butyl Octyl Phthalate Analytical Standards and Reference Materials.
- SCIEX. (n.d.). Fast and Sensitive Analysis of Phthalates in Food and Beverages.
- FDA. (2012). Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products.
- Ineris. (n.d.). Regulatory information | Phthalates substitution.
- AccuStandard. (n.d.). Phthalate Standards.
- Compliance Gate. (2023). Phthalate Regulations in the European Union: An Overview.
- NAMSA. (2025). Phthalates in Medical Devices: Context and European Regulatory Requirements.
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- 6. Regulatory information | Phthalates substitution [substitution-phtalates.ineris.fr]
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- 10. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Application Note: High-Recovery Solid-Phase Extraction of Octyl Decyl Phthalate from Environmental Samples
Abstract
This document provides a comprehensive guide to the solid-phase extraction (SPE) of octyl decyl phthalate (ODP) from various environmental matrices, including water, soil, and sediment. As a widely used plasticizer, ODP is a common environmental contaminant that requires sensitive and reliable analytical methods for monitoring.[1] This application note details the underlying principles of SPE for ODP, offers validated, step-by-step protocols, and explains the critical technical considerations for achieving high recovery and reproducibility. The methodologies are designed for researchers, environmental scientists, and analytical chemists engaged in the trace analysis of phthalate esters.
Introduction: The Rationale for ODP Monitoring and the Role of SPE
This compound (ODP), a member of the phthalic acid ester (PAE) family, is extensively used to impart flexibility to polymers, primarily polyvinyl chloride (PVC).[2] Its widespread application in consumer products leads to its inevitable release into the environment through leaching, abrasion, and disposal. The ubiquitous nature of phthalates and their potential endocrine-disrupting properties necessitate robust monitoring programs to assess environmental contamination and human exposure.[1]
Analyzing ODP in complex environmental samples presents a significant challenge due to its typically low concentrations and the presence of interfering matrix components. Solid-phase extraction (SPE) has emerged as the premier sample preparation technique, offering significant advantages over traditional liquid-liquid extraction (LLE).[3][4] SPE provides high analyte enrichment, reduced solvent consumption, and cleaner extracts, leading to improved sensitivity and analytical performance in subsequent chromatographic analyses like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][3]
Understanding the Analyte: Physicochemical Properties of this compound
A successful SPE method hinges on a thorough understanding of the target analyte's properties. ODP is a high molecular weight, non-polar compound with very low water solubility. These characteristics are central to designing an effective extraction and elution strategy.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₂O₄ | [2][5] |
| Molecular Weight | 418.6 g/mol | [2][5][6] |
| LogP (Octanol-Water Partition Coefficient) | 7.5 - 10.1 | [2][5] |
| Water Solubility | 1.73 x 10⁻⁵ mg/L at 25°C (estimated) | [7] |
| Boiling Point | 435.5 °C at 760 mmHg | [5] |
| Melting Point | -50 °C | [5] |
The high LogP value indicates ODP's strong lipophilic ("fat-loving") and hydrophobic ("water-fearing") nature. This dictates that a non-polar or moderately polar sorbent will be most effective for retention from aqueous matrices, based on a "like-dissolves-like" principle.
The Core of the Method: Solid-Phase Extraction Principles & Sorbent Selection
SPE is a chromatographic technique used to isolate analytes from a complex matrix. The process involves four key steps: conditioning, sample loading, washing, and elution. The choice of sorbent is the most critical parameter for achieving selective and efficient extraction.
Sorbent Selection Rationale
For a non-polar compound like ODP, the primary retention mechanism is reversed-phase chromatography, where hydrophobic interactions dominate.
-
C18 (Octadecyl-silica): This is the most common reversed-phase sorbent. The long alkyl chains provide a highly non-polar surface that strongly retains hydrophobic compounds like ODP from aqueous samples. C18 is an excellent choice for cleaning up extracts from both water and soil/sediment.[3][8]
-
Polymeric Sorbents (e.g., Styrene-Divinylbenzene): These sorbents offer high surface area and are stable across a wide pH range. They exhibit strong hydrophobic retention capabilities and are particularly effective for extracting a broad range of organic pollutants, including phthalates.[8][9] Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents are also highly effective, offering retention for a wider polarity range of compounds.[8]
For the protocols outlined in this guide, C18 sorbent is recommended due to its proven performance, widespread availability, and cost-effectiveness for phthalate analysis.
General SPE Workflow
The following diagram illustrates the fundamental steps of the solid-phase extraction process for ODP.
Sources
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- 2. This compound | C26H42O4 | CID 8380 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. decyl octyl phthalate | CAS#:119-07-3 | Chemsrc [chemsrc.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantitative Determination of Phthalate Esters from Air Samples Using a Solid-Phase Extraction-type Collection Device - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Octyl Decyl Phthalate Analysis in Gas Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges in achieving optimal peak resolution for octyl decyl phthalate and other related phthalates in your Gas Chromatography (GC) experiments. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and accuracy of your analytical results.
Troubleshooting Guide: Resolving Common Peak Resolution Issues
This section addresses specific problems you may encounter during your GC analysis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.
Q1: Why is my this compound peak co-eluting with other phthalates or matrix components?
A1: Peak co-elution is a common challenge in phthalate analysis due to the structural similarity of these compounds.[1] When two or more compounds elute from the GC column at the same time, it becomes difficult to accurately identify and quantify them.[2]
Causality and Resolution Strategy:
Co-elution in phthalate analysis is often a result of a suboptimal stationary phase or an unoptimized temperature program. The key is to enhance the differential migration of the analytes through the column.
dot
Caption: Troubleshooting workflow for co-elution.
Experimental Protocol for Method Optimization:
-
Column Selection:
-
Initial Recommendation: For comprehensive phthalate analysis, columns such as the Rtx-440 and Rxi-XLB have demonstrated superior performance in resolving a wide range of phthalates.[1][3][4] 5-type and XLB-type columns are also commonly used.[1][5]
-
Rationale: The polarity of the stationary phase plays a crucial role in the separation of phthalates. A mid-polarity column often provides the necessary selectivity to resolve structurally similar isomers.
-
-
Oven Temperature Program Optimization:
-
Symptom: Peaks are broad and poorly resolved, especially for high molecular weight phthalates.
-
Solution: A slower temperature ramp rate can significantly improve the separation of closely eluting compounds.[6]
-
Actionable Steps:
-
Start with a moderate ramp rate (e.g., 10-15 °C/min).
-
If co-elution persists, decrease the ramp rate in increments of 2-5 °C/min during the elution window of this compound.
-
Consider a multi-step temperature program. For instance, a slower ramp during the elution of high molecular weight phthalates can enhance their resolution.[6]
-
-
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Oven Program | 100°C (1 min) to 320°C at 20°C/min | 100°C (1 min) to 250°C at 15°C/min, then to 320°C at 5°C/min | Slower ramp rate in the higher temperature range improves separation of late-eluting phthalates.[6] |
| Carrier Gas Flow | Constant Pressure | Constant Flow | Constant flow ensures optimal linear velocity as temperature increases, maintaining resolution. |
Q2: My this compound peak is showing significant tailing. What could be the cause and how do I fix it?
A2: Peak tailing, where the peak is asymmetrical with a "tail" extending from the back, can be indicative of several issues, including active sites in the GC system, an inappropriate column choice, or sample overload.
Causality and Resolution Strategy:
Peak tailing often arises from secondary interactions between the analyte and active sites in the inlet liner, the column, or due to the column's stationary phase being overloaded. The goal is to ensure an inert flow path and operate within the column's capacity.
dot
Caption: Workflow for troubleshooting peak tailing.
Experimental Protocol for Mitigating Peak Tailing:
-
Inlet Maintenance:
-
Action: Regularly replace the inlet liner and septum. Use deactivated liners to minimize interactions with active analytes.[7]
-
Rationale: The hot inlet is a common source of activity. A fresh, inert liner provides a clean surface for sample vaporization.
-
-
Column Conditioning and Care:
-
Action: If the column has been in use for a while, consider breaking off the first few centimeters from the inlet end and re-installing it.
-
Rationale: Non-volatile residues can accumulate at the head of the column, creating active sites. Removing this section can restore performance.
-
-
Sample Concentration:
-
Action: If you suspect column overload, dilute your sample and re-inject.
-
Rationale: Exceeding the sample capacity of the column will lead to peak distortion, including tailing.[8]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of this compound by GC.
Q1: What is the ideal GC column for this compound analysis?
A1: The choice of GC column is critical for achieving good resolution of phthalates.[1]
-
Stationary Phase: Mid-polarity stationary phases, such as those with a 44% or 50% phenyl substitution (e.g., Rtx-440, Rtx-50), are often recommended as they provide good selectivity for the separation of phthalate isomers.[1][3] Low-bleed columns (e.g., Rxi-XLB, DB-5ms) are also excellent choices, especially for GC-MS applications, as they minimize background noise.[4][9]
-
Column Dimensions:
-
Length: A 30-meter column generally provides a good balance between resolution and analysis time.[8]
-
Internal Diameter (ID): A 0.25 mm ID is the most common choice, offering a good compromise between efficiency and sample capacity.[10] For higher resolution, a 0.18 mm ID column can be considered, though it may require a GC system capable of higher head pressures.[8]
-
Film Thickness: For high-boiling point compounds like this compound, a thinner film (e.g., 0.25 µm) is recommended to allow for elution at lower temperatures and with shorter retention times.[8][10]
-
| Column Parameter | Recommendation | Rationale |
| Stationary Phase | Mid-polarity (e.g., Rtx-440, Rxi-XLB) | Provides good selectivity for phthalate isomers.[1][3] |
| Length | 30 m | Optimal balance of resolution and analysis time.[8] |
| Internal Diameter | 0.25 mm | Good compromise between efficiency and sample capacity.[10] |
| Film Thickness | 0.25 µm | Suitable for high-boiling point analytes like phthalates.[8][10] |
Q2: What are the typical GC-MS parameters for phthalate analysis?
A2: While optimal conditions can vary, the following provides a good starting point for method development. A crucial aspect of GC-MS analysis of phthalates is that many share a common base peak ion at m/z 149, making chromatographic separation essential for accurate identification and quantification.[1]
Recommended GC-MS Starting Conditions:
| Parameter | Value |
| Injection Mode | Pulsed Splitless |
| Inlet Temperature | 280-290 °C[9][11] |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | 50°C (1 min), ramp at 15-30°C/min to 320°C (hold 5 min)[6] |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 300 °C[11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Note on Contamination: Phthalates are ubiquitous in the laboratory environment and can be a significant source of background contamination.[12] It is crucial to use high-purity solvents and reagents, and to be mindful of potential sources of contamination such as plasticware and syringe needles.[12][13]
Q3: How can I confirm the identity of my this compound peak?
A3: Peak identification should be based on multiple points of evidence.
-
Retention Time Matching: The most straightforward method is to compare the retention time of the peak in your sample to that of a certified reference standard of this compound run under the same analytical conditions.[14]
-
Mass Spectral Library Matching: For GC-MS, the mass spectrum of the peak should be compared to a reference library (e.g., NIST). A high match factor provides strong evidence of the compound's identity.
-
Spiking: To confirm the peak identity in a complex matrix, you can spike a known amount of this compound standard into your sample. An increase in the height or area of the peak of interest confirms its identity.
References
-
Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996, December). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]
-
Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Ester. Retrieved from [Link]
- Marega, M., et al. (2013). Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle.
-
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Chemetrix. (2013, October 18). Phthalates Analysis in Toys Using Agilent 5977E GC/MS. Retrieved from [Link]
-
Agilent Technologies. (2018, November 27). Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. Retrieved from [Link]
- van der Heijden, R., et al. (2011). Determining High-molecular-weight Phthalates in Sediments using GC–APCI-ToF-MS. LCGC Europe, 24(1), 22-27.
-
U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 606: Phthalate Esters in Water by GCECD. Retrieved from [Link]
-
Agilent Technologies. (2019, February 1). Phthalates Analysis with Method GB 5009.271-2016 Using the Agilent 8890 GC and MSD with Agilent JetClean. Retrieved from [Link]
- Anderson, K. A., et al. (2025, July 17). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. Journal of the American Society for Mass Spectrometry.
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Sorbtech. (2025, July 8). How to Identify Peaks in a Chromatogram, Assign Correct Analyte. Retrieved from [Link]
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- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Restek - Article [fr.restek.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. fishersci.ca [fishersci.ca]
- 11. chemetrix.co.za [chemetrix.co.za]
- 12. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NEMI Method Summary - 606 [nemi.gov]
- 14. sorbtech.com [sorbtech.com]
Technical Support Center: Troubleshooting Octyl Decyl Phthalate Analysis
An indispensable guide for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting for the analysis of Octyl Decyl Phthalate (ODP). As a Senior Application Scientist, this guide is structured to address the most common and critical challenges encountered in the lab, moving from foundational contamination issues to complex matrix and chromatographic interferences.
The analysis of this compound (ODP), like other phthalate esters, presents a unique and often frustrating challenge for analytical chemists. Its ubiquitous nature as a plasticizer means it is present in countless laboratory consumables, leading to persistent background contamination.[1][2] This guide provides a systematic, question-and-answer-based approach to identify, troubleshoot, and resolve the most common sources of interference in your ODP analysis.
Part 1: The "Phthalate Blank Problem" - Eliminating Background Contamination
This is the most critical and widespread issue in phthalate analysis. If you cannot achieve a clean blank, you cannot trust your sample data.
Q1: Why am I seeing a significant ODP peak in my method blank?
Answer: You are likely experiencing what is known as the "phthalate blank problem." Phthalates are not covalently bound to the polymer matrix of plastics, meaning they can easily leach out of materials and into your samples, solvents, or instrument pathways.[1][2] The source of this contamination can be elusive and requires a systematic investigation.
Common Sources of Phthalate Contamination:
-
Laboratory Consumables: Pipette tips, centrifuge tubes, vials, vial caps/septa, syringes, and filters are all potential sources.[3][4][5] Studies have shown significant leaching from these items, even those made from polypropylene or PTFE.[3][4]
-
Solvents and Reagents: Phthalates can be present in analytical solvents, even high-purity grades. They can also leach from the plastic caps or liners of solvent bottles.[6] Deionized water systems with plastic storage tanks are another common culprit.[1]
-
Laboratory Environment: Phthalates are semi-volatile and can be found in laboratory air and dust, originating from flooring, paints, and equipment.[2][7] This airborne contamination can settle on glassware and other surfaces.
-
Analyst-Induced Contamination: Cosmetics, lotions, and some personal protective equipment (especially vinyl gloves) can contain phthalates.
Diagram 1: Common Pathways of Phthalate Contamination
Caption: Sources of phthalate contamination in the analytical workflow.
Protocol 1: Systematic Isolation of Contamination Source
This protocol helps you pinpoint the source of the background signal. Analyze the blanks in the order presented.
-
Direct Instrument Blank:
-
Inject a high-purity solvent (e.g., isooctane or hexane that you have pre-screened or redistilled) directly into the instrument using a clean, gas-tight glass syringe.
-
Rationale: This tests the cleanliness of the instrument's flow path (injector, column, detector). If a peak is present here, the contamination is within the GC-MS system itself. This can be due to carryover from a previous high-concentration sample or contaminated carrier gas lines.
-
Action: If contaminated, bake out the injector and column at a high temperature. Run solvent rinses between samples to mitigate carryover.
-
-
Vial and Solvent Blank:
-
Place the same high-purity solvent into a new autosampler vial with its cap/septum. Let it sit for 30 minutes, then analyze.
-
Rationale: This tests the contribution from the vial and its closure. Siloxane peaks from septa are also a common interference.[8][9]
-
Action: If contamination appears, bake all glassware, vials, and inserts in a muffle furnace.[10] Test different brands of vials and septa. Polyurethane or PTFE-lined septa are often cleaner than silicone.[8]
-
-
Full Method Blank:
-
Execute your entire sample preparation procedure without the sample matrix. Use the same glassware, solvents, and equipment.
-
Rationale: This evaluates the cumulative contamination from every step of your process. If contamination is only seen at this stage, it points to your extraction solvents, glassware, or sample handling procedures.[6]
-
Action: Meticulously clean all glassware (see Protocol below). Pre-rinse all equipment with a clean solvent. Filter solvents through nylon filters, which have been shown to be contamination-free.[3] Avoid all plastic materials where possible.[10]
-
Part 2: Troubleshooting Chromatographic & Mass Spectrometric Issues
Once you have a clean blank, you can focus on issues related to the separation and detection of ODP.
Q2: My ODP peak shape is poor (broad, tailing, or split). What should I investigate?
Answer: Poor peak shape is typically caused by issues within the GC system, including the inlet, column, or method parameters.
-
Active Sites: Phthalates can interact with active sites (exposed silanols) in the GC inlet liner or the front of the column. This is a common cause of peak tailing.
-
Solution: Use an ultra-inert liner and ensure it is properly installed.[8] If tailing persists, you may need to trim the first 10-20 cm from the front of the GC column to remove non-volatile residues and active sites. Regularly condition your column according to the manufacturer's instructions.
-
Inlet Temperature: An injector temperature that is too low can cause slow volatilization of higher molecular weight phthalates like ODP, leading to broad peaks.
-
Solution: A higher injector temperature (e.g., 280-320 °C) can improve peak shape for less volatile phthalates.[10][11]
-
Column Degradation: Over time, especially with complex matrices, the stationary phase of the column can degrade, leading to poor chromatography for all analytes.
-
Solution: Check the performance of other, less-sensitive compounds in your method. If all peaks are degraded, it is likely time to replace the column.
Q3: I see interfering peaks co-eluting with ODP. How can I improve resolution?
Answer: Co-elution is a significant challenge because many phthalates share a common fragment ion at m/z 149, making mass spectrometric deconvolution difficult.[12][13]
-
Chromatographic Resolution: The primary solution is to improve the GC separation.
-
Optimize Temperature Program: Decrease the oven ramp rate (°C/min) as you approach the elution temperature of ODP. This gives the column more time to separate closely eluting compounds.
-
Change Stationary Phase: Standard 5% phenyl-methylpolysiloxane (e.g., HP-5ms) columns are common, but for difficult separations, a column with a different selectivity may be required. Rtx-440 and Rxi-XLB columns have demonstrated superior resolution for complex phthalate mixtures.[12][13]
-
-
Mass Spectrometric Resolution:
-
Use Quantifier and Qualifier Ions: While m/z 149 is a common base peak, ODP will have other characteristic ions. Select a unique quantifier ion for quantitation and at least one or two qualifier ions for confirmation. This is a core principle of methods like EPA 8270D.[14]
-
Check for Co-eluting Isomers: Technical mixtures of phthalates can contain multiple isomers that are difficult to separate.[15][16] Ensure your method can resolve ODP from its isomers or other common phthalates like Diisononyl Phthalate (DINP).
-
Table 1: Example GC-MS (SIM) Parameters for ODP
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
|---|---|---|---|
| This compound (ODP) | 149 | 279 | 167 |
| Di(2-ethylhexyl) phthalate (DEHP) | 149 | 167 | 279 |
| Di-n-octyl phthalate (DNOP) | 149 | 279 | 167 |
Note: Ion selection should be empirically verified on your specific instrument. DEHP and DNOP are common interferents and must be chromatographically resolved from ODP.
Part 3: Identifying and Mitigating Matrix Effects
Q4: My analyte recovery in spiked matrix samples is inconsistent or significantly different from 100%. Why?
Answer: This issue points to matrix effects, where co-extracted, non-target compounds from your sample interfere with the ionization of your analyte in the mass spectrometer's source.[17][18] This can lead to an underestimation (ion suppression) or overestimation (ion enhancement) of the true analyte concentration.[19][20]
Diagram 2: Visualizing Matrix Effects in the MS Ion Source
Caption: How matrix components can suppress the analyte signal.
Protocol 2: Assessing Matrix Effects
-
Prepare Three Sample Sets:
-
Set A: A neat standard of ODP prepared in a clean solvent at a known concentration (e.g., 50 ng/mL).
-
Set B: A blank matrix extract (a sample known to be free of ODP, processed through your entire preparation method). Spike this extract after preparation with ODP to the same final concentration as Set A. This is the "post-extraction spike."
-
Set C: A blank matrix sample spiked before preparation with ODP at a concentration that will result in a final concentration equivalent to Set A. This is the "pre-extraction spike."
-
-
Analyze and Calculate:
-
Analyze all three sets and record the peak area for ODP.
-
Calculate Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
Calculate Recovery (%R): %R = (Peak Area in Set C / Peak Area in Set B) * 100
-
This value reflects the efficiency of your extraction process, corrected for any matrix effects.
-
-
Mitigation Strategies for Matrix Effects:
-
Improve Sample Cleanup: Incorporate additional cleanup steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better isolate ODP from interfering matrix components.[21][22]
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract instead of a clean solvent. This ensures that the standards and samples experience the same matrix effects, improving accuracy.
-
Use an Isotopically Labeled Internal Standard: The best approach is to use a stable isotope-labeled version of ODP (e.g., ODP-d4). This internal standard behaves almost identically to the native analyte during extraction and ionization, effectively compensating for both recovery losses and matrix effects.
Part 4: Standard Operating Procedures for Interference-Free Analysis
Protocol 3: Rigorous Glassware Cleaning for Phthalate Analysis
-
Manual Wash: Manually scrub all glassware with a laboratory-grade, phosphate-free detergent.
-
Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Solvent Rinse: Rinse glassware with a high-purity solvent such as acetone or hexane to remove organic residues.[10]
-
Bake Out: Place glassware in a muffle furnace and bake at 450 °C for at least 2 hours.[7]
-
Storage: After cooling, immediately cover the openings of the glassware with baked aluminum foil to prevent airborne contamination.[6]
Protocol 4: Example GC-MS Operating Conditions
These are starting parameters and should be optimized for your specific instrument and application. This is based on typical semivolatiles analysis methods.[11][14][15]
| Parameter | Setting |
| GC System | Agilent 8890 GC (or equivalent) |
| Inlet | Split/Splitless |
| Inlet Temp | 280 °C |
| Injection Mode | Pulsed Splitless (1 µL injection) |
| Liner | Ultra Inert, Single Taper w/ Wool |
| Column | HP-5ms UI, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 80°C (hold 2 min), ramp 8°C/min to 250°C (hold 5 min) |
| MS System | Agilent 5977B MSD (or equivalent) |
| Source Type | Electron Impact (EI) |
| Source Temp | 230 °C |
| Quad Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 4 min |
References
-
U.S. Environmental Protection Agency. (2018). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]
-
Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. International Journal of Environmental Analytical Chemistry, 87(2), 125-133. [Link]
-
U.S. Environmental Protection Agency. SW-846 Method 8270D. Accessed via NEMI. [Link]
-
Teledyne ISCO. (2023). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. [Link]
-
Phenomenex. (n.d.). Analyzing EPA Method 8270D with Zebron Semi-volatile GC Columns. [Link]
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Cirillo, T., Fasano, E., & Esposito, F. (2021). Phthalates: The Main Issue in Quality Control in the Beverage Industry. Beverages, 7(4), 68. [Link]
-
Saito, I., et al. (2021). Method Validation for the Determination of Phthalates in Indoor Air by GC-MS. Journal of Occupational and Environmental Hygiene. [Link]
-
Reid, A. M., et al. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Research at TUS. [Link]
-
Reid, A. M., et al. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. ResearchGate. [Link]
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Aznar, M., et al. (2019). Analytical method for the identification and assay of 12 phthalates in cosmetic products. Talanta, 204, 538-546. [Link]
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Aznar, M., et al. (2019). Analytical method for the identification and assay of 12 phthalates in cosmetic products. Semantic Scholar. [Link]
-
Russo, M. V., et al. (2019). A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. Molecules, 24(14), 2669. [Link]
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Agilent Technologies. (n.d.). Analysis of Semivolatile Organic Compounds Using the Agilent Intuvo 9000 Gas Chromatograph. [Link]
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Marega, M., et al. (2013). Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle. Journal of Chromatography A, 1272, 143-149. [Link]
-
Agilent Technologies. (n.d.). Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. [Link]
-
Request PDF. (n.d.). Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples. [Link]
-
CORE. (n.d.). Analysis of phthalates in foods by using gas chromatography mass spectrometry (gc-ms). [Link]
-
Marega, M., et al. (2013). Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle. PubMed. [Link]
-
Wang, Y., et al. (2023). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. Foods, 12(13), 2541. [Link]
-
Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. [Link]
-
ResearchGate. (2013). How to minimize phthalates contamination step by step during phthalates analysis?. [Link]
-
Request PDF. (n.d.). Microextraction methods for the determination of phthalate esters in liquid samples: A review. [Link]
-
British Columbia Ministry of Environment. (2022). Polychlorinated Biphenyls (PCBs) in Water. [Link]
-
Irimie, A. I., et al. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. Atmosphere, 11(9), 1000. [Link]
-
ResearchGate. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. [Link]
-
SCION Instruments. (n.d.). Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS. [Link]
-
Irimie, A. I., et al. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. Semantic Scholar. [Link]
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Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]
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Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]
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Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]
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Van De Steene, J. C., & Lambert, W. E. (2008). Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis. Journal of Chromatography A, 1185(2), 235-243. [Link]
-
Asati, A., et al. (2016). Measurement of selected polychlorinated biphenyls (PCBs) in water via ultrasound assisted emulsification-microextraction (USAEME) using low-density organic solvents. Journal of Water and Health, 14(2), 214-222. [Link]
-
Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCBs) Analysis in Water. [Link]
-
Request PDF. (n.d.). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. [Link]
-
Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. [Link]
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Technical Support Center: Octyl Decyl Phthalate (ODP) Quantification
Here is the technical support center for reducing matrix effects in Octyl Decyl Phthalate quantification.
Welcome to the technical support guide for the quantitative analysis of this compound (ODP). As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with expert insights and practical solutions to common challenges. This guide focuses specifically on identifying, understanding, and mitigating matrix effects, a primary source of inaccuracy and irreproducibility in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What exactly are "matrix effects," and why are they a significant problem in ODP quantification?
A: The "matrix" refers to all components in a sample other than the analyte of interest (in this case, ODP). This includes endogenous substances like proteins, lipids, salts, and phospholipids in biological samples, or complex organic matter in environmental samples.[1]
Matrix effects are the alteration of an analyte's ionization efficiency by these co-eluting matrix components.[2][3] This interference occurs within the mass spectrometer's ion source and can manifest in two ways:
-
Ion Suppression: This is the most common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity. This leads to underestimation of the ODP concentration and can compromise the sensitivity of the assay.[4][5]
-
Ion Enhancement: Less frequently, co-eluting substances can increase the ionization efficiency of the analyte, causing an artificially high signal and an overestimation of the concentration.[2]
The core problem is that matrix effects are often inconsistent and unpredictable between different samples, leading to poor accuracy and reproducibility.[2] Because tandem mass spectrometry (MS/MS) is highly specific, it only detects the target analyte after ionization; it is blind to interferences that happen during the ionization process itself.[5]
Q2: How can I quantitatively assess the degree of matrix effects in my ODP assay?
A: A quantitative assessment is crucial during method development to understand and validate your assay's performance. The "gold standard" approach is the post-extraction spike experiment , which calculates a Matrix Factor (MF).[1] This method directly measures how the matrix from a blank sample affects the analyte's signal compared to a clean solvent.
Here is a self-validating protocol to perform this assessment.
Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To calculate the Matrix Factor (MF) for ODP in a specific biological matrix.
Materials:
-
Blank matrix samples (e.g., human plasma, rat urine) confirmed to be free of ODP.
-
Neat solvent (matching the final composition of your extracted samples, e.g., 50:50 Acetonitrile:Water).
-
ODP stock solution of known concentration.
-
Your validated sample extraction procedure (e.g., SPE, LLE).
-
Validated LC-MS/MS system.
Methodology:
-
Prepare Sample Set A (Analyte in Neat Solution):
-
Take an aliquot of the neat solvent.
-
Spike it with the ODP stock solution to a known final concentration (e.g., a low, mid, and high QC level).
-
Prepare in triplicate (n=3).
-
-
Prepare Sample Set B (Analyte in Post-Extraction Matrix):
-
Take six aliquots of the blank biological matrix.
-
Process these aliquots through your complete sample extraction procedure.
-
After extraction, pool the final eluates/extracts.
-
Take an aliquot of the pooled blank extract.
-
Spike it with the same amount of ODP stock solution as in Step 1 to achieve the identical final concentration.
-
Prepare in triplicate (n=3).
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system.
-
Record the peak area response for ODP in all samples.
-
-
Calculation:
-
Calculate the mean peak area for Set A (Area_Neat) and Set B (Area_Matrix).
-
Calculate the Matrix Factor (MF) using the following formula: MF = Area_Matrix / Area_Neat
-
To express this as a percentage, use: Matrix Effect % = (MF - 1) * 100
-
Data Interpretation:
The calculated MF value allows you to quantify the impact of your matrix.
| Matrix Factor (MF) | Matrix Effect % | Interpretation | Implication for Assay |
| MF = 1 | 0% | No matrix effect | Ideal; the method is not affected by the matrix. |
| MF < 1 (e.g., 0.7) | -30% | Ion Suppression | Signal is being lost; risk of under-quantification and poor sensitivity. |
| MF > 1 (e.g., 1.4) | +40% | Ion Enhancement | Signal is artificially inflated; risk of over-quantification. |
| IS-Normalized MF ≈ 1 | Variable | Effective Correction | Indicates the stable-isotope labeled internal standard successfully corrects for the observed matrix effect. |
Q3: What are the most effective sample preparation techniques to reduce matrix effects for ODP?
A: The goal of sample preparation is to remove interfering matrix components, particularly phospholipids, while efficiently recovering ODP. The choice of technique depends on the complexity of the matrix and the required sensitivity.
| Technique | Principle | Pros for ODP Analysis | Cons for ODP Analysis |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to denature and precipitate proteins. | Fast, simple, and inexpensive. | Poor cleanup. Does not effectively remove phospholipids or salts, often resulting in significant matrix effects.[6] Not recommended for sensitive assays. |
| Liquid-Liquid Extraction (LLE) | ODP is partitioned from the aqueous sample into an immiscible organic solvent (e.g., n-hexane).[7] | Can provide a cleaner extract than PPT. Good for removing salts and some polar interferences. | Can be labor-intensive and may not efficiently remove phospholipids, which have intermediate polarity. Emulsion formation can be an issue.[7][8] |
| Solid-Phase Extraction (SPE) | ODP is selectively retained on a solid sorbent while matrix interferences are washed away. | Excellent cleanup. Highly effective at removing proteins, salts, and phospholipids.[3] Can be automated for high throughput. | Requires more method development. Higher cost per sample compared to PPT or LLE. |
Recommendation: For robust and sensitive quantification of ODP in complex matrices like plasma or urine, Solid-Phase Extraction (SPE) is the most effective technique for minimizing matrix effects.[3]
Q4: How do I develop a robust SPE protocol for ODP in a complex matrix like plasma?
A: Developing a robust SPE method involves a systematic approach to select the right sorbent and optimize each step to maximize ODP recovery while minimizing matrix interferences. For a non-polar compound like ODP, a reversed-phase mechanism is typically effective.
Protocol 2: Example Reversed-Phase SPE Method for ODP in Plasma
Objective: To extract ODP from human plasma and remove endogenous interferences.
Sorbent Selection:
-
Start with a polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X). These sorbents offer high capacity and stability across a wide pH range, making them ideal for complex biological fluids.
Methodology:
-
Sample Pre-treatment:
-
Rationale: To disrupt protein binding and reduce sample viscosity for efficient loading.
-
Step: Dilute 200 µL of plasma 1:1 with 4% phosphoric acid in water. Vortex to mix. This ensures ODP is in a neutral state and accessible to the sorbent.
-
-
Conditioning:
-
Rationale: To activate the sorbent and ensure a wettable surface for proper interaction with the aqueous sample.
-
Step: Pass 1 mL of methanol through the SPE cartridge.
-
-
Equilibration:
-
Rationale: To prepare the sorbent with a solvent similar to the sample load solution, preventing premature elution.
-
Step: Pass 1 mL of ultrapure water through the cartridge. Do not let the sorbent bed go dry.
-
-
Loading:
-
Rationale: To bind ODP to the sorbent.
-
Step: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Wash Step:
-
Rationale: This is the most critical step for removing interferences. A weak organic wash removes polar components and phospholipids without eluting the strongly retained ODP.
-
Step: Pass 1 mL of 20% methanol in water through the cartridge. This will wash away salts and proteins. Follow with a second wash of 1 mL of 40% methanol in water to remove more hydrophobic interferences like phospholipids.
-
-
Elution:
-
Rationale: To desorb the purified ODP from the sorbent using a strong organic solvent.
-
Step: Elute ODP with 1 mL of methanol or acetonitrile into a clean collection tube. A second elution with another 1 mL can ensure complete recovery.
-
-
Post-Elution:
-
Rationale: To concentrate the sample and prepare it for LC-MS/MS injection.
-
Step: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.
-
Q5: When should I use matrix-matched calibration versus stable isotope dilution for ODP quantification?
A: Both are strategies to compensate for matrix effects, but they operate differently and have distinct advantages.
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is identical to your study samples.[9] The calibrators and samples will theoretically experience the same degree of ion suppression or enhancement, leading to accurate quantification.
-
When to Use: It's a viable option when a reliable source of analyte-free blank matrix is available and when matrix effects are consistent across all samples.
-
Major Limitation: Finding a truly "blank" matrix can be impossible for ubiquitous compounds like phthalates.[10] Furthermore, matrix effects can vary significantly from sample to sample (e.g., between healthy vs. diseased patient plasma), invalidating the assumption of consistency.[4]
-
-
Stable Isotope Dilution (SID): This is the most robust and widely accepted method for correcting matrix effects.[11][12] It involves adding a known amount of a stable isotope-labeled (e.g., ¹³C or ²H) version of ODP to every sample before sample preparation.
-
How it Works: The labeled internal standard (IS) is chemically identical to the analyte and will co-elute chromatographically.[11] Therefore, it experiences the exact same extraction inefficiencies and matrix effects as the native ODP. By measuring the ratio of the analyte to the IS, any signal suppression or enhancement is canceled out, providing highly accurate results.
-
When to Use: Always, if possible. It is the gold standard for regulated bioanalysis and any application requiring the highest level of accuracy and precision.[13][14]
-
Q6: My ODP signal is suppressed. What are the first troubleshooting steps for my LC-MS/MS method?
A: If you observe signal suppression (low recovery, poor sensitivity), follow this systematic troubleshooting guide.
Q7: Are there specific considerations for GC-MS analysis of ODP regarding matrix effects?
A: Yes, while matrix effects are most commonly discussed in the context of LC-MS, they also occur in GC-MS, though the mechanisms can differ.
-
Contamination is a Major Concern: Phthalates are ubiquitous in laboratory environments (solvents, plasticware, septa, syringe components).[10] What appears as a matrix effect might be high background contamination, leading to inaccurate quantification, especially at low levels. Meticulous blank control is essential.[10]
-
Inlet Discrimination and Degradation: The hot GC inlet can be a source of problems.
-
Active Sites: Non-volatile matrix components can accumulate in the inlet liner, creating active sites that can cause thermal degradation of ODP or poor peak shape (tailing).[15] Regular liner replacement and cleaning of the injector port are critical.
-
Matrix-Induced Enhancement: Conversely, a phenomenon known as "matrix-induced chromatographic response enhancement" can occur. Here, non-volatile matrix components coat the active sites in the liner, preventing the analyte from degrading and leading to an enhanced signal and better peak shape compared to a standard in pure solvent.[4] This underscores the need for matrix-matched calibration or SID if this effect is present.
-
-
Column Bleed and Contamination: High-temperature analysis can cause column bleed, which contributes to background noise and can interfere with quantification. Using low-bleed columns (e.g., -5MS) and ensuring proper column installation is important.[15]
Recommendation for GC-MS: Due to the potential for both enhancement and suppression effects in the inlet, using a deuterium-labeled stable isotope internal standard is highly recommended for accurate ODP quantification by GC-MS.[14]
References
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc.
- Mei, H. (2005). Matrix effects: Causes and solutions. ResearchGate.
- Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay.
- Vogeser, M., & Seger, C. (2008). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Chromatographic Science, 46(1), 55-61.
- Souza, L. M. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
- Matrix effects on a sample matrix as a percentage of ion suppression. ResearchGate.
- Silva, M. J., et al. (2005). Determination of Total Phthalates in Urine by Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B, 814(2), 355-360.
- GC Troubleshooting Guide. Restek.
- Baek, S., et al. (2023). Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry. Journal of Chromatography A, 1710, 464454.
- Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. (2012). Agilent Technologies.
- Van de Velde, E., et al. (2006). Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle. Journal of Chromatography A, 1128(1-2), 224-228.
- Le, T. T. T., et al. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. Molecules, 23(11), 3015.
- Butyl Octyl Phthalate Analytical Standards and Reference Materials. BenchChem.
- A new level of accurate quantitation for 29 phthalate esters in food simulants using LC-MS/MS. (2020). SCIEX.
- Phthalates tailling GCMS. (2014). Chromatography Forum.
- Dolman, S. (2009). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 27(11), 992-1000.
- Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1095-1098.
- Van Eeckhaut, A., et al. (2004). Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis. Journal of Chromatography A, 1058(1-2), 193-201.
- Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (2020). GERSTEL Application Note.
- Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today.
- Silva, A. S., et al. (2022). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods, 11(20), 3246.
- Sancho, J. V., et al. (2017). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. Journal of Chromatography A, 1523, 349-356.
- Wang, J., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 6, 30349.
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Technical Support Center: Optimization of Octyl Decyl Phthalate (ODP) Extraction Efficiency
Welcome to the technical support center for the optimization of Octyl Decyl Phthalate (ODP) extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into enhancing the efficiency and reliability of your ODP extraction experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and empowering you to troubleshoot effectively.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts crucial for successful ODP extraction.
Q1: What are the key physicochemical properties of this compound (ODP) that influence its extraction?
A1: Understanding the properties of ODP is the cornerstone of designing an effective extraction strategy. ODP is a high-molecular-weight phthalate ester with the following key characteristics:
-
High Lipophilicity: ODP is a colorless, oily liquid that is practically insoluble in water but highly soluble in organic solvents.[1][2] This dictates the choice of extraction solvents, favoring non-polar or moderately polar options.
-
Low Volatility: With a high boiling point and low vapor pressure, ODP is not easily lost to evaporation during sample preparation, which is advantageous for methods involving solvent evaporation steps.[1][3]
-
Molecular Formula and Weight: ODP has a molecular formula of C₂₆H₄₂O₄ and a molecular weight of approximately 418.6 g/mol .[1] This relatively large size can influence its diffusion out of complex matrices.
Q2: I'm starting a new project involving ODP extraction. Which extraction technique should I choose?
A2: The optimal extraction technique depends heavily on your sample matrix, desired throughput, and available instrumentation. Here is a comparative overview to guide your decision:
| Extraction Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of ODP between two immiscible liquid phases (typically an aqueous sample and an organic solvent).[4][5] | Aqueous samples (e.g., beverages, wastewater).[6] | Simple, low cost, widely applicable. | Can be labor-intensive, requires large volumes of organic solvents, potential for emulsion formation.[7] |
| Solid-Phase Extraction (SPE) | ODP is retained on a solid sorbent while the sample matrix passes through. It is then eluted with a small volume of solvent.[8][9] | Aqueous samples, pharmaceutical preparations, and extracts requiring cleanup.[9][10] | High recovery, high selectivity, reduced solvent consumption, amenable to automation.[8][10] | Method development can be time-consuming, potential for sorbent-analyte interactions affecting recovery.[8] |
| Ultrasonic-Assisted Extraction (UAE) | Uses high-frequency sound waves to create cavitation bubbles, which disrupt the sample matrix and enhance solvent penetration.[11][12] | Solid and semi-solid samples (e.g., polymers, soils, tissues).[11] | Faster than traditional methods, uses less solvent, improved extraction efficiency.[11] | Can generate heat, which may degrade thermally labile compounds (less of a concern for ODP). |
| Microwave-Assisted Extraction (MAE) | Microwaves are used to heat the solvent and sample, accelerating the extraction process.[13][14] | Solid matrices like soil and sediment.[13][14] | Very fast, reduced solvent consumption, high extraction efficiency.[13][14][15] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO₂) as the extraction solvent.[16][17] | A wide range of matrices, including food and environmental samples.[16][17][18] | Environmentally friendly ("green"), highly selective, solvent-free extracts.[19] | High initial equipment cost. |
Q3: My ODP recoveries are consistently low. What are the most common causes?
A3: Low recoveries are a frequent challenge in phthalate analysis. The primary culprits often include:
-
Incomplete Extraction: The chosen solvent may not be optimal for your specific matrix, or the extraction time and temperature may be insufficient to fully liberate the ODP.[8]
-
Matrix Effects: Co-extracted substances from the sample can interfere with the analytical measurement, leading to signal suppression in techniques like GC-MS or LC-MS.[20][21]
-
Adsorption to Surfaces: Phthalates, including ODP, are known to adsorb to glass and plastic surfaces.[8] This is particularly problematic at low concentrations.
-
Suboptimal pH: The pH of the sample can influence the extraction efficiency, especially in LLE.
Q4: I'm observing ODP in my blank samples. How can I minimize contamination?
A4: Phthalates are ubiquitous environmental contaminants, making blank contamination a significant issue.[22] Here are critical steps to mitigate this:
-
Solvent and Reagent Purity: Use high-purity, phthalate-free solvents and reagents. It's advisable to test new batches of solvents for phthalate contamination.[22]
-
Glassware Preparation: Avoid plastic labware wherever possible. Thoroughly clean all glassware with a solvent known to be free of phthalates and consider baking it at a high temperature (e.g., 400 °C) to volatilize any residual contaminants.[22]
-
Sample Handling: Minimize exposure of the sample and extracts to the laboratory air. Use foil-lined caps for vials instead of plastic caps.
-
System Blanks: Regularly run method blanks to monitor for contamination from your extraction process and analytical system.[23]
Section 2: Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your ODP extraction experiments.
Troubleshooting Scenario 1: Poor Recovery in Solid-Phase Extraction (SPE)
Issue: You are experiencing low and inconsistent recoveries of ODP when using an SPE method.
Troubleshooting Scenario 2: High Variability in Liquid-Liquid Extraction (LLE)
Issue: Replicate extractions of ODP using LLE are showing high variability in results.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key ODP extraction techniques.
Protocol 1: Optimized Solid-Phase Extraction (SPE) for ODP from Aqueous Samples
This protocol is designed for the extraction of ODP from water or other aqueous matrices.
-
Cartridge Selection: Choose a hydrophobic SPE cartridge, such as C18 or a Hydrophilic-Lipophilic Balanced (HLB) sorbent, with a bed mass appropriate for your sample volume.[8]
-
Conditioning:
-
Sample Loading:
-
Adjust the pH of your aqueous sample to approximately 3.6 using a phosphate buffer.[9]
-
Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Elution:
-
Elute the retained ODP with 6 mL of a strong organic solvent, such as acetonitrile with 1% formic acid.[9]
-
Collect the eluate in a clean, silanized glass vial.
-
-
Post-Elution:
-
The eluate can be concentrated under a gentle stream of nitrogen if necessary and reconstituted in a suitable solvent for chromatographic analysis (e.g., GC-MS or HPLC-UV).[25]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of ODP from Polymer Matrices
This protocol is suitable for extracting ODP from plastics such as PVC or polypropylene.
-
Sample Preparation:
-
Reduce the particle size of the polymer sample by cutting or grinding to increase the surface area for extraction.
-
-
Extraction:
-
Sonication:
-
Sonicate the sample for a predetermined optimal time (e.g., 10-30 minutes). The optimal time may need to be determined experimentally.[12]
-
-
Post-Extraction:
-
After sonication, centrifuge the sample to pellet the polymer material.
-
Carefully transfer the supernatant (the solvent containing the extracted ODP) to a clean vial for analysis.
-
A solvent blank should be run in parallel to check for contamination.[11]
-
Section 4: Data Interpretation and Validation
Q5: How can I be sure that my extraction method is performing well?
A5: Method validation is crucial for ensuring the accuracy and reliability of your results. Key validation parameters include:
-
Recovery: Determined by spiking a blank matrix with a known concentration of ODP and measuring the amount extracted. Recoveries between 80-120% are generally considered acceptable.
-
Precision: Assessed by performing replicate extractions of the same sample and calculating the relative standard deviation (RSD). An RSD of <15% is typically desired.
-
Linearity: A calibration curve should be generated to demonstrate a linear relationship between the concentration of ODP and the analytical response.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These values determine the lowest concentration of ODP that can be reliably detected and quantified by your method.[27][28]
Using an Internal Standard:
To correct for variations in extraction efficiency and matrix effects, it is highly recommended to use a stable isotope-labeled internal standard, such as Decyl Octyl Phthalate-d4.[29] The internal standard should be added to the sample before extraction. Quantification is then based on the ratio of the ODP peak area to the internal standard peak area.
References
- Microwave extraction of phthalate esters from marine sediment and soil - Semantic Scholar. (1996). Semantic Scholar.
- An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography - ACG Publications. (2018).
- This compound | C26H42O4 | CID 8380 - PubChem. (n.d.).
- Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chrom
- Supercritical fluid extraction effectively removes phthalate plasticizers in spores of Ganoderma lucidum. (2018). PubMed.
- Ultrasonic-Assisted Drop-to-Drop Solvent Microextraction in a Capillary Tube coupled with GC–FID for Trace Analysis of Phthal
- Supercritical CO2 Extraction of Phthalate Plasticizers
- Addressing matrix effects in Disodium phthalate quantific
- Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines. (2022). MDPI.
- Optimization of combined ultrasound and micro-wave assisted extraction for the determination of four phthalate esters in sole materials by gas chromatography-mass spectrometry. (2025).
- Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines. (2022).
- Determination of Phthalate Esters in Soil Samples by Microwave Assisted Extraction and High Performance Liquid Chromatography | Request PDF. (2025).
- (PDF) Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS. (2025).
- Decyl Octyl Phthalate-d4 - CymitQuimica. (n.d.). CymitQuimica.
- Supercritical Fluid Chromatography and Phthalates. (n.d.).
- decyl octyl phthalate | CAS#:119-07-3 | Chemsrc. (2025). Chemsrc.
- 119-07-3, Octyl decyl phthal
- Troubleshooting poor recovery of decyl isoundecyl phthal
- The effect of different influencing factors on extraction efficiency:... (n.d.).
- 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. (2023). Teledyne ISCO.
- Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). (2023). Polish Journal of Environmental Studies.
- (PDF) Extraction and determination methods of phthalates. (2023).
- OCTYL DECYL PHTHAL
- (PDF) Analysis of phthalate esters contamination in drinking water samples. (2025).
- Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples. (2025).
- Analytical methodologies for the determination of phthalates in environmental matrices. (2025).
- Analysis of 10 Phthalate Esters in Water-Based Adhesives by Supercritical Fluid Chromatography–Tandem Mass Spectrometry Combin. (2023). Oxford Academic.
- A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. (n.d.). OUCI.
- Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. (n.d.).
- Optimization of High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phthalate Acid Esters (PAEs). (2025).
- Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches. (2021). PMC.
- Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthalates in Pharmaceutical Prepar
- A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (n.d.). MDPI.
- Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. (2018). PubMed Central.
- The optimization of phthalate analysis from plastic matrices by using GC/MS rel
- Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. (2012). Agilent.
- Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds
- analytical methods. (n.d.).
- Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthalates in Pharmaceutical Preparations. (2025).
- Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. (2022). PMC - NIH.
- Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthalates in Pharmaceutical Prepar
- A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts | Request PDF. (2025).
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Technical Support Hub: Octyl Decyl Phthalate (ODP) Trace Analysis
Welcome to the technical support center for octyl decyl phthalate (ODP) trace analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying low levels of ODP. Due to their ubiquitous nature as plasticizers, phthalates like ODP are among the most common and frustrating sources of laboratory contamination.[1][2][3] Achieving accurate, reliable, and reproducible results requires a systematic approach to identifying and eliminating these background sources.
This hub provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you maintain a phthalate-free workflow.
Troubleshooting Guide: Diagnosing and Resolving ODP Contamination
This section addresses specific issues encountered during ODP trace analysis. Each problem is followed by potential causes and a step-by-step resolution process.
Issue 1: I'm detecting a high ODP signal in my solvent blanks and negative controls. What's wrong?
This is the most common sign of systemic contamination. The source could be your solvents, reagents, labware, or even the analytical instrument itself.
-
Potential Cause A: Contaminated Solvents or Reagents
-
Causality: Solvents such as methylene chloride, acetone, or even high-purity water can become contaminated with phthalates during their manufacturing process or from leaching from their storage containers.[2] Deionized (DI) water systems that use plastic storage tanks are also a known source of phthalate leaching.[2]
-
Troubleshooting Steps:
-
Isolate the Source: Individually test each solvent and reagent used in your sample preparation. Evaporate a significant volume (e.g., 100 mL) of the solvent down to your final analysis volume (e.g., 1 mL) and inject it into your analytical system (e.g., GC-MS or LC-MS).[2]
-
Procure High-Purity Solvents: If a solvent is identified as contaminated, purchase a new bottle of the highest purity available (e.g., HPLC or LC-MS grade). Check the manufacturer's certificate of analysis if available.
-
Consider Solvent Distillation: For persistent issues, redistilling solvents in an all-glass apparatus can be an effective, though labor-intensive, method to remove phthalate contaminants.[1][4] The still itself must be meticulously cleaned to be phthalate-free.[4]
-
Verify Water Source: Test your DI or ultrapure water source by extracting a large volume (e.g., 1 L) with pre-screened, clean solvent and analyzing the extract.[2]
-
-
-
Potential Cause B: Contaminated Labware or Apparatus
-
Causality: Plastic labware is a primary source of phthalate contamination. Phthalates are not chemically bound to the polymer matrix and can easily leach into samples, especially when in contact with organic solvents.[5][6][7][8] Common culprits include pipette tips, syringe filters, plastic syringes, and sealing films like Parafilm.[9][10][11]
-
Troubleshooting Steps:
-
Switch to Glass: Wherever possible, replace plastic labware with glassware.[1][9] Use glass pipettes, syringes, and flasks.
-
Bake Glassware: Heat all glassware and any metal instruments (e.g., forceps, spatulas) in a muffle furnace at a high temperature (e.g., 400 °C) to volatilize any organic contaminants, including phthalates.[2]
-
Rinse Thoroughly: Before use, rinse all glassware with a high-purity solvent that you have previously verified to be clean.[1]
-
Avoid Contaminated Consumables: Stop using Parafilm to seal vessels; use baked aluminum foil or glass stoppers instead.[9] Use certified phthalate-free pipette tips and SPE cartridges.[9][12][13]
-
-
-
Potential Cause C: Instrument Contamination
-
Causality: Phthalates can accumulate in various parts of an LC-MS or GC-MS system, including tubing (especially PEEK), injection ports, columns, and the source.[1][14] This "ghosting" can lead to persistent background signals.
-
Troubleshooting Steps:
-
System Flush: Perform a rigorous system flush. Start with your mobile phase, followed by water, and then a strong organic solvent like isopropanol.[9] An overnight flush with isopropanol at a low flow rate can be particularly effective for hydrophobic contaminants like phthalates.[9]
-
Isolate the HPLC/UPLC: Disconnect the LC system from the mass spectrometer and direct the flow to a waste container. Run blanks to determine if the contamination originates from the LC components.
-
Clean the MS Source: If the contamination persists, it may be in the mass spectrometer source. Follow the manufacturer's instructions for cleaning the ESI or APCI source. Baking the APCI probe can be effective.[14]
-
-
Issue 2: My ODP measurements are inconsistent across replicate samples. Why?
Inconsistent results often point to sporadic contamination introduced during sample handling and preparation.
-
Potential Cause: Inconsistent Lab Practices
-
Causality: Phthalates are present in dust, on surfaces, and in many common laboratory items.[1] Inconsistent handling can introduce varying amounts of contamination into each sample. Vinyl gloves are a major source of phthalate contamination and should be strictly avoided.[9]
-
Troubleshooting Steps:
-
Mandate Nitrile Gloves: Switch exclusively to nitrile gloves for all procedures.[9]
-
Maintain a Clean Workspace: Regularly wipe down benchtops and fume hoods with appropriate solvents (e.g., isopropanol). Minimize dust in the laboratory environment.[1]
-
Standardize Procedures: Ensure every step of the sample preparation is standardized. This includes consistent use of cleaned glassware, pre-screened reagents, and careful handling techniques to avoid cross-contamination.
-
Prepare a Method Blank: With every batch of samples, prepare a "method blank" that goes through the entire sample preparation and analysis process, just without the sample matrix. This will help you monitor for any contamination introduced during the workflow.
-
-
Visualizing Contamination & Prevention
Understanding the pathways of contamination is the first step to eliminating them. The following diagrams illustrate common sources and a workflow designed to minimize their impact.
Caption: Common pathways for ODP contamination in a laboratory setting.
Caption: An experimental workflow with critical control points for preventing ODP contamination.
Frequently Asked Questions (FAQs)
Q1: What are the most critical plastic items to avoid in the lab for ODP trace analysis? Soft PVC (polyvinyl chloride) items are a major source of phthalates, as these plasticizers are used in high concentrations to make the material flexible.[1][15] This includes many types of tubing, some older floor tiles, and vinyl gloves.[1][9] You should also be cautious with single-use plastic consumables like pipette tips, syringes, and filters unless they are certified as phthalate-free.[10][11]
Q2: Can I clean plasticware to remove phthalates? While some surface contamination on plastics like polypropylene (PP) or polyethylene (PE) can be reduced with solvent rinsing, it is generally not recommended to reuse plasticware for trace phthalate analysis. Phthalates can leach from the bulk of the plastic material itself, so cleaning the surface will not eliminate the primary source of contamination.[5][8] Glassware is always the preferred choice.[9]
Q3: Is it necessary to filter my mobile phase solvents? If so, how can I do it without introducing contamination? Yes, filtering mobile phases is crucial for protecting your HPLC/UPLC system. However, syringe filters can be a significant source of phthalate contamination.[10] To mitigate this, you should:
-
Use filters made from materials less likely to contain phthalates, such as nylon.
-
Pre-rinse the filter extensively with a clean solvent before filtering your mobile phase.
-
Most importantly, run a blank on the filter itself. Filter a clean solvent and analyze the filtrate to ensure the filter is not leaching ODP.
Q4: My lab has vinyl flooring. Could this be a source of background contamination? Yes, building materials, including vinyl flooring, paints, and adhesives, can contain phthalates that are released into the laboratory air and settle as dust on surfaces.[1][2] While renovating a lab is often not feasible, you can minimize the impact by:
-
Maintaining positive pressure in the lab.
-
Using fume hoods for all sample preparation steps.
-
Keeping all samples and solutions covered with baked aluminum foil when not in use.
-
Regularly cleaning all work surfaces.
Data & Protocols
Table 1: Common Sources of Phthalate Contamination and Mitigation Strategies
| Contamination Source | Risk Level | Mitigation Strategy |
| Vinyl (PVC) Gloves | High | Mandatory: Use nitrile gloves exclusively.[9] |
| Plastic Labware | High | Replace with glass whenever possible. Use certified phthalate-free plastics if necessary.[1][9][12] |
| Solvents & Reagents | High | Use highest purity grade (e.g., LC-MS). Test each new bottle by running a concentrated blank.[2] |
| Parafilm / Plastic Seals | High | Use baked aluminum foil, glass stoppers, or PTFE-lined caps.[9] |
| Syringe Filters | Medium-High | Pre-rinse with clean solvent. Test a blank of the filter. Choose nylon or PTFE membranes.[10] |
| PEEK Tubing | Medium | Flush system regularly. If contamination is persistent, consider replacing with stainless steel tubing.[1][14] |
| Lab Dust / Environment | Medium | Work in a fume hood. Keep samples covered. Clean workspace frequently.[1] |
| DI Water Systems | Low-Medium | Check for plastic components (e.g., storage tanks). Test water by extracting with clean solvent.[2] |
Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis
This protocol is designed to remove organic residues, including phthalates, from borosilicate glassware.
Materials:
-
Laboratory-grade, phosphate-free detergent (e.g., Alconox)
-
High-purity solvents (e.g., Acetone, Hexane, or Methanol, pre-screened for phthalates)
-
Deionized (DI) Water
-
High-purity water (e.g., HPLC-grade)
-
Muffle furnace
Procedure:
-
Initial Decontamination: As soon as possible after use, rinse glassware with an appropriate solvent to remove the bulk of any chemical residue.[16] For organic residues, a rinse with acetone or ethanol is effective.[17]
-
Detergent Wash: Scrub the glassware thoroughly with a warm solution of a laboratory-grade detergent.[18] Use brushes that do not have plastic handles or worn-out bristles.
-
Tap Water Rinse: Rinse the glassware copiously with tap water (at least 5-6 times) to remove all traces of detergent.
-
DI Water Rinse: Rinse the glassware 3-4 times with deionized water to remove mineral salts from the tap water.[17]
-
Solvent Rinse: Perform a final rinse with a high-purity solvent like acetone or methanol to facilitate drying and remove any remaining water-insoluble organic traces.[1]
-
Baking (Volatilization): Loosely cover the openings of the glassware with baked aluminum foil. Place the glassware in a muffle furnace and bake at 400 °C for at least 4 hours (overnight is common).[2] This high temperature will volatilize and remove any residual organic contaminants.
-
Storage: After cooling, keep the glassware covered with the aluminum foil and store it in a clean, dust-free environment (e.g., a dedicated cabinet) until use.
References
-
How to minimize phthalates contamination step by step during phthalates analysis? | ResearchGate. (2013). ResearchGate. [Link]
-
Andjelkovic, T., et al. (2021). Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. Environmental Science and Pollution Research. [Link]
-
Remediation of phthalate acid esters from contaminated environment—Insights on the bioremedial approaches and future perspectives. (2022). PubMed Central. [Link]
-
5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. (2023). Teledyne ISCO. [Link]
-
David, F., et al. (2012). Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples. Chromatographia. [Link]
-
Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. (2014). ResearchGate. [Link]
-
The leaching of phthalates from PVC can be determined with an infinite sink approach. (2019). MethodsX. [Link]
-
Do Plastics Leach Dangerous Chemicals Such As Phthalates? (2024). Chemistry For Everyone. [Link]
-
Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. (2021). PubMed. [Link]
-
Phthalate analysis laboratories. (2023). Analytice. [Link]
-
Minimizing Contamination During Sample Preparation For Trace Analysis. (2020). ELGA LabWater. [Link]
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Metal Free Tubes. Labcon. [Link]
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GMP 7 Cleaning Glassware. U.S. Food and Drug Administration. [Link]
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Metals Analysis Supplies from Environmental Express. Environmental Express. [Link]
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Phthalate Testing: Ensuring Product Safety and Compliance. (2024). Contract Laboratory. [Link]
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Metal Free Tubes. Labcon. [Link]
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Controlling Contamination in LC/MS Systems. Waters Corporation. [Link]
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Development and validation of methods for the trace determination of phthalates in sludge and vegetables. (2001). PubMed. [Link]
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Phthalates. Wikipedia. [Link]
-
Phthalates and Their Impacts on Human Health. (2021). PubMed Central. [Link]
-
Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. (2012). Agilent Technologies. [Link]
-
Labware for Ultra-trace Analysis. AHF analysentechnik AG. [Link]
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Phthalates. U.S. Environmental Protection Agency. [Link]
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Can I use samples or solvent distillation to remove phthalates? (2014). ResearchGate. [Link]
-
How To: Clean Laboratory Glassware: A Comprehensive Guide. (2024). Lab Manager Magazine. [Link]
-
How To: Clean Glassware. University of Rochester Department of Chemistry. [Link]
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Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Development and validation of a method for the determination of trace alkylphenols and phthalates in the atmosphere. (2008). ResearchGate. [Link]
-
An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. (2007). Taylor & Francis Online. [Link]
-
This compound | C26H42O4. PubChem. [Link]
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Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link]
-
An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. (2007). ResearchGate. [Link]
-
An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. (2007). Research@THEA. [Link]
-
Trace Metal Clean Sampling of Natural Waters. (2004). U.S. Environmental Protection Agency. [Link]
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Navigating the Chromatographic Maze: A Technical Support Guide to Resolving Phthalate Isomer Co-elution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering the common yet complex challenge of co-eluting phthalate isomers in chromatographic analyses. As Senior Application Scientists, we understand that achieving baseline separation of these structurally similar compounds is critical for accurate quantification and regulatory compliance. This resource consolidates our field-proven insights and troubleshooting methodologies to empower you to overcome these analytical hurdles.
Frequently Asked Questions (FAQs)
Q1: What makes phthalate isomers so difficult to separate chromatographically?
The primary challenge lies in their structural similarity. Isomers of phthalates, particularly high-molecular-weight phthalates like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), often exist as complex mixtures of branched alkyl chains.[1] This results in nearly identical physicochemical properties, such as polarity and boiling point, making their differentiation by standard chromatographic methods a significant challenge.[1] Many phthalates also produce a common fragment ion at m/z 149 in mass spectrometry, which complicates identification and quantification when co-elution occurs.[2][3]
Q2: Which chromatographic technique is generally preferred for phthalate analysis, GC or LC?
Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely used for phthalate analysis, and the choice often depends on the specific application, sample matrix, and available instrumentation.[2][3]
-
GC-MS is a simple, fast, and inexpensive technique that generally offers better chromatographic resolution for many phthalates compared to LC-MS.[2][3] It is the preferred method for many regulated analyses, such as those outlined by the U.S. Environmental Protection Agency (EPA).[4]
-
LC-MS/MS is particularly advantageous for the analysis of complex mixtures and can offer high sensitivity, with some methods reaching detection limits in the low parts-per-billion (ppb) range.[5][6] It can also be a good alternative for analyzing isomeric mixtures without the need for derivatization.[7]
Q3: What are the first troubleshooting steps I should take if I observe co-elution of my phthalate isomers?
When faced with co-elution, begin by systematically evaluating your chromatographic conditions. The initial steps should focus on optimizing the separation parameters before resorting to more complex solutions. We recommend a tiered approach, starting with the simplest adjustments. This guide will walk you through these steps in the subsequent sections.
Troubleshooting Guides: A Problem-Oriented Approach
This section provides in-depth, step-by-step guidance to resolve specific co-elution issues. We will explore both GC and LC methodologies, explaining the rationale behind each experimental choice.
Problem 1: Poor Resolution of Phthalate Isomers in Gas Chromatography (GC)
Co-elution in GC is a common issue, but it can often be resolved by systematically optimizing your method.
The choice of GC column is paramount for separating structurally similar isomers. While standard 5-type columns are common, alternative stationary phases can provide the necessary selectivity.
-
Rationale: Different stationary phases interact with analytes based on varying chemical principles (e.g., polarity, shape selectivity). For phthalates, phases that offer interactions beyond simple van der Waals forces can enhance separation.
-
Protocol:
-
Evaluate Alternative Stationary Phases: Consider columns with different selectivities. For instance, Rtx-440 and Rxi-XLB columns have demonstrated superior resolution for complex phthalate mixtures.[3] Phenyl-based columns can also offer unique selectivity through π-π interactions with the phthalate aromatic ring.[1]
-
Optimize Column Dimensions: A longer column or a smaller internal diameter can increase the number of theoretical plates, leading to better resolution. However, this will also increase analysis time and backpressure.
-
Verify Column Integrity: Ensure the column is properly installed, with no leaks, and that the ends are cut cleanly to prevent peak distortion.[8]
-
The oven temperature program directly influences the separation by affecting the vapor pressure and partitioning of the analytes between the mobile and stationary phases.
-
Rationale: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can improve the separation of closely eluting compounds.
-
Protocol:
-
Decrease the Ramp Rate: Reduce the temperature ramp rate (e.g., from 20°C/min to 10°C/min or even 5°C/min) during the elution window of the target isomers.[9]
-
Introduce Isothermal Holds: Incorporate an isothermal hold at a temperature just below the elution temperature of the co-eluting pair to allow for better separation.
-
Lower the Initial Oven Temperature: A lower starting temperature can improve the focusing of early-eluting compounds at the head of the column.
-
The linear velocity of the carrier gas affects the efficiency of the separation.
-
Rationale: According to Van Deemter theory, there is an optimal linear velocity for a given column and carrier gas that minimizes band broadening and maximizes resolution.
-
Protocol:
-
Determine the Optimal Flow Rate: Consult the column manufacturer's guidelines for the optimal flow rate for your specific column dimensions and carrier gas (Helium or Hydrogen).
-
Adjust and Observe: Systematically vary the flow rate (or linear velocity) and observe the effect on the resolution of the critical isomer pair.
-
The injection technique can impact the initial bandwidth of the analytes entering the column.
-
Rationale: A sharp, narrow injection band is crucial for achieving good resolution. Techniques like pulsed splitless injection can improve the transfer of analytes to the column.[4]
-
Protocol:
-
Consider Pulsed Splitless Injection: This technique uses a higher initial inlet pressure to rapidly transfer the sample onto the column, minimizing band broadening in the inlet.[4]
-
Optimize Injector Temperature: The injector temperature should be high enough to ensure complete vaporization of the phthalates without causing thermal degradation. A typical starting point is 250-280°C.[4][10]
-
Problem 2: Co-elution of Phthalate Isomers in Liquid Chromatography (LC)
LC offers a different set of parameters to manipulate for improved isomer separation, primarily centered around mobile phase composition and stationary phase chemistry.
Similar to GC, the choice of the LC column's stationary phase is a critical factor.
-
Rationale: The interaction between the analytes and the stationary phase dictates the retention and selectivity. For phthalates, which are aromatic compounds, stationary phases that offer alternative interaction mechanisms can be beneficial.
-
Protocol:
-
Move Beyond C18: While C18 columns are versatile, they may not provide sufficient selectivity for all phthalate isomers.[1]
-
Explore Phenyl-Hexyl Columns: These columns provide π-π interactions between the phenyl rings of the stationary phase and the phthalate analytes, which can significantly enhance the resolution of structurally similar isomers.[1]
-
Consider Mixed-Mode Columns: Columns that combine different retention mechanisms (e.g., reversed-phase and ion-exchange) can offer unique selectivity profiles.[11]
-
The composition of the mobile phase is a powerful tool for manipulating selectivity in LC.
-
Rationale: Small changes in the mobile phase, such as the type of organic modifier or the addition of buffers, can alter the interactions between the analytes and the stationary phase.
-
Protocol:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.[12]
-
Optimize the Gradient: A shallower gradient during the elution of the target isomers will provide more time for separation to occur.[13]
-
Adjust pH and Buffer Concentration: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention. Even for neutral compounds like phthalates, small pH adjustments can sometimes influence selectivity. Using a buffer like ammonium acetate is common in LC-MS methods.[12]
-
For particularly challenging separations, more advanced chromatographic techniques may be necessary.
-
Rationale: Techniques like two-dimensional LC (2D-LC) or using specialized detectors can provide an extra dimension of separation or selectivity.
-
Protocol:
-
Implement 2D-LC: In a 2D-LC setup, the co-eluting peaks from the first dimension are transferred to a second column with a different stationary phase for further separation.
-
Utilize Advanced MS Techniques: For LC-MS/MS, techniques like Differential Mobility Spectrometry (DMS) can separate isomers based on their size and shape after they have been ionized.[12] Precursor ion scanning, focusing on characteristic fragment ions like m/z 149 and 163, can improve the specificity of detection.[5]
-
Visualizing the Troubleshooting Workflow
To aid in your troubleshooting process, the following diagram outlines a logical decision-making workflow for addressing phthalate isomer co-elution.
Caption: A decision tree for troubleshooting phthalate isomer co-elution.
Data Summary: Typical GC Stationary Phases for Phthalate Analysis
The following table summarizes commonly used GC stationary phases and their general characteristics for phthalate analysis, which can guide your column selection process.
| Stationary Phase Type | Common Name | Polarity | Key Characteristics for Phthalate Analysis |
| 5% Phenyl-methylpolysiloxane | DB-5, Rxi-5ms | Non-polar | General purpose, good for a wide range of phthalates.[3] |
| Mid-polarity proprietary phase | Rtx-440 | Mid-polar | Offers unique selectivity and has shown excellent resolution for complex mixtures.[3] |
| Low-polarity proprietary phase | Rxi-XLB | Low-polar | Also provides excellent separation for challenging phthalate mixtures.[3] |
| 35% Phenyl-methylpolysiloxane | DB-35, Rxi-35Sil MS | Mid-polar | Can provide different elution orders compared to less polar phases, aiding in confirmation.[3] |
Contamination Control: A Critical Consideration
Phthalates are ubiquitous in the laboratory environment, and contamination is a major source of analytical error.[14][15] It is crucial to implement strict contamination control measures.
-
Use Glassware Exclusively: Avoid all plastic materials in sample preparation and storage.[14][16]
-
Solvent and Reagent Blanks: Regularly analyze blanks to ensure that your solvents, reagents, and glassware are free from phthalate contamination.[15]
-
Clean Autosampler Syringes: The syringe needle can be a source of contamination from the lab air.[17] Implement rigorous needle washing protocols.
-
Sample Handling: Collect samples in glass containers and avoid contact with any plastic tubing.[14]
Conclusion
Resolving the co-elution of phthalate isomers is a methodical process of elimination and optimization. By understanding the underlying chromatographic principles and systematically adjusting the key parameters outlined in this guide, you can achieve the robust and reliable separations necessary for accurate and defensible results. Remember that a clean system is the foundation of any successful trace analysis.
References
-
Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Retrieved from [Link]
-
Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]
- Gómez-Pérez, M. V., et al. (2023). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Molecules, 28(13), 5123.
-
U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Esters. Retrieved from [Link]
-
SCIEX. (n.d.). Fast and Sensitive LC-MS/MS Method for the Analysis of 22 Phthalates. Retrieved from [Link]
- Notardonato, I., et al. (2020). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid. Journal of Pharmaceutical and Biomedical Analysis, 191, 113615.
-
U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Ester. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Phthalic Acid on Heritage MA Mixed-Mode Column. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996, December). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]
-
Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
Agilent Technologies. (2012, January 17). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved from [Link]
-
Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Phthalates. Retrieved from [Link]
-
Lucidity. (2021, July 6). GC-FID Method Note – Phthalates (EPA 606). Retrieved from [Link]
-
International Organisation of Vine and Wine. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines. Retrieved from [Link]
- Vanermen, G., et al. (2015). Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples.
- Grob, K., & Biedermann, M. (2013). Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle.
-
Labinsights. (2023, April 4). Four Chromatographic Separation Techniques. Retrieved from [Link]
- Wang, L., et al. (2013). Determination of Phthalates Released from Paper Packaging Materials by Solid-Phase Extraction–High-Performance Liquid Chromatography.
- Rahman, M. M., et al. (2025). Optimization of High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phthalate Acid Esters (PAEs).
-
Technology Networks. (2019, March 19). Advanced Chromatography Preparation and Separation Solutions Deliver Robust and Reliable Sample Analysis. Retrieved from [Link]
-
Slideshare. (2018, December 1). ADVANCES IN CHROMATOGRAPHIC TECHNIQUES. Retrieved from [Link]
-
Chromatography Today. (2011, January 1). Determining High-molecular-weight Phthalates in Sediments using GC–APCI-ToF-MS. Retrieved from [Link]
-
Chromatography Forum. (2014, June 11). Phthalates tailling GCMS. Retrieved from [Link]
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Technical Support Center: Minimizing Ion Suppression of Octyl Decyl Phthalate in LC-MS
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the analysis of Octyl Decyl Phthalate (ODP) by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with ion suppression, a common and significant hurdle in achieving accurate and sensitive quantification of phthalates. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your analytical methods.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding ion suppression in the context of ODP analysis.
Q1: What is ion suppression and why is it a major problem for this compound (ODP) analysis?
A: Ion suppression is a matrix effect that results in a decreased analytical signal for the target analyte (ODP) when analyzed by mass spectrometry. It occurs when co-eluting compounds from the sample matrix, mobile phase, or system contamination compete with ODP for ionization in the MS source.[1][2] This competition reduces the efficiency with which ODP molecules are converted into gas-phase ions, leading to a lower detector response.
This is particularly problematic for ODP for two main reasons:
-
Ubiquitous Contamination: Phthalates, including ODP, are pervasive environmental and laboratory contaminants found in plastics, solvents, and glassware.[3][4] This background presence can create a high chemical noise level and contribute to ion suppression.
-
Complex Matrices: ODP is often measured in complex samples like biological fluids, environmental extracts, or consumer products, which contain high concentrations of endogenous materials (lipids, proteins, salts) or exogenous additives that are potent ion suppressors.[5][6]
The consequence of unaddressed ion suppression is poor data quality, manifesting as low sensitivity, poor reproducibility, and inaccurate quantification.[7]
Q2: What are the primary causes of ion suppression for ODP in LC-MS?
A: The causes can be broadly categorized into three areas, all related to competition within the ion source:
| Cause Category | Specific Examples | Mechanism of Suppression |
| Sample Matrix | Endogenous compounds like phospholipids, salts, proteins, and lipids from biological samples.[6] Excipients from drug formulations (e.g., PEG).[3][8] | Co-eluting matrix components compete for droplet surface area and charge during ESI, or alter droplet properties (viscosity, surface tension), hindering the formation of gas-phase analyte ions.[1][2] |
| Exogenous Contaminants | Phthalates from plastic labware (vials, caps, pipette tips).[3][4] Detergents from improperly washed glassware.[3] Impurities in low-grade solvents or mobile phase additives. | These compounds directly compete with ODP for ionization, often because they are present at much higher concentrations or have higher ionization efficiencies. |
| Chromatographic Conditions | High concentrations of non-volatile mobile phase additives (e.g., phosphate buffers).[8] Certain ion-pairing agents like Trifluoroacetic Acid (TFA).[9] | Non-volatile species can precipitate in the ion source, fouling surfaces and suppressing the signal. Strong ion-pairing agents can suppress the analyte signal in ESI mode. |
Q3: How can I distinguish between ion suppression and general contamination?
A: This is a critical diagnostic step. While related, they are different issues. Contamination results in a high background or a distinct interfering peak at the m/z of your analyte, whereas ion suppression causes a reduction in your analyte's signal intensity.
A post-column infusion experiment is the definitive method to diagnose ion suppression.[4] In this test, a standard solution of ODP is continuously infused into the MS source while a blank matrix extract is injected onto the LC column. A dip in the constant signal of the infused ODP at retention times where matrix components elute is a clear indicator of ion suppression.[2][4]
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];
} dot Caption: Workflow for a post-column infusion experiment.
Q4: Is ESI or APCI a better ionization technique for ODP to minimize ion suppression?
A: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression from matrix effects than Electrospray Ionization (ESI), especially for moderately polar to non-polar compounds like ODP.[1][10] The ionization mechanism in APCI occurs in the gas phase, making it less affected by the droplet chemistry and surface competition that dominate ESI.[1] If your instrument is equipped with both, testing your method with an APCI source is a highly recommended strategy to mitigate ion suppression.[11]
Troubleshooting Guide
Use this section to diagnose and resolve specific issues encountered during your experiments.
Q1: My ODP signal is low or non-existent. What should I check first?
A: Before assuming ion suppression, systematically rule out common sources of contamination that can mask your analyte signal. Phthalates are notorious for leaching from lab equipment.
dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];
} dot Caption: Initial troubleshooting workflow for low ODP signal.
An effective tool for managing system-based phthalate contamination is an isolator column .[12] This is a short trap column placed between the solvent mixer and the autosampler. It retains background phthalates from the mobile phase during equilibration, allowing the analyte from the sample injection to elute first, followed by a broader peak of the trapped background contaminants later in the gradient.[12]
Q2: I suspect my sample matrix is the cause of suppression. How can I confirm this and what are my options?
A: First, confirm the matrix is the issue by comparing the peak area of ODP in a neat solvent standard to its peak area in a post-extraction spiked blank matrix sample. A significant decrease in the matrix sample confirms the matrix effect.[2]
Your options involve either reducing the amount of interfering matrix components or compensating for their effect:
| Strategy | Description | Key Considerations |
| Improve Sample Preparation | The most effective way to remove interfering compounds before analysis.[13] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are superior to simple "dilute-and-shoot" or protein precipitation for removing suppressive agents like phospholipids.[2][6] | SPE offers high selectivity and can effectively remove salts and phospholipids.[13] LLE is also effective but can be more solvent- and labor-intensive. |
| Optimize Chromatography | Modify your LC method to achieve chromatographic separation between ODP and the region of ion suppression. This can involve changing the column chemistry (e.g., from C18 to Phenyl-Hexyl for different selectivity), adjusting the gradient profile, or reducing the flow rate.[1] | A shallower gradient can improve resolution. Lowering the flow rate into the nano-flow regime can also reduce suppression by improving desolvation efficiency.[1] |
| Dilute the Sample | A simple approach where the sample is diluted to lower the concentration of matrix components.[14] | This also dilutes your analyte, so it is only viable if you have sufficient sensitivity. In cases of severe suppression, dilution can sometimes paradoxically increase the signal by reducing the matrix load.[8][14] |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | This is the gold standard for compensation. A SIL-IS (e.g., ODP-d4) is chemically identical to the analyte and will co-elute, experiencing the exact same degree of ion suppression.[15] By measuring the ratio of the analyte to the SIL-IS, the matrix effect is normalized, leading to accurate quantification.[16] | SIL-IS are the most reliable way to correct for suppression but can be expensive. Ensure the SIL-IS is free of unlabeled analyte.[16] |
Q3: My retention time is unstable and my peak shape is poor. Could this be related to ion suppression?
A: While not a direct symptom of ion suppression itself, these issues often stem from the same root cause: a complex and "dirty" sample matrix. High concentrations of matrix components can overload the analytical column, leading to retention time shifts and peak distortion. Phospholipids are a common culprit in biological samples, as they can build up on the column and elude erratically.[6] Improving your sample preparation (see Q2) to remove these interferences is the best solution and will likely resolve both the chromatographic issues and the ion suppression.
Q4: I see a high background signal for m/z corresponding to ODP. How do I manage this?
A: A high background is a contamination issue. The key is rigorous control of your analytical environment.
-
Solvents and Reagents: Use only LC-MS grade or "hypergrade" solvents and reagents. Do not top off solvent reservoirs; replace with fresh solvent after rinsing the bottle.[3]
-
Glassware: Dedicate glassware for LC-MS use. Never wash it in a dishwasher, which uses detergents that are sources of phthalates and PEGs.[3][17] If necessary, perform a final rinse with a high-purity organic solvent.
-
Plastics: Avoid all PVC and soft plastic materials. Use vials, caps, and well plates made of polypropylene or other materials certified for LC-MS analysis.[3] Be aware that even some single-layered PTFE septa can be a source of contamination.
Protocols & Methodologies
Protocol 1: Post-Column Infusion Test to Diagnose Ion Suppression
This protocol allows for the visualization of regions of ion suppression within your chromatographic run.
Materials:
-
Standard solution of this compound (e.g., 1 µg/mL in 50:50 Acetonitrile:Water).
-
Syringe pump.
-
T-junction and necessary fittings.
-
Blank matrix extract (prepared using your standard sample preparation method).
Procedure:
-
Setup: Configure the fluidics as shown in the diagram in FAQ Q3. Connect the LC outlet and the syringe pump outlet to a T-junction that flows directly into the MS ion source.
-
Infusion: Begin infusing the ODP standard solution at a low, stable flow rate (e.g., 5-10 µL/min).
-
MS Monitoring: Set the mass spectrometer to monitor the primary m/z for ODP (e.g., in SIM or MRM mode). You should observe a stable, continuous signal.
-
Injection: Start the LC gradient without an injection to ensure the baseline signal from the infused standard is stable.
-
Matrix Analysis: Inject a full volume of your blank matrix extract onto the column and acquire data for the entire duration of the gradient.
-
Evaluation: Examine the chromatogram of the ODP signal. Any significant drop in the signal intensity indicates that compounds are eluting from the column at that time and causing ion suppression.[4]
Protocol 2: Recommended Sample Preparation (SPE) to Reduce Matrix Effects
This is a general Solid-Phase Extraction (SPE) protocol for removing non-polar and phospholipid interferences from a plasma sample. Cartridge type and solvents should be optimized for your specific application.
Materials:
-
Mixed-mode or reverse-phase SPE cartridge (e.g., C18).
-
Sample (e.g., 1 mL plasma).
-
Internal Standard (ODP-d4).
-
Methanol, Water (LC-MS grade).
-
Elution solvent (e.g., Acetonitrile or Dichloromethane).[18]
Procedure:
-
Spike: Add the SIL internal standard to the plasma sample and vortex.
-
Pre-treat: Precipitate proteins by adding 3 mL of acetonitrile. Vortex and centrifuge to pellet the proteins.[6]
-
Condition: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of water. Do not allow the sorbent to go dry.
-
Load: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge to remove polar interferences and salts (e.g., with 3 mL of 10% Methanol in water).
-
Elute: Elute the ODP and internal standard using an appropriate organic solvent (e.g., 2 x 1.5 mL of Acetonitrile).[18]
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase.
Protocol 3: Baseline LC-MS/MS Method Parameters for ODP Analysis
These are starting parameters that should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate[11][19] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 5 mM Ammonium Formate[19][20] |
| Gradient | 50% B to 98% B over 10 minutes, hold for 2 min, re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| Ion Source | ESI+ or APCI+ (APCI preferred to reduce suppression[10]) |
| Source Temp. | 150 °C[12] |
| Desolvation Temp. | 500 °C[12] |
| Capillary Voltage | 0.5 - 3.0 kV |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| ODP MRM Transition (Example) | Q1: 391.3 (M+H)+ -> Q3: 149.1 (Quantifier), 167.1 (Qualifier)[12][21] |
| ODP-d4 MRM Transition (Example) | Q1: 395.3 (M+H)+ -> Q3: 153.1 (Quantifier) |
References
- Nagorka, R., & Hamann, R. (2002). LC/MS method to determine plasticizers in indoor dust. Indoor Air.
- Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems.
- Wikipedia. (n.d.). Ion suppression (mass spectrometry).
- Barboza, V. R. M., et al. (2024). Analytical methodologies for the determination of phthalates in environmental matrices. TrAC Trends in Analytical Chemistry.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Biomedical Sciences.
- Jessome, L. L., & Volmer, D. A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry.
- Stults, C., et al. (2024). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. Journal of the American Society for Mass Spectrometry.
- Agilent Technologies. (n.d.). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution.
- Pasilis, S. P., & Kaltashov, I. A. (2015). Nonconventional Alternatives to LC–MS.
- Tran, T. C., et al. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. Molecules.
- Waters Corporation. (n.d.).
- Agilent Technologies. (2012).
- Eeckhaut, A., et al. (n.d.). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis.
- Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards For Mass Spectrometry.
- Furey, A., et al. (2013).
- Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
- El-Beqqali, A., & Kuss, H.-J. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- ResearchGate. (2018). Do you know ways to remove the ionic supresion?
- University of Tartu. (2016).
- Ferrer, C., et al. (2024). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Molecules.
- Waters Corporation. (n.d.). Differentiating Phthalate Isomers with Multi-Pass Cyclic Ion Mobility and Rapid Screening in Cosmetic and Personal Care Product.
- Mahn, B. (2005).
- LGC Standards. (n.d.).
- Sigma-Aldrich. (n.d.). LC-MS Contaminants.
- PerkinElmer. (n.d.).
- Kim, D. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chemical Research.
- Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Crawford Scientific. (2023).
- Jo, A., et al. (2023). Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols. Environmental Research.
- LGC Standards. (n.d.).
- Restek Corporation. (n.d.).
- ResearchGate. (n.d.). Decyl octyl phthalate: (A)
- Dongguk University. (2023). Influence of mobile phase composition on the analytical sensitivity of LC–ESI–MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols.
- Cambridge Isotope Laboratories, Inc. (n.d.).
- García, M. C. (2005). The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry.
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Technical Support Center: Troubleshooting the Detection of Octyl Decyl Phthlate in Complex Matrices
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of detecting octyl decyl phthalate (ODP) and other phthalates in challenging sample matrices. As a senior application scientist, I understand that generating reliable and reproducible data is paramount. This resource moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in scientific principles and extensive field experience.
The ubiquitous nature of phthalates, including ODP, presents a unique analytical challenge: they are often everywhere you don't want them to be and difficult to isolate from where you need to measure them.[1][2][3] This guide is structured to address these challenges head-on, from sample collection to final data analysis.
Part 1: Troubleshooting Guides
This section is organized by the typical stages of an analytical workflow. Each stage includes common problems, their underlying causes, and actionable solutions.
Sample Collection and Storage
Problem: My blank samples show significant ODP contamination even before I begin the extraction process.
Causality: Phthalates are notorious for leaching from plastic containers.[4][5][6] Storing samples, even for a short period, in containers made of polyvinyl chloride (PVC) or other soft plastics can lead to significant contamination, as ODP is not chemically bound to the polymer matrix and can easily migrate.[6][7]
Solutions:
-
Use Glassware Exclusively: Whenever possible, collect and store samples in glass containers with polytetrafluoroethylene (PTFE)-lined caps.
-
Pre-Clean All Glassware: Before use, rigorously clean all glassware. A common and effective procedure is to wash with a laboratory-grade detergent, rinse with deionized water, and then bake at a high temperature (e.g., 400 °C) to volatilize any remaining organic contaminants.[8] For items that cannot be baked, a final rinse with high-purity solvent (e.g., acetone or hexane) is recommended.
-
Avoid Plastic Wraps: Do not use Parafilm® or other plastic films to seal containers, as these are known sources of phthalate contamination.[1][9] Use aluminum foil that has been pre-cleaned with a solvent if a temporary seal is necessary.
Sample Preparation: Extraction and Cleanup
The goal of sample preparation is to isolate ODP from the matrix while removing interfering compounds. The complexity of the matrix will dictate the required level of cleanup.
Problem: I have low recovery of ODP after my liquid-liquid extraction (LLE) or solid-phase extraction (SPE) from a soil or sediment sample.
Causality: ODP is a relatively nonpolar, high-molecular-weight phthalate. Its extraction efficiency is highly dependent on the choice of solvent and the technique used to disrupt the sample matrix. In complex matrices like soil, ODP can be strongly adsorbed to organic matter, making its extraction difficult.
Solutions:
-
Optimize Extraction Solvent: For soil and sediment, a mixture of polar and nonpolar solvents is often more effective than a single solvent. Consider using a mixture of hexane and acetone or dichloromethane.
-
Employ Advanced Extraction Techniques:
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. It has been shown to be a fast and efficient method for extracting phthalates from soil samples.[10][11]
-
Ultrasonic Extraction: Sonication can help to break up soil aggregates and improve solvent penetration, leading to better extraction efficiency.[12]
-
-
Solid-Phase Extraction (SPE) Sorbent Selection: The choice of SPE sorbent is critical for both cleanup and concentration.
Table 1: Comparison of Extraction Techniques for Phthalates in Soil
| Extraction Technique | Advantages | Disadvantages | Typical Recovery Rates |
| Soxhlet Extraction | Well-established, thorough | Time-consuming, large solvent volume | 70-110% |
| Ultrasonic Extraction | Faster than Soxhlet, less solvent | Efficiency can be matrix-dependent | 80-115%[12] |
| Microwave-Assisted Extraction (MAE) | Very fast, low solvent consumption | Requires specialized equipment | 84-115%[10][11] |
| QuEChERS | Fast, simple, effective | May require optimization for specific matrices | 94-115%[16] |
Chromatographic Analysis (GC-MS and LC-MS)
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of ODP. GC-MS often provides better chromatographic resolution for phthalates, while LC-MS can be more sensitive for certain applications.[17][18][19]
Problem: I am observing co-elution of ODP with other phthalates or matrix components in my GC-MS analysis.
Causality: Many phthalates have similar chemical structures and boiling points, which can make their chromatographic separation challenging. Additionally, complex matrices can introduce a host of co-extractives that may interfere with the ODP peak. Many phthalates also share a common base peak ion at m/z 149, making mass spectral deconvolution of co-eluting peaks difficult.[17][19]
Solutions:
-
GC Column Selection: The choice of GC column stationary phase is critical for resolving isomeric and structurally similar phthalates.
-
Optimize GC Oven Temperature Program: A slower temperature ramp rate can improve the resolution between closely eluting peaks.
-
Use Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for ODP can help to correct for matrix effects and variations in instrument response, leading to more accurate quantification.[20][21]
Problem: My ODP signal is suppressed in my LC-MS/MS analysis of a biological fluid (e.g., urine, plasma).
Causality: This is a classic example of a matrix effect, specifically ion suppression.[22][23] Co-eluting compounds from the biological matrix compete with ODP for ionization in the mass spectrometer's source, leading to a reduced signal.[22][24]
Solutions:
-
Improve Sample Cleanup: The most effective way to mitigate ion suppression is to remove the interfering matrix components.[22] This may involve a more rigorous SPE cleanup protocol or the use of a different extraction technique like liquid-liquid extraction.
-
Modify Chromatographic Conditions: Adjusting the mobile phase gradient or trying a different HPLC column chemistry can help to chromatographically separate ODP from the interfering compounds.[22]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the standards and samples experience similar matrix effects.
-
Isotope Dilution Mass Spectrometry: This is the gold standard for overcoming matrix effects. By spiking the sample with a known amount of a stable isotope-labeled ODP analog, you can accurately quantify the native ODP, as the internal standard will be affected by ion suppression to the same extent.[20][21]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common sources of phthalate contamination in the lab?
A1: Phthalate contamination is a pervasive issue. The most common sources include:
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[8] It's advisable to test new batches of solvents for phthalate contamination.
-
Plastic Lab Consumables: Pipette tips, centrifuge tubes, and syringe filters are all potential sources of contamination.[1][9] Whenever possible, use glass or polypropylene alternatives.
-
Laboratory Equipment: Tubing in HPLC systems, septa in GC autosamplers, and even flooring and paint in the lab can release phthalates into the environment.[8]
-
Personal Care Products: Cosmetics, lotions, and soaps used by lab personnel can contain phthalates and be inadvertently introduced into samples.
Q2: I see a persistent background signal for ODP in my blanks. How can I troubleshoot this?
A2: A systematic approach is key. The following workflow can help you pinpoint the source of contamination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromres.com [chromres.com]
- 3. Challenges encountered in the analysis of phthalate esters in foodstuffs and other biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 6. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unpacking Phthalates from Obscurity in the Environment | MDPI [mdpi.com]
- 8. biotage.com [biotage.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pretreatment of soil samples for analysis of phthalate esters thereine [pedologica.issas.ac.cn]
- 13. academic.oup.com [academic.oup.com]
- 14. Determination of phthalates released from paper packaging materials by solid-phase extraction-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 18. Restek - Article [fr.restek.com]
- 19. gcms.cz [gcms.cz]
- 20. Determination of total phthalates in urine by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Octyl Decyl Phthalate Detection
Welcome to the technical support center for the analysis of octyl decyl phthalate and other related phthalate esters. This resource is designed for researchers, scientists, and professionals in drug development who are seeking to enhance the sensitivity and robustness of their detection methods. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges encountered during experimental workflows, providing not just solutions but also the underlying scientific reasoning to empower your analytical decisions.
I. Frequently Asked Questions (FAQs)
This section addresses common issues that can significantly impact the sensitivity and accuracy of this compound detection.
Q1: My blank samples show significant phthalate peaks. What is the likely source of this contamination and how can I minimize it?
A1: Phthalate contamination in blank samples is a pervasive issue in trace analysis due to their ubiquitous presence in laboratory environments.[1][2] The primary sources of contamination include:
-
Laboratory Consumables: Plastic materials such as pipette tips, centrifuge tubes, and solvent bottle caps can leach phthalates into your samples and standards.[3]
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[2]
-
Laboratory Air: Phthalates can be present in laboratory air and can be adsorbed onto the outer surface of syringe needles, leading to contamination during injection.[1]
-
Glassware: Improperly cleaned glassware can be a significant source of contamination.[3]
Mitigation Strategies:
-
Use Phthalate-Free Consumables: Whenever possible, use certified phthalate-free labware.
-
Solvent and Reagent Purity: Utilize the highest purity solvents available, preferably those specifically tested for phthalate analysis.[4] Consider redistilling solvents or cleaning them with thermally cleaned aluminum oxide.[5]
-
Scrupulous Glassware Cleaning: Rinse all glassware first with water, followed by acetone and then hexane.[3] Thermal treatment of glassware can further reduce contamination.[5]
-
Minimize Air Exposure: Keep sample and standard vials capped whenever not in use. Some advanced injection techniques can help minimize the transfer of contaminants from the syringe needle.[1]
-
Run Procedural Blanks: Always include procedural blanks (a sample containing no analyte that is carried through the entire sample preparation and analysis process) to monitor for and subtract background contamination.
Q2: I'm observing poor peak shape (e.g., tailing or fronting) for this compound in my GC-MS analysis. What are the potential causes?
A2: Poor peak shape can compromise both qualitative identification and quantitative accuracy. The common culprits include:
-
Active Sites in the GC System: Active sites in the inlet liner, column, or detector can interact with the analyte, causing peak tailing.[6] Ensure you are using an inert inlet liner and a well-deactivated GC column.[6][7]
-
Improper Injection Technique: A slow injection or an inappropriate initial oven temperature for splitless injections can lead to band broadening and poor peak shape.[6]
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can lead to peak distortion.[6]
-
Incompatible Solvent: The injection solvent should be compatible with the stationary phase of the column.
Troubleshooting Steps:
-
Inlet Maintenance: Clean or replace the inlet liner and septum.[6]
-
Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants.[6] If tailing persists, trimming a small portion (e.g., 10-20 cm) from the front of the column may help.
-
Optimize Injection Parameters: Ensure the injection speed is fast and the initial oven temperature is appropriate for the solvent.
-
Check for Leaks: Air leaks in the GC system can degrade the column phase and lead to poor peak shape.[7]
Q3: My sensitivity for this compound is lower than expected. How can I improve the limit of detection (LOD)?
A3: Enhancing sensitivity requires a systematic approach that addresses sample preparation, chromatographic separation, and mass spectrometric detection.
-
Sample Preparation:
-
Increase Sample Volume: For liquid samples, increasing the initial volume can concentrate the analyte.[8]
-
Optimize Extraction Efficiency: The choice of extraction solvent and technique is critical. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.[8][9] For LLE, solvents like n-hexane or dichloromethane are effective for extracting phthalates from aqueous matrices.[3][5] For SPE, C18 cartridges are often employed.[8]
-
Concentration Step: Evaporating the extraction solvent to a smaller final volume will increase the analyte concentration.[10]
-
-
Chromatography (GC-MS):
-
Use a High-Efficiency Column: A narrow-bore column with a thin film thickness can improve peak height and thus sensitivity.
-
Optimize Oven Temperature Program: A slower temperature ramp can improve resolution from interfering matrix components.
-
Select an Appropriate Injection Mode: Splitless injection is generally preferred for trace analysis to introduce the maximum amount of analyte onto the column.
-
-
Mass Spectrometry:
-
Use Selected Ion Monitoring (SIM) Mode: Instead of scanning a wide mass range (full scan), monitoring only a few characteristic ions for this compound significantly increases the signal-to-noise ratio and sensitivity.[11]
-
Tandem Mass Spectrometry (MS/MS): For complex matrices, LC-MS/MS or GC-MS/MS provides even greater selectivity and sensitivity by monitoring specific fragmentation transitions.[12][13]
-
Instrument Maintenance: A clean ion source is crucial for optimal sensitivity.[14]
-
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Low Recovery of this compound During Sample Extraction
Problem: You are experiencing low and inconsistent recovery of this compound when spiking known concentrations into your sample matrix.
Workflow for Diagnosing Low Recovery
Caption: A logical workflow for troubleshooting low analyte recovery.
Step-by-Step Troubleshooting Protocol:
-
Verify Extraction Solvent Selection:
-
Rationale: The efficiency of LLE depends on the partitioning of the analyte between the sample matrix and the extraction solvent. For aqueous samples, non-polar solvents like n-hexane or dichloromethane are commonly used for phthalate extraction.[3][5] For solid samples, a mixture of solvents such as dichloromethane/acetone or hexane/acetone may be more effective.[5][15]
-
Action: Review the literature for validated methods for your specific matrix. If necessary, perform a small-scale experiment comparing different extraction solvents to determine the one with the highest recovery for this compound.
-
-
Optimize Solvent-to-Sample Ratio and Extraction Repetitions:
-
Rationale: Insufficient solvent volume may not allow for complete extraction. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.
-
Action: Experiment with increasing the solvent-to-sample ratio. Also, try performing the extraction two or three times, combining the extracts before the concentration step.
-
-
Control Sample pH:
-
Evaluate Extraction Technique:
-
For LLE: Ensure vigorous and sufficient shaking time to facilitate mass transfer between the two phases.[10] The formation of emulsions can trap the analyte; adding a small amount of a salt solution (e.g., NaCl) can help break the emulsion.[10]
-
For SPE:
-
Sorbent Conditioning: Properly condition the SPE cartridge with the appropriate solvents to activate the stationary phase.
-
Sample Loading: Do not exceed the recommended flow rate during sample loading to ensure adequate interaction between the analyte and the sorbent.
-
Elution: Use a strong enough solvent to completely elute the this compound from the cartridge. You may need to experiment with different elution solvents and volumes.[8]
-
-
-
Investigate Matrix Effects:
-
Rationale: Co-extracted compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.
-
Action: Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank extract of your sample matrix. Compare the response of these standards to those prepared in a clean solvent. A significant difference indicates the presence of matrix effects. If matrix effects are present, consider adding a cleanup step after extraction (e.g., using Florisil) or using an internal standard that is structurally similar to this compound to compensate for these effects.
-
Guide 2: Enhancing GC-MS and LC-MS Sensitivity for Trace Level Detection
Problem: You need to achieve lower detection limits for this compound to meet regulatory requirements or research objectives.
Comparative Overview of Sensitivity Enhancement Techniques
| Technique | GC-MS | LC-MS/MS |
| Principle | Separation in the gas phase followed by mass analysis. | Separation in the liquid phase followed by tandem mass analysis. |
| Strengths | Excellent chromatographic resolution for many phthalates, robust, and widely available.[16] | High sensitivity and selectivity, particularly for complex matrices. Can detect analytes at very low concentrations (ppb to ppt).[17][18] |
| Sensitivity Enhancement | - Splitless injection- Selected Ion Monitoring (SIM)- Use of a high-efficiency, low-bleed column- Derivatization (less common for phthalates) | - Multiple Reaction Monitoring (MRM)- Use of high-purity mobile phase solvents- Optimization of ESI source parameters- Use of smaller particle size columns (UHPLC) for sharper peaks |
| Common Issues | - Contamination from GC system components- Thermal degradation of labile compounds- Co-elution of isomers | - Matrix effects (ion suppression/enhancement)- Contamination from LC system and solvents- In-source fragmentation |
Protocol for Optimizing GC-MS Sensitivity:
-
Injector Optimization:
-
Action: Use a splitless injection mode to transfer the maximum amount of analyte to the column. Optimize the splitless time to ensure complete transfer without excessive band broadening. Use a high injector temperature (e.g., 290-320°C) to facilitate the volatilization of high molecular weight phthalates like this compound.[3][10]
-
-
Column Selection:
-
Oven Program Optimization:
-
Action: Start with a relatively low initial oven temperature to focus the analytes at the head of the column. Use a temperature ramp that effectively separates this compound from other matrix components and phthalate isomers.
-
-
MS Detector Settings (SIM Mode):
-
Rationale: In SIM mode, the mass spectrometer only detects a few specific ions characteristic of the analyte, which dramatically increases the dwell time on those ions and improves the signal-to-noise ratio.
-
Action: Identify the most abundant and specific ions for this compound from its mass spectrum (often, m/z 149 is a characteristic fragment for many phthalates, but a unique quantifier and qualifier ions should be chosen).[16] Program the MS to acquire data only for these selected ions during the expected retention time window of the analyte.
-
Workflow for LC-MS/MS Method Development for Enhanced Sensitivity
Sources
- 1. researchgate.net [researchgate.net]
- 2. Challenges encountered in the analysis of phthalate esters in foodstuffs and other biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Optimizing Determination of Trace Phthalate Esters in Groundwater by Solid Phase Extraction-Gas Chromatography | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fses.oregonstate.edu [fses.oregonstate.edu]
- 12. [PDF] Increasing Selectivity and Confidence in Detection when Analyzing Phthalates by LC-MS / MS | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. epa.gov [epa.gov]
- 16. gcms.cz [gcms.cz]
- 17. agilent.com [agilent.com]
- 18. s4science.at [s4science.at]
stability of Octyl decyl phthalate in different storage conditions
Welcome to the technical support center for Octyl Decyl Phthalate (ODP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of ODP under various experimental and storage conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (ODP), also known as n-octyl n-decyl phthalate, is a phthalate ester of phthalic acid. It is primarily used as a plasticizer to soften polyvinyl chloride (PVC) and other polymers. Due to its properties, it can be found in a variety of products including building materials, personal care products, detergents, packaging, paints, and even some pharmaceuticals. In a laboratory setting, it might be encountered as a component of plastic labware or as an excipient in formulation development.
Q2: What are the primary degradation pathways for this compound?
This compound can degrade through several pathways, primarily hydrolysis, photodegradation, and biodegradation.
-
Hydrolysis: This is the chemical breakdown of the ester bonds in the presence of water. This process is influenced by pH and temperature.[1][2] The hydrolysis of ODP proceeds in a stepwise manner, first forming the monoester (mono-n-octyl phthalate or mono-n-decyl phthalate) and the corresponding alcohol (decanol or octanol), and subsequently phthalic acid.[1][3]
-
Photodegradation: Exposure to ultraviolet (UV) radiation, such as from direct sunlight, can lead to the breakdown of ODP.[1][4] This process involves the reaction with photochemically-produced hydroxyl radicals in the atmosphere.[5][4]
-
Biodegradation: Microorganisms present in the environment, such as certain bacteria, can utilize ODP as a carbon source, leading to its breakdown.[3][6][7] The initial step in biodegradation is typically the hydrolysis of the ester bonds by microbial enzymes.[3][6]
The following diagram illustrates the general degradation pathway of this compound.
Sources
- 1. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isodecyl octyl phthalate | C26H42O4 | CID 14902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C26H42O4 | CID 8380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biochemical pathways and enhanced degradation of di-n-octyl phthalate (DOP) in sequencing batch reactor (SBR) by Arthrobacter sp. SLG-4 and Rhodococcus sp. SLG-6 isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Method Validation for Octyl Decyl Phthalate Analysis: GC-MS vs. HPLC
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of n-octyl n-decyl phthalate. The focus is on the practical application of method validation principles as outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), ensuring scientific integrity and regulatory compliance for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Octyl Decyl Phthalate
n-Octyl n-decyl phthalate, a member of the phthalate ester family, is utilized as a plasticizer in various polymer applications. While not as notorious as dibutyl phthalate (DBP) or di(2-ethylhexyl) phthalate (DEHP), which the FDA recommends avoiding as excipients in drug products due to potential health risks, the monitoring of all potential leachables from packaging and manufacturing components is a critical aspect of drug development.[1][2][3] The ubiquitous nature of phthalates necessitates robust, validated analytical methods to ensure product safety and quality. The choice of analytical methodology is a pivotal decision, hinging on factors like sample matrix, required sensitivity, and the specific goals of the analysis.
This guide will dissect the validation process for the two most prominent analytical techniques—GC-MS and HPLC—grounding the discussion in the authoritative frameworks of USP General Chapter <1225> Validation of Compendial Procedures and ICH Q2(R2) guidelines.[4][5][6][7]
Foundational Analytical Technologies: A Mechanistic Overview
The selection between GC-MS and HPLC is not arbitrary; it is a decision based on the physicochemical properties of the analyte and the strengths of the technology.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerhouse for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates compounds based on their boiling points and interaction with a stationary phase. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a highly specific "fingerprint" for identification and quantification.[8][9] GC-MS is often favored for its high resolving power and the structural information it provides.[10] A key challenge in phthalate analysis is that many share a common base peak ion (m/z 149), making robust chromatographic separation essential for accurate quantification.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[11] For phthalates, reverse-phase HPLC is common, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[11][12] Detection is typically performed using an Ultraviolet (UV) or Diode-Array Detector (DAD). HPLC serves as an excellent orthogonal technique to GC-MS, particularly for confirming results or for analyzing less volatile or thermally sensitive compounds.[10]
The Validation Workflow: A Structured Approach
A successful method validation demonstrates that an analytical procedure is suitable for its intended purpose. The following workflow, based on ICH and USP guidelines, provides a self-validating system for establishing a method's reliability.[4][13][14]
Caption: The structured workflow for analytical method validation.
Head-to-Head Comparison: Validation Parameters
This section provides a comparative analysis of GC-MS and HPLC against key validation parameters. The provided data is representative of typical performance characteristics.
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[15] In practice, this means demonstrating that excipients, impurities, or degradation products do not interfere with the analyte's signal.
-
GC-MS: Offers exceptional specificity due to the combination of chromatographic retention time and mass spectral data. By using Selected Ion Monitoring (SIM), one can monitor for characteristic ions of this compound, virtually eliminating interference from co-eluting compounds that do not produce those specific ions.[16]
-
HPLC-UV: Specificity is primarily based on retention time. Co-eluting impurities with similar UV absorption spectra can interfere. Peak purity analysis using a DAD can provide additional confidence but may not resolve perfectly co-eluting species.
Experimental Protocol: Specificity
-
Prepare Samples:
-
Blank (sample matrix without analyte).
-
Placebo (formulation without the active pharmaceutical ingredient).
-
Standard solution of this compound.
-
Spiked placebo sample (placebo spiked with this compound).
-
-
Analysis: Analyze all samples using the developed GC-MS or HPLC method.
-
Evaluation:
-
Confirm that no interfering peaks are observed at the retention time of this compound in the blank and placebo chromatograms.
-
The peak in the spiked sample should correspond in retention time (and mass spectrum for GC-MS) to the pure standard.
-
Linearity and Range
Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response over a specified range. The range is the interval over which the method is shown to be precise, accurate, and linear.[7]
-
GC-MS: Typically exhibits excellent linearity over a wide dynamic range, often several orders of magnitude.
-
HPLC-UV: Also demonstrates good linearity, but the range can sometimes be more limited compared to MS detection, especially at the lower end.
| Parameter | GC-MS | HPLC-UV | Acceptance Criteria (ICH Q2) |
| Range | 0.05 - 10 µg/mL | 0.2 - 20 µg/mL | 80-120% of test concentration |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Y-intercept | Close to zero | Close to zero | Should not be statistically different from zero |
Experimental Protocol: Linearity
-
Prepare Standards: Prepare a series of at least five calibration standards of this compound spanning the expected working range (e.g., from 50% to 150% of the target concentration).[13]
-
Analysis: Analyze each standard in triplicate.
-
Evaluation: Plot the average instrument response versus concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Accuracy
Accuracy reflects the closeness of the measured value to the true value. It is typically assessed through recovery studies.[14]
-
GC-MS & HPLC-UV: Both methods can achieve high accuracy. However, accuracy is heavily dependent on the effectiveness of the sample preparation procedure to extract the analyte from the matrix.
| Parameter | GC-MS | HPLC-UV | Acceptance Criteria (ICH Q2) |
| Concentration Level | 80% / 100% / 120% | 80% / 100% / 120% | At least 3 concentrations |
| Mean Recovery | 98.5% / 99.2% / 101.1% | 97.9% / 98.8% / 100.5% | Typically 98.0% - 102.0% |
| RSD (%) | < 1.5% | < 2.0% | Typically ≤ 2% |
Experimental Protocol: Accuracy
-
Prepare Samples: Spike the sample matrix (e.g., placebo) with known concentrations of this compound at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples against a calibration curve.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).[7]
-
GC-MS & HPLC-UV: Both techniques, when optimized, demonstrate excellent precision. Modern autosamplers and stable instrument electronics are key contributors.
| Parameter | GC-MS | HPLC-UV | Acceptance Criteria (ICH Q2) |
| Repeatability (RSD%) | ≤ 1.0% | ≤ 1.5% | Typically ≤ 2% |
| Intermediate Precision (RSD%) | ≤ 2.0% | ≤ 2.5% | Typically ≤ 3% |
Experimental Protocol: Precision
-
Repeatability:
-
Prepare six individual samples of a homogeneous batch at 100% of the test concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the analysis of six homogeneous samples on a different day, with a different analyst, or on a different instrument.
-
Calculate the RSD and compare it to the repeatability results.
-
Detection & Quantitation Limits (LOD & LOQ)
The Limit of Detection (LOD) is the lowest concentration of analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[7]
-
GC-MS: Generally offers superior sensitivity, resulting in lower LOD and LOQ values, especially in SIM mode.
-
HPLC-UV: Sensitivity is dependent on the analyte's chromophore. Phthalates have a decent UV absorbance, but it may not match the sensitivity of a targeted MS method.
| Parameter | GC-MS (SIM Mode) | HPLC-UV | Acceptance Criteria (ICH Q2) |
| LOD | ~0.01 µg/mL | ~0.05 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | ~0.05 µg/mL | ~0.2 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
Critical Workflow Component: Sample Preparation
The most robust analytical instrument cannot compensate for poor sample preparation. The goal is to efficiently extract this compound from the sample matrix while minimizing contaminants.[17] It is also crucial to avoid plastic labware, which can introduce phthalate contamination.[18]
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A Guide to Inter-Laboratory Comparison for the Analysis of Octyl Decyl Phthalate
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of Octyl Decyl Phthalate (ODP), a widely used plasticizer. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret an ILC, thereby ensuring the reliability and comparability of analytical data across different laboratories. This document emphasizes scientific integrity, adherence to established standards, and practical insights into method validation.
The Critical Role of Inter-Laboratory Comparisons
In the realm of analytical chemistry, particularly in regulated industries, ensuring that different laboratories can produce comparable and accurate results is paramount. An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for assessing the performance of analytical methods and the competence of laboratories.[1][2][3] For a compound like this compound, which is subject to regulatory scrutiny due to its potential health impacts, robust and harmonized analytical data is essential for accurate risk assessment and quality control.
The primary objectives of an ILC for ODP analysis are:
-
To assess the proficiency of participating laboratories in quantifying ODP in a given matrix.
-
To identify potential systematic errors or biases in analytical methods.
-
To evaluate the overall variability of results among different laboratories.
-
To provide a basis for the validation of analytical methods as standard procedures.[4]
This guide will compare two of the most common analytical techniques for phthalate analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Designing a Robust Inter-Laboratory Comparison Study
A well-designed ILC is the foundation for obtaining meaningful and actionable results. The following steps outline the key considerations in planning and executing such a study.
Preparation and Distribution of Test Materials
The cornerstone of a successful ILC is the homogeneity and stability of the test material. For ODP analysis, a suitable matrix, such as a polymer or a liquid solution, should be spiked with a known concentration of ODP.
Protocol for Test Material Preparation:
-
Selection of Matrix: Choose a matrix relevant to the typical applications of ODP, for example, polyvinyl chloride (PVC) or a food simulant like olive oil.[5]
-
Spiking with ODP: Accurately spike the matrix with a certified reference material (CRM) of ODP.[6][7][8] The concentration should be relevant to expected real-world levels.
-
Homogeneity Testing: After spiking, the material must be thoroughly homogenized. A representative number of samples should be analyzed to confirm that the ODP concentration is uniform throughout the batch.
-
Stability Testing: The stability of ODP in the matrix should be assessed over the planned duration of the ILC to ensure that the concentration does not change significantly during transport and storage.
-
Sample Distribution: Distribute the homogenized and tested samples to the participating laboratories in a manner that preserves their integrity.
Selection of Participating Laboratories
A diverse group of participating laboratories will provide a more comprehensive assessment of the analytical methods. The selection should ideally include laboratories with varying levels of experience and using different analytical instrumentation.
Study Protocol and Instructions
Clear and detailed instructions are crucial to minimize variability arising from procedural differences. The study protocol provided to each participating laboratory should include:
-
A detailed description of the test material.
-
Instructions for sample handling and storage.
-
The required analytical methods to be used (in this case, both GC-MS and HPLC protocols).
-
A standardized format for reporting results, including units and the number of significant figures.
-
A deadline for the submission of results.
The overall workflow of the inter-laboratory comparison can be visualized as follows:
Caption: Workflow of the Inter-Laboratory Comparison for ODP Analysis.
Analytical Methodologies: GC-MS vs. HPLC
Participating laboratories will be instructed to analyze the provided test material using both GC-MS and HPLC methods. The following are detailed protocols for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used and robust technique for the analysis of semi-volatile compounds like phthalates.[9][10][11]
3.1.1. Sample Preparation (Solid Matrix - e.g., PVC)
-
Sample Size: Accurately weigh approximately 1 gram of the provided test material.
-
Extraction: Finely divide the sample and place it in a glass vial.[12] Add a known volume of a suitable solvent, such as a 1:1 mixture of hexane and acetone, to extract the ODP from the polymer matrix.[12]
-
Agitation and Heating: Sonicate and gently heat the mixture to facilitate the extraction process.[12]
-
Filtration: After extraction, filter the solvent to remove any solid particles.
-
Internal Standard: Add a known amount of an appropriate internal standard, such as a deuterated phthalate, to the extract.[13]
3.1.2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.[11]
-
Column: A low-polarity column, such as an Rtx-5ms or equivalent, is suitable for phthalate analysis.[10]
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for ODP should be monitored (e.g., m/z 149, 279).[11]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC offers an alternative to GC-MS and is particularly useful for samples that are not easily volatilized.[14][15][16]
3.2.1. Sample Preparation (Liquid Matrix - e.g., Olive Oil)
-
Sample Size: Accurately weigh approximately 1 gram of the oil sample.
-
Liquid-Liquid Extraction (LLE): Dissolve the oil in a non-polar solvent like n-hexane and extract the ODP into a more polar, immiscible solvent such as acetonitrile.[17]
-
Evaporation and Reconstitution: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
3.2.2. HPLC Instrumental Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector set at a wavelength of 228 nm.[15]
-
Column: A reverse-phase C18 column is commonly used for phthalate analysis.[16]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.[14]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Analysis and Performance Evaluation
The statistical analysis of the submitted data is a critical step in an ILC. The primary goal is to determine the consensus value for the ODP concentration and to evaluate the performance of each laboratory against this value.[18]
Determination of the Assigned Value
The assigned value (consensus value) is the best estimate of the true concentration of ODP in the test material. It is typically determined as the robust mean of the results submitted by the participating laboratories after the removal of any statistical outliers.
Performance Scoring
The performance of each laboratory is commonly assessed using Z-scores.[19] The Z-score is calculated as follows:
Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value.
-
σ is the target standard deviation for proficiency assessment.
A common interpretation of Z-scores is:
-
|Z| ≤ 2: Satisfactory performance.
-
2 < |Z| < 3: Questionable performance.
-
|Z| ≥ 3: Unsatisfactory performance.[19]
The data analysis and performance evaluation process can be visualized in the following diagram:
Caption: Data Analysis and Performance Evaluation Workflow.
Comparative Data Presentation
The results of the ILC should be summarized in a clear and concise manner. A table comparing the performance of the two analytical methods is particularly useful.
| Laboratory ID | Reported Value GC-MS (mg/kg) | Z-Score GC-MS | Reported Value HPLC (mg/kg) | Z-Score HPLC |
| Lab 01 | 48.5 | -0.5 | 49.2 | -0.2 |
| Lab 02 | 52.1 | 1.1 | 51.5 | 0.8 |
| Lab 03 | 45.3 | -2.1 | 46.1 | -1.7 |
| Lab 04 | 55.8 | 3.0 | 54.9 | 2.5 |
| ... | ... | ... | ... | ... |
| Assigned Value | 50.2 | 50.0 | ||
| Target SD | 1.8 | 1.9 |
Method Validation and Trustworthiness
The results of the ILC can be used to validate the analytical methods for their intended purpose.[20][21][22] A method that consistently produces satisfactory Z-scores across multiple laboratories can be considered robust and reliable. The entire ILC process is a self-validating system, where the consensus of multiple expert laboratories provides a strong indication of the true value and the expected analytical variability.
Conclusion
A well-executed inter-laboratory comparison is an indispensable tool for ensuring the quality and comparability of analytical data for this compound. By following the guidelines outlined in this document, researchers and scientists can confidently design and participate in ILCs, thereby contributing to the overall reliability of chemical measurements in their respective fields.
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SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 14.3: Validating the Method as a Standard Method. Retrieved from [Link]
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Esteban, M., et al. (2022). Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project. International Journal of Environmental Research and Public Health, 19(3), 1349. Retrieved from [Link]
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Fapas. (n.d.). Phthalates (cosmetics) in Facial Cream Proficiency Test. Retrieved from [Link]
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Fapas. (n.d.). Phthalates in Waste Water Proficiency Test FWPT1-EWW1. Retrieved from [Link]
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ResearchGate. (n.d.). Microextraction methods for the determination of phthalate esters in liquid samples: A review: Sample Preparation. Retrieved from [Link]
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EAS-ETH. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]
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BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]
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QSE Academy. (2025, October 13). ISO 17025 Interlaboratory Comparison. Retrieved from [Link]
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Fapas. (n.d.). Phthalates in Oil Proficiency Test. Retrieved from [Link]
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SGS Polymer Solutions. (n.d.). Phthalates Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Decyl octyl phthalate: (A) Proposed fragmentation mechanism.... Retrieved from [Link]
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INAB. (2016, February 4). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Retrieved from [Link]
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MDPI. (n.d.). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. Retrieved from [Link]
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SCION Instruments. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]
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Regulations.gov. (n.d.). CAM WI-00005 / 3 : Chemistry Method Validation. Retrieved from [Link]
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Toxicology Mechanisms and Methods. (2020). Simultaneous quantitative detection of 10 phthalates in PVC children's toys by HPLC-PDA. Retrieved from [Link]
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Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]
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Agilent. (2012, January 17). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved from [Link]
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Restek. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
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Agilent. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from [Link]
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Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report. Retrieved from [Link]
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OIV. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Retrieved from [Link]
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MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved from [Link]
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EPA. (n.d.). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]
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CORE. (n.d.). Report of the interlaboratory comparison organised by the Community Reference Laboratory for Food Contact Material Plasticisers. Retrieved from [Link]
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Restek. (n.d.). n-Octyl n-decyl phthalate - EZGC Method Translator. Retrieved from [Link]
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Restek. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
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ChemWhat. (n.d.). Decyl Octyl Phthalate CAS#: 119-07-3. Retrieved from [Link]
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precisionFDA. (n.d.). This compound. Retrieved from [Link]
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JRC Publications Repository. (n.d.). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. Retrieved from [Link]
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A Comparative Toxicological Guide: Octyl Decyl Phthalate vs. Di(2-ethylhexyl) Phthalate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer science and formulation, the selection of plasticizers is a critical decision, balancing performance with toxicological considerations. This guide provides an in-depth, objective comparison of two commonly used high-molecular-weight phthalate plasticizers: Octyl Decyl Phthalate (ODP) and Di(2-ethylhexyl) Phthalate (DEHP). By synthesizing available experimental data, this document aims to equip researchers and professionals with the necessary information to make informed decisions in their applications.
Introduction: Chemical Identity and Applications
Both ODP and DEHP are esters of phthalic acid, primarily employed to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers. Their utility spans a vast range of products, from industrial materials to consumer goods.
-
This compound (ODP): A complex mixture of phthalate esters with C8 and C10 linear alkyl chains. It is valued for its low volatility and high permanence.
-
Di(2-ethylhexyl) Phthalate (DEHP): A branched-chain phthalate that has historically been one of the most widely used plasticizers globally. Its extensive use has led to a comprehensive body of toxicological research.
This guide will dissect the toxicological profiles of these two plasticizers across several key endpoints: acute toxicity, reproductive and developmental toxicity, and endocrine-disrupting potential.
Comparative Toxicological Profile
The following sections provide a side-by-side comparison of the toxicological data for ODP and DEHP, supported by experimental findings.
Acute Toxicity
Acute toxicity, typically assessed by the median lethal dose (LD50), provides a measure of the short-term poisoning potential of a substance.
| Compound | Species | Route | LD50 Value | Reference |
| This compound (ODP) | Rat | Oral | 45 g/kg | [1] |
| Di(2-ethylhexyl) Phphthalate (DEHP) | Rat | Oral | 25.9 - 33.7 g/kg |
Analysis: this compound exhibits a very high oral LD50 in rats, indicating a low order of acute toxicity. Similarly, DEHP also demonstrates low acute toxicity via the oral route in rats. While both are considered to have low acute toxicity, the reported LD50 for ODP is higher, suggesting a potentially lower acute toxic potential compared to DEHP.
Reproductive and Developmental Toxicity
A significant area of concern for phthalates is their potential to adversely affect reproduction and development. This is often assessed through multi-generational studies in animal models to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
| Compound | Species | Key Findings | NOAEL/LOAEL | Reference |
| This compound (as Di-n-octyl Phthalate, DnOP) | Rat | Developmental: Increased incidence of rudimentary lumbar ribs. | LOAEL: 0.25 g/kg/day | [2] |
| Mouse | Reproductive: No adverse effects on fertility in a two-generation study. | NOAEL: >7500 mg/kg/day | [3] | |
| Di(2-ethylhexyl) Phthalate (DEHP) | Rat | Reproductive Development: Increased reproductive tract malformations ("phthalate syndrome"). | NOAEL: 4.8 mg/kg/day | [1][4][5] |
Analysis: The data for ODP is primarily based on studies of a closely related compound, di-n-octyl phthalate (DnOP). A developmental toxicity study with DnOP in rats identified a LOAEL of 250 mg/kg/day based on skeletal variations[2]. In contrast, a two-generation reproductive toxicity study in mice showed no adverse effects on fertility at doses as high as 7500 mg/kg/day[3].
DEHP, on the other hand, has a well-established and much lower NOAEL for reproductive development in rats of 4.8 mg/kg/day[1][4][5]. At higher doses, DEHP is known to cause a spectrum of male reproductive tract malformations, often referred to as "phthalate syndrome," which is linked to its anti-androgenic activity during critical windows of development[4][5]. This indicates a significantly greater potential for reproductive and developmental toxicity for DEHP compared to what has been observed for DnOP.
Endocrine Disruption
Endocrine-disrupting chemicals (EDCs) can interfere with the body's hormonal systems. Phthalates have been a major focus of endocrine disruption research.
This compound (as Di-n-octyl Phthalate, DnOP):
-
Estrogenic Activity: In vitro studies have generally shown that DnOP has weak or no estrogenic activity. A yeast-based assay and a human breast cancer cell proliferation assay (MCF-7) indicated that di-n-octyl phthalate (DOP) did not show estrogenic activity[6]. Another study using transgenic medaka eleutheroembryos also found that DnOP showed no enhanced- or anti-estrogenic activity[7][8][9][10].
-
Androgenic Activity: The endocrine-disrupting effects of DEHP are primarily attributed to its anti-androgenic properties[11]. There is limited specific data on the direct androgen receptor activity of ODP or DnOP.
Di(2-ethylhexyl) Phthalate (DEHP):
-
Estrogenic Activity: The evidence for the estrogenic activity of DEHP is mixed. Some in vitro studies, such as the MCF-7 cell proliferation assay, have indicated that DEHP can enhance the proliferation of estrogen-dependent cells, suggesting estrogenic activity[6]. Another study using transgenic medaka also showed that DEHP exhibited enhanced-estrogenic activity[7][8][9][10]. However, other in vitro assays have reported no estrogenic activity[12].
-
Androgenic Activity: DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), are well-documented anti-androgens[11]. They do not typically bind directly to the androgen receptor with high affinity but are understood to interfere with testosterone synthesis in the fetal testis[4][5]. This disruption of androgen signaling is the primary mechanism behind the observed male reproductive developmental toxicity[11].
Analysis: DEHP is a well-established endocrine disruptor with a primary mechanism of action being the disruption of fetal testosterone synthesis, leading to anti-androgenic effects[4][5][11]. While it may also exhibit some weak estrogenic activity, its anti-androgenic properties are of greater toxicological concern. The available data for DnOP, as a proxy for ODP, suggests a much weaker, if any, endocrine-disrupting potential, particularly with respect to estrogenic activity[6][7][8][9][10]. More research is needed to fully characterize the potential anti-androgenic effects of ODP.
Experimental Protocols
To provide a framework for the types of studies that generate the data discussed, below are outlines of key experimental methodologies.
Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
This method is used to estimate the LD50 while minimizing the number of animals used.
Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.
Uterotrophic Assay for Estrogenic Activity (OECD 440)
This in vivo assay assesses the ability of a chemical to elicit a proliferative response in the uterus of ovariectomized or immature female rodents.
Caption: Experimental workflow for the in vivo uterotrophic assay.
Visualizing Toxicological Pathways
The following diagrams illustrate the chemical structures and a key mechanism of phthalate toxicity.
Caption: Chemical structures of this compound and Di(2-ethylhexyl) Phthalate.
Caption: Simplified pathway of DEHP-induced anti-androgenic effects.
Conclusion
This comparative guide highlights significant differences in the toxicological profiles of this compound and Di(2-ethylhexyl) Phthalate.
-
Acute Toxicity: Both ODP and DEHP exhibit low acute toxicity, with ODP appearing to be slightly less toxic in this regard.
-
Reproductive and Developmental Toxicity: DEHP demonstrates a significantly higher potential for reproductive and developmental toxicity, with a well-established low NOAEL and a known mechanism of anti-androgenic action leading to "phthalate syndrome." The available data for the closely related DnOP suggests a much lower potential for such effects.
-
Endocrine Disruption: DEHP is a confirmed endocrine disruptor, primarily through its anti-androgenic effects. ODP, based on data for DnOP, appears to have a much weaker endocrine-disrupting potential, particularly concerning estrogenic activity.
For researchers and professionals in drug development and other sensitive applications, the considerably more favorable toxicological profile of ODP, particularly in terms of reproductive and developmental effects and endocrine disruption, suggests it may be a more suitable alternative to DEHP where performance characteristics are comparable. However, it is crucial to note that the toxicological database for ODP is less extensive than for DEHP, and further research into its specific long-term effects would be beneficial. The choice of plasticizer should always be guided by a thorough risk assessment that considers the specific application, potential for human exposure, and the most current toxicological data.
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Blystone, C. R., Kissling, G. E., Bishop, J. B., Chapin, R. E., Wolfe, G. W., & Foster, P. M. D. (2010). Determination of the Di-(2-Ethylhexyl) Phthalate NOAEL for Reproductive Development in the Rat: Importance of the Retention of Extra Animals to Adulthood. Toxicological Sciences, 116(2), 640–646. [Link]
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Diethyl Phthalate. (n.d.). AICIS. Retrieved January 12, 2026, from [Link]
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Provisional Peer-Reviewed Toxicity Values for Di-n-octyl Phthalate. (2012, December 20). EPA. Retrieved January 12, 2026, from [Link]
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Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). (n.d.). ATSDR. Retrieved January 12, 2026, from [Link]
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Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). (n.d.). ATSDR. Retrieved January 12, 2026, from [Link]
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Evaluation of estrogenic effects of phthalate analogues using in vitro and in vivo screening assays. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]
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Chen, X., Xu, S., Tan, T., Lee, K., Cheng, S., Lee, W., Xu, S., & Ho, K. (2014). Toxicity and estrogenic endocrine disrupting activity of phthalates and their mixtures. City University of Hong Kong. Retrieved January 12, 2026, from [Link]
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Chen, X., et al. (2014). Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures. MDPI. [Link]
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A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Dose-dependent toxic effects of di-(2-ethylhexyl) phthalate in male rats: Focus on behavioral alterations and inducing TLR4/NF-κB signaling pathway. (2023, June 1). PubMed. Retrieved January 12, 2026, from [Link]
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Toxicological Profile for Di-n-octylphthalate. (n.d.). NCBI Bookshelf. Retrieved January 12, 2026, from [Link]
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Taxvig, C., et al. (2012). Antiandrogenic activity of phthalate mixtures: validity of concentration addition. Toxicology and Applied Pharmacology, 260(1), 1-8. [Link]
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Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]
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Endocrine activities of phthalate alternatives; assessing the safety profile of furan dicarboxylic acid esters using a panel of human cell based reporter gene assays. (2020, February 27). ResearchGate. Retrieved January 12, 2026, from [Link]
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A Comparative Analysis of Octyl Decyl Phthalate and Other Leading Plasticizers: A Technical Guide for Researchers and Drug Development Professionals
In the realm of polymer science and formulation, particularly within applications demanding high safety and performance standards such as medical devices and pharmaceutical packaging, the selection of a plasticizer is a critical decision. This guide provides a comprehensive comparative analysis of n-Octyl n-Decyl Phthalate (ODP) alongside three other prominent plasticizers: Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Dioctyl terephthalate (DOTP). Our objective is to furnish researchers, scientists, and drug development professionals with the in-depth technical insights and experimental data necessary to make informed decisions in their formulation processes.
Introduction to the Plasticizers
Plasticizers are additives that increase the plasticity or fluidity of a material. In the context of polymers like polyvinyl chloride (PVC), they are essential for achieving flexibility, durability, and processability. The choice of plasticizer significantly influences the final properties of the product, including its mechanical strength, thermal stability, and, crucially, its safety profile.
-
n-Octyl n-Decyl Phthalate (ODP): A high molecular weight phthalate ester, ODP is utilized as a plasticizer to impart flexibility to polymers. It is a colorless liquid with a mild odor and is insoluble in water.[1]
-
Di(2-ethylhexyl) phthalate (DEHP): For decades, DEHP has been the benchmark plasticizer for PVC due to its excellent performance and low cost.[2] However, its use has come under intense scrutiny due to health concerns, particularly regarding its endocrine-disrupting properties.[2][3]
-
Diisononyl phthalate (DINP): As a high molecular weight phthalate, DINP has been a common replacement for DEHP.[4] It offers better permanence and lower volatility compared to low molecular weight phthalates.[5]
-
Dioctyl terephthalate (DOTP): A non-ortho-phthalate plasticizer, DOTP has gained significant traction as a safer alternative to traditional phthalates.[6][7] Its chemical structure, a para-phthalate, is key to its improved toxicological profile.[6]
Comparative Performance Analysis
The efficacy of a plasticizer is determined by a range of performance metrics. This section presents a comparative overview of ODP, DEHP, DINP, and DOTP across key parameters, supported by experimental data from the scientific literature.
Plasticizing Efficiency
Plasticizer efficiency is a measure of how effectively a plasticizer imparts flexibility to a polymer. This is often evaluated by measuring the mechanical properties of the plasticized material, such as hardness, tensile strength, and elongation at break.
While direct comparative studies including ODP are limited, the general trend for phthalate plasticizers is that efficiency is inversely related to molecular weight and the linearity of the alkyl chains.[8]
Table 1: Comparison of Key Physical and Chemical Properties
| Property | Octyl Decyl Phthalate (ODP) | Di(2-ethylhexyl) phthalate (DEHP) | Diisononyl phthalate (DINP) | Dioctyl terephthalate (DOTP) |
| Molecular Formula | C26H42O4 | C24H38O4 | C26H42O4 | C24H38O4 |
| Molecular Weight ( g/mol ) | 418.6 | 390.56 | ~418.6 | 390.56 |
| Density (g/cm³ at 20-25°C) | 0.972-0.976 | ~0.985 | ~0.972-0.975 | ~0.984 |
| Boiling Point (°C) | 233-267 (at 4 Torr) | ~384 | 252 - 267 | ~400 |
| Water Solubility | Insoluble | Insoluble | Insoluble | Insoluble |
Data compiled from various sources.
Migration Resistance
A critical performance characteristic, especially for applications in the medical and pharmaceutical fields, is the plasticizer's resistance to migration. Migration is the process by which the plasticizer leaches out of the polymer matrix, which can lead to contamination of the surrounding environment and a loss of the desired material properties.[8][9]
Studies have consistently shown that higher molecular weight plasticizers exhibit lower migration rates.[10] Furthermore, the molecular structure plays a significant role. For instance, the para-structure of DOTP contributes to its lower migration compared to the ortho-structure of DEHP and DINP.[6][11]
Experimental Data Snapshot: A study comparing the mass loss of plasticized PVC films found that films containing DOTP exhibited less mass loss than those with DEHP and DINP, indicating superior migration resistance for DOTP.[11] Another study highlighted that in applications involving contact with non-PVC materials, plasticizer migration can cause stress cracking, with some DEHP alternatives showing higher migration rates.[8]
Thermal Stability
The thermal stability of a plasticizer is crucial for polymer processing at elevated temperatures and for the long-term durability of the final product. Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of materials by measuring weight loss as a function of temperature.
Generally, plasticizers with higher molecular weights and more linear alkyl chains tend to have higher thermal stability.[12]
Visualizing the Analysis Workflow
Caption: Workflow for the comparative analysis of plasticizers.
Experimental Protocols
To ensure scientific integrity and provide actionable insights, this section details the methodologies for key experiments used in the evaluation of plasticizers.
Determination of Plasticizer Migration by Chemical Extraction (ASTM D1239)
This method provides a standardized procedure to measure the weight loss of a plastic film after immersion in a chemical reagent, simulating contact with various liquids.[13][14]
Step-by-Step Methodology:
-
Specimen Preparation: Cut at least three square specimens of the plastic film, each measuring 50 mm x 50 mm.
-
Initial Weighing: Accurately weigh each specimen to the nearest 0.001 g.
-
Reagent Preparation: Prepare the desired chemical reagent (e.g., distilled water, 50% ethanol, or a fatty food simulant like olive oil) and bring it to the specified test temperature (e.g., 40°C).
-
Immersion: Place each specimen in a separate container with a sufficient volume of the pre-conditioned reagent to ensure complete immersion.
-
Incubation: Seal the containers and place them in an oven or water bath maintained at the test temperature for a specified duration (e.g., 24 hours).
-
Post-Immersion Treatment: Remove the specimens from the reagent. For aqueous solutions, rinse with distilled water. For oily simulants, rinse with a suitable volatile solvent that does not affect the film.
-
Drying and Final Weighing: Carefully dry the specimens with a lint-free cloth and reweigh them to the nearest 0.001 g.
-
Calculation: Calculate the percentage weight loss for each specimen.
Determination of Plasticizer Migration into an Absorbent Material (ISO 177)
This method determines the tendency of a plasticizer to migrate from a plastic material into a solid absorbent material upon direct contact.[15][16][17][18][19]
Step-by-Step Methodology:
-
Specimen and Absorbent Disc Preparation: Cut circular specimens from the plastic sheet and from a standard absorbent material (e.g., a specified rubber or polyethylene).
-
Initial Weighing: Accurately weigh the plastic specimen and the two absorbent discs separately to the nearest 0.001 g.
-
Assembly: Create a "sandwich" by placing the plastic specimen between the two absorbent discs.
-
Compression and Heating: Place the assembly between two glass plates and apply a specified pressure. Place the entire setup in an oven at a defined temperature (e.g., 70°C) for a set period (e.g., 24 hours).
-
Final Weighing: After the heating period, cool the assembly to room temperature and carefully separate the components. Reweigh the plastic specimen and the two absorbent discs.
-
Calculation: The loss in mass of the test specimen and the gain in mass of the absorbent discs are determined. The difference is often attributed to the loss of volatile components.
Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine the thermal stability and decomposition characteristics of the plasticizers.
Step-by-Step Methodology:
-
Sample Preparation: Place a small, accurately weighed sample of the plasticizer (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition and the temperature at which 5% and 50% weight loss occurs. These temperatures are indicative of the plasticizer's thermal stability.
Toxicological and Regulatory Landscape
The safety of plasticizers is of paramount importance, particularly in applications with direct or indirect human contact. Regulatory bodies such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) have extensively reviewed the toxicological profiles of many plasticizers.
Table 2: Comparative Toxicological and Regulatory Overview
| Plasticizer | Key Toxicological Concerns | Regulatory Status (Selected) |
| This compound (ODP) | Data is less extensive compared to others. | Listed on various chemical inventories. |
| Di(2-ethylhexyl) phthalate (DEHP) | Endocrine disruptor, reproductive toxicity.[2][3] | Classified as a substance of very high concern (SVHC) by ECHA; restrictions on its use in many consumer products.[20][21] |
| Diisononyl phthalate (DINP) | Some concerns about reproductive effects, though generally considered less toxic than DEHP.[4][22] | ECHA's Risk Assessment Committee concluded it does not warrant classification for reprotoxic effects under CLP.[22] Restrictions in some applications, particularly those involving children.[23] |
| Dioctyl terephthalate (DOTP) | Generally considered to have a favorable toxicological profile with low toxicity.[5][6][7] | Not classified as hazardous under most regulations; widely accepted as a safer alternative to ortho-phthalates.[7] |
Authoritative Grounding: The EPA's Integrated Risk Information System (IRIS) provides comprehensive toxicological assessments of chemicals.[24] For DEHP, the IRIS assessment has classified it as a probable human carcinogen (Group B2). ECHA's substance evaluation process provides detailed information on the hazards and risks of chemicals, including DINP.
Visualizing the Molecular Structures
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A Senior Application Scientist's Guide to Certified Reference Materials for Octyl Decyl Phthalate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of plasticizers like Octyl decyl phthalate (ODP) is paramount for ensuring product safety, quality, and regulatory compliance. As these compounds can leach from container closure systems, medical devices, and manufacturing components, their presence as an impurity must be rigorously monitored. This guide provides an in-depth comparison of Certified Reference Materials (CRMs) for ODP, detailing the analytical methodologies for their use and exploring the landscape of alternative plasticizers.
The Critical Role of Certified Reference Materials in Phthalate Analysis
This compound, a high molecular weight phthalate ester, is utilized to impart flexibility to polymers. Its potential for migration into drug products necessitates precise and accurate analytical methods for its detection and quantification. Certified Reference Materials are the cornerstone of analytical method validation and routine quality control. They provide a known concentration of the analyte, certified by a recognized body, ensuring metrological traceability and enabling laboratories to achieve reliable and reproducible results. The use of a well-characterized CRM is not just a matter of good scientific practice; it is a regulatory expectation.
Comparing Certified Reference Materials for this compound
The selection of an appropriate CRM is a critical first step in any analytical workflow. The choice depends on the specific application, the analytical technique employed, and the required level of accuracy. Below is a comparison of commercially available CRMs for this compound and its related isomers.
| Product Name | Supplier | CAS Number | Format | Concentration | Key Features |
| Decyl octyl phthalate (Tech Mix) | AccuStandard | 119-07-3 | Solution in Methanol | 100 µg/mL | Certified Reference Material (17034 Class)[1] |
| Di-n-octyl phthalate, TraceCERT® | Sigma-Aldrich | 117-84-0 | Neat | N/A | Produced and certified in accordance with ISO/IEC 17025 and ISO 17034; traceable to primary material from an NMI (e.g., NIST).[2][3] |
| Decyl Octyl Phthalate | Simson Pharma | 119-07-3 | Neat | N/A | Accompanied by a Certificate of Analysis. |
| Decyl Octyl Phthalate-d4 | Toronto Research Chemicals | N/A (Isotopically Labeled) | Neat | N/A | Deuterated internal standard for isotope dilution methods.[4] |
| Phthalates in Polyvinyl Chloride (SRM 2860) | NIST | Multiple | Solid (PVC) | Blank, 0.1% and 2% levels of six phthalates including Di-n-octyl phthalate. | Standard Reference Material for method validation in a polymer matrix.[5] |
Expert Insight: For quantitative analysis, a CRM in solution, such as the one from AccuStandard, is convenient for preparing calibration standards. Neat CRMs, like the TraceCERT® product from Sigma-Aldrich, offer flexibility in solvent choice and are ideal for preparing stock solutions.[1][2][3] The NIST SRM is invaluable for validating the entire analytical procedure, including sample extraction from a polymer matrix.[5] For mass spectrometry-based methods, the use of an isotopically labeled internal standard, like Decyl Octyl Phthalate-d4, is highly recommended to compensate for matrix effects and variations in instrument response.[4]
Analytical Methodologies for this compound Quantification
The two primary analytical techniques for the determination of phthalates are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for phthalate analysis due to its high sensitivity and selectivity.[6][9] It provides definitive identification based on the mass spectrum of the analyte.
Caption: GC-MS analytical workflow for this compound.
-
Preparation of Standards:
-
Accurately weigh a known amount of neat ODP CRM or use a pre-made solution to prepare a stock solution in a suitable solvent (e.g., hexane or ethyl acetate).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples.
-
If using an internal standard (e.g., Decyl Octyl Phthalate-d4), add a constant known amount to all standards and samples.
-
-
Sample Preparation:
-
For liquid samples, a simple "dilute and shoot" approach may be feasible.
-
For solid samples (e.g., polymer materials), extraction is necessary. This can be achieved by solvent extraction (e.g., Soxhlet or sonication) with a suitable solvent.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.[10]
-
MS System: Agilent 5977B MSD or equivalent.[10]
-
Column: A non-polar or medium-polarity column is typically used, such as an Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm).[11]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[11][12]
-
Inlet: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the phthalates. For example, start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
MS Conditions:
-
-
Data Analysis:
-
Integrate the peak area of ODP in the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Calculate the concentration of ODP in the samples based on their peak areas and the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile alternative to GC-MS, particularly for less volatile phthalates or when derivatization is not desired.[7][8]
Caption: HPLC analytical workflow for this compound.
-
Preparation of Standards:
-
Prepare a stock solution of the ODP CRM in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve liquid samples in the mobile phase.
-
Extract solid samples with a suitable solvent, evaporate the solvent, and reconstitute the residue in the mobile phase.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.[7]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5.0 µm) is commonly used.[13]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.[13][14]
-
Flow Rate: 1.0 - 1.5 mL/min.[13]
-
Detection: UV detection at a wavelength where phthalates absorb, typically around 230 nm.[13]
-
-
Data Analysis:
-
Similar to GC-MS, a calibration curve is constructed by plotting peak area against concentration.
-
The concentration of ODP in the samples is determined from the calibration curve. The linearity should be evaluated, with a correlation coefficient (r²) of >0.99 being desirable.[7]
-
Alternatives to this compound and their CRMs
Growing health and environmental concerns have led to increased regulation of certain phthalates and a shift towards alternative plasticizers.[15][16] Understanding these alternatives is crucial for reformulating products and developing appropriate analytical methods.
| Alternative Plasticizer | Chemical Class | Key Performance Characteristics | Availability of CRMs |
| Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) | Cyclohexanoate | Good toxicological profile, low migration rate.[17] | Yes, from various suppliers. |
| Di(2-ethylhexyl) terephthalate (DEHT or DOTP) | Terephthalate | Structural isomer of DEHP with a better safety profile.[17] | Yes, from various suppliers. |
| Tris(2-ethylhexyl) trimellitate (TOTM) | Trimellitate | Low volatility, suitable for high-temperature applications.[17] | Yes, from various suppliers. |
| Di(2-ethylhexyl) adipate (DEHA) | Adipate | Good low-temperature flexibility.[17] | Yes, from various suppliers. |
Expert Insight: When considering an alternative plasticizer, it is essential to evaluate its performance characteristics in the specific polymer formulation.[18] Furthermore, validated analytical methods and the availability of CRMs for the chosen alternative are critical for ensuring ongoing quality control. Many of the same analytical principles (GC-MS, HPLC) used for ODP can be adapted for these alternatives.
Conclusion
The selection and proper use of Certified Reference Materials for this compound are fundamental to achieving accurate and reliable analytical data. This guide has provided a comparative overview of available CRMs, detailed experimental protocols for GC-MS and HPLC analysis, and an introduction to the landscape of alternative plasticizers. By following these guidelines and understanding the causality behind experimental choices, researchers and scientists can ensure the integrity of their results and contribute to the development of safe and effective products.
References
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- BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Phthalates.
- Frontiers in Chemistry. (n.d.). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step.
- Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas.
- Sivas Cumhuriyet University. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV.
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- Agilent Technologies. (2013). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution.
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- ResearchGate. (2021). Decyl octyl phthalate: (A) Proposed fragmentation mechanism....
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- Amchro. (n.d.). AccuStandard®.
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- Miljøstyrelsen. (n.d.). Survey of selected phthalates.
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- National Institute of Standards and Technology. (n.d.). NIST-2860 - Certificate of Analysis.
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- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Octyl Decanoate Quantification.
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- Miljøstyrelsen. (n.d.). Identification and assessment of alternatives to selected phthalates.
- Lowell Center for Sustainable Production. (n.d.). Phthalates and Their Alternatives: Health and Environmental Concerns.
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A Cross-Validation Showdown: GC-MS vs. HPLC for the Quantification of Octyl Decyl Phthalate
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of additives like Octyl Decyl Phthalate is not merely a matter of analytical chemistry; it is a cornerstone of product safety, efficacy, and regulatory compliance. As a common plasticizer, residual levels of this compound in pharmaceutical packaging, medical devices, or even as an excipient require rigorous analytical scrutiny. The two titans of chromatographic separation, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), both present viable options for this task. This guide provides an in-depth, objective comparison of these two techniques, grounded in experimental data and field-proven insights, to empower you in selecting and cross-validating the optimal method for your specific analytical challenge.
The Analytical Imperative: Why Method Selection Matters
The choice between GC-MS and HPLC for phthalate analysis is not arbitrary; it is a decision guided by the physicochemical properties of the analyte, the complexity of the sample matrix, and the desired analytical outcome in terms of sensitivity, selectivity, and throughput. This compound, a high-molecular-weight ester, possesses a degree of volatility that places it at the crossroads of both techniques. This makes a thorough understanding of the strengths and limitations of each approach essential for robust method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Fragmentation
GC-MS is a stalwart in the analysis of volatile and semi-volatile organic compounds, and for good reason.[1] Its high chromatographic resolution, coupled with the specificity of mass spectrometric detection, makes it a powerful tool for phthalate determination.[1][2]
The Science Behind the Separation:
The fundamental principle of GC lies in the partitioning of an analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated capillary column. For a compound like this compound to be amenable to GC analysis, it must be thermally stable and sufficiently volatile to be carried by the inert gas (typically helium or hydrogen) through the column. The choice of stationary phase is critical for achieving separation from other components in the sample matrix. Non-polar or mid-polar stationary phases, such as those containing 5% phenyl-methylpolysiloxane, are commonly employed for phthalate analysis due to their ability to separate compounds based on boiling point and, to a lesser extent, polarity.[2]
Following separation in the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a unique fingerprint of the molecule, allows for highly confident identification. For quantification, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific, characteristic ions of the target analyte, dramatically enhancing sensitivity and selectivity. A common characteristic ion for many phthalates is m/z 149, which corresponds to the protonated phthalic anhydride fragment.[1][2]
Experimental Workflow: GC-MS Analysis of this compound
Detailed Experimental Protocol: GC-MS
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methylene chloride or hexane.[2] Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: For solid samples, a solvent extraction is typically required. This may involve dissolving the sample in a solvent like tetrahydrofuran, followed by precipitation of polymers with a non-polar solvent like hexane.[3] For liquid samples, a liquid-liquid extraction may be employed.
-
GC-MS Conditions:
-
GC System: Agilent 7890A GC or equivalent.
-
Column: Rtx-440 or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Injector: Splitless mode at 280°C.
-
Oven Program: Hold at 80°C for 2 min, ramp to 210°C at 8°C/min, hold for 5 min, then ramp to 250°C at 20°C/min and hold for 5 min.
-
Carrier Gas: Helium at a constant flow.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 149, 279).[4]
-
High-Performance Liquid Chromatography (HPLC): Versatility for Less Volatile Analytes
HPLC offers a powerful alternative to GC-MS, particularly for compounds that are less volatile or thermally labile.[5] While this compound can be analyzed by GC, HPLC provides a complementary technique that relies on a different separation principle, making it an excellent choice for cross-validation.
The Science Behind the Separation:
In contrast to GC, HPLC utilizes a liquid mobile phase to transport the sample through a packed column containing a solid stationary phase. For phthalates, reversed-phase HPLC is the most common approach.[6] In this mode, the stationary phase is non-polar (e.g., C18 or phenyl-hexyl), and the mobile phase is polar (e.g., a mixture of water with acetonitrile or methanol).[6][7] Separation is achieved based on the analyte's hydrophobicity; more non-polar compounds like this compound will have a stronger affinity for the stationary phase and thus elute later.
Detection in HPLC for phthalates is most commonly achieved using an ultraviolet (UV) or diode-array detector (DAD). Phthalates possess a benzene ring that absorbs UV light, typically around 230 nm. While not as selective as mass spectrometry, UV detection is robust, reliable, and suitable for many applications. For more complex matrices or when higher selectivity is required, HPLC can be coupled with a mass spectrometer (LC-MS).
Experimental Workflow: HPLC-UV Analysis of this compound
Detailed Experimental Protocol: HPLC
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent like acetonitrile. Perform serial dilutions to create calibration standards.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter to remove particulates before injection.
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV/DAD detector.
-
Column: Newcrom R1 or a similar reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For this compound, a simple isocratic method with a high percentage of organic solvent may also be suitable.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detection: 230 nm.
-
Performance Characteristics: A Head-to-Head Comparison
| Performance Parameter | GC-MS | HPLC-UV | Rationale and Insights |
| Linearity (R²) | >0.99 | >0.99 | Both techniques are capable of excellent linearity over a defined concentration range. For GC-MS, a typical range might be 0.1 to 100 µg/mL, while for HPLC-UV, a range of 0.5 to 200 µg/mL is common for phthalates. |
| Limit of Detection (LOD) | Lower (ng/mL to pg/mL) | Higher (µg/mL to ng/mL) | GC-MS, especially in SIM mode, generally offers superior sensitivity, allowing for the detection of trace levels of contaminants. The LOD for phthalates by GC-MS can be in the low ng/mL range or even lower. HPLC-UV has a higher LOD, often in the range of 0.01 to 0.1 µg/mL for phthalates. |
| Limit of Quantification (LOQ) | Lower (ng/mL to pg/mL) | Higher (µg/mL to ng/mL) | Following the trend of LOD, the LOQ for GC-MS is typically lower than for HPLC-UV. This is a critical consideration for applications requiring the quantification of very low levels of this compound. The LOQ for phthalates by HPLC-UV is often in the range of 0.05 to 0.5 µg/mL. |
| Accuracy (% Recovery) | 80-120% | 80-120% | Both methods, when properly validated, can achieve high accuracy. Accuracy is often assessed by spiking a blank matrix with a known concentration of the analyte and measuring the recovery. |
| Precision (%RSD) | <15% | <10% | Both techniques demonstrate good precision. HPLC often exhibits slightly better precision due to the highly reproducible nature of modern liquid pumps and autosamplers. |
| Selectivity | Very High | Moderate to High | The mass spectrometric detection in GC-MS provides exceptional selectivity, as it is based on the unique mass-to-charge ratio of the analyte's fragments. HPLC-UV selectivity is based on the chromatographic separation and the UV absorbance of the analyte, which can be prone to interference from co-eluting compounds with similar chromophores. |
| Throughput | Moderate | High | HPLC methods can often be faster, with run times of 10-20 minutes. GC-MS run times can be longer, particularly if a complex temperature program is required for separation. |
| Sample Preparation | More Complex | Simpler | GC-MS may require more extensive sample preparation, including extraction and sometimes derivatization, to ensure the analyte is in a suitable form for analysis. HPLC sample preparation is often as simple as "dissolve and shoot." |
Cross-Validation: The Path to Unimpeachable Data
Relying on a single analytical technique, no matter how robust, can leave residual uncertainty. Cross-validation, the practice of analyzing the same sample by two different and preferably orthogonal methods, provides the highest level of confidence in analytical results.[5] Given that GC-MS and HPLC separate analytes based on different physicochemical principles (volatility vs. polarity), they are ideal candidates for cross-validation in the analysis of this compound. Concordant results from both methods provide strong evidence of the accuracy and reliability of the data.
Conclusion: A Symbiotic Approach to Analytical Certainty
Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound. The choice between them is not a matter of one being definitively "better" but rather which is "fitter for purpose."
-
GC-MS is the method of choice when high sensitivity and selectivity are paramount, particularly for the analysis of trace levels in complex matrices. Its ability to provide structural information for definitive identification is a significant advantage.
-
HPLC-UV offers a simpler, often faster, and highly precise method that is well-suited for routine quality control applications where the concentration of this compound is expected to be within a quantifiable range and the sample matrix is relatively clean.
Ultimately, for critical applications in research and drug development, a synergistic approach is recommended. The use of one technique as the primary method for routine analysis and the other for confirmatory testing and cross-validation establishes a self-validating system that ensures the highest degree of scientific integrity and data trustworthiness.
References
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GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. Available from: [Link]
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Method Development for Analysis A of Phthalates s by HPLC. OPUS Open Portal to University Scholarship. Available from: [Link]
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GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. Available from: [Link]
-
GC-MS is a commonly used technique for phthalate analysis because it is simple, fast, and inexpensive. Restek. Available from: [Link]
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Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
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Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. PubMed. Available from: [Link]
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Simultaneous quantitative detection of 10 phthalates in PVC children's toys by HPLC-PDA. PubMed. Available from: [Link]
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A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. MDPI. Available from: [Link]
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Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Agilent. Available from: [Link]
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Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Polish Journal of Environmental Studies. Available from: [Link]
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Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Agilent. Available from: [Link]
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Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. GERSTEL. Available from: [Link]
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Simultaneous quantitative detection of 10 phthalates in PVC children's toys by HPLC-PDA. Taylor & Francis Online. Available from: [Link]
-
Decyl octyl phthalate: (A) Proposed fragmentation mechanism... ResearchGate. Available from: [Link]
-
n-Octyl n-decyl phthalate. EZGC Method Translator. Available from: [Link]
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A Senior Application Scientist's Guide to Octyl Decyl Phthalate Extraction: A Performance Comparison
Introduction: The Analytical Challenge of High Molecular Weight Phthalates
Octyl decyl phthalate (ODP), a high molecular weight phthalate ester, is a widely used plasticizer to impart flexibility and durability to polymeric materials.[1] Its prevalence, coupled with its classification as a potential endocrine-disrupting compound (EDC), necessitates robust and accurate quantification in diverse matrices, from environmental samples to consumer products.[1][2] However, ODP's chemical properties—specifically its non-polar nature and strong association with sample matrices—present a significant analytical challenge. The critical first step, extraction, dictates the success of any subsequent analysis, directly impacting data accuracy, reproducibility, and sensitivity.
As these compounds are not chemically bound to the polymer matrix, they can be extracted using various techniques.[3] This guide provides an in-depth, objective comparison of the principal extraction methodologies for ODP and its close structural analog, di-n-octyl phthalate (DnOP). We will move beyond mere procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and quality control professionals. The goal is to empower you to select and implement the most effective extraction strategy for your specific analytical needs.
Classical Methodologies: Foundational but Flawed
Traditional solvent-based methods have long been the cornerstone of analytical chemistry. While often viewed as less sophisticated, understanding their principles is essential, as they form the basis for many modern techniques.
Liquid-Liquid Extraction (LLE)
Principle of Operation: LLE operates on the principle of differential solubility. It involves partitioning the analyte (ODP) between two immiscible liquid phases—typically an aqueous sample and an organic solvent. Due to its non-polar nature, ODP preferentially migrates from the aqueous phase into the organic solvent, which is then collected for analysis.
Expert Insights & Causality: The choice of solvent is paramount. A solvent with a polarity similar to ODP, such as methylene chloride or n-hexane, is required for effective partitioning.[4][5] The large solvent volumes are necessary to ensure a favorable equilibrium shift, driving the maximum amount of analyte into the organic phase. However, this brute-force approach is also its greatest weakness, leading to significant solvent consumption and the co-extraction of interfering compounds, which can complicate chromatographic analysis.[6]
Advantages:
-
Simple and requires minimal specialized equipment.
-
Effective for certain simple liquid matrices.
Limitations:
-
Extremely high solvent consumption, leading to high costs and environmental concerns.[6]
-
Prone to the formation of emulsions, complicating phase separation.
-
Labor-intensive and time-consuming.
-
Often exhibits lower recovery rates compared to modern methods.[7]
Experimental Protocol: LLE for ODP in Water Samples This protocol is based on established EPA methodologies.[4]
-
Sample Preparation: Measure 1 liter of the water sample into a 2 L separatory funnel. If required, adjust the sample to a neutral or alkaline pH (>11).
-
Solvent Addition: Add 60 mL of methylene chloride to the separatory funnel.
-
Extraction: Stopper and shake the funnel vigorously for 1-2 minutes, with periodic venting to release excess pressure.
-
Phase Separation: Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes.
-
Collection: Drain the lower organic layer into a collection flask.
-
Repeat: Repeat the extraction two more times using fresh 60 mL aliquots of methylene chloride, combining all extracts.
-
Drying & Concentration: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish concentrator or nitrogen evaporator.
-
Analysis: The concentrated extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Workflow Visualization: Liquid-Liquid Extraction (LLE)
Caption: General workflow for Soxhlet Extraction.
Modern & Greener Extraction Methodologies
Driven by the need for higher throughput, lower environmental impact, and improved efficiency, several modern techniques have emerged as powerful alternatives to classical methods.
Solid-Phase Extraction (SPE)
Principle of Operation: SPE is a form of liquid chromatography that partitions analytes between a solid phase (sorbent) and a liquid phase (sample). [7]A liquid sample is passed through a cartridge packed with a sorbent. ODP, being non-polar, is retained on a non-polar sorbent (like C18) while polar interferences pass through. The retained ODP is then selectively eluted with a small volume of an organic solvent. [8] Expert Insights & Causality: The power of SPE lies in its selectivity. By choosing a sorbent with chemical properties tailored to the analyte (e.g., reversed-phase C18 for non-polar ODP), we can achieve excellent cleanup and concentration in a single step. [8]This dramatically reduces matrix effects—the suppression or enhancement of the analytical signal by co-eluting sample components—which is a common issue in complex samples. The small elution volumes also minimize the need for a separate, time-consuming concentration step. [6] Advantages:
-
High selectivity and cleaner extracts. [6]* Significant reduction in solvent consumption. [6]* High analyte concentration factors.
-
Amenable to automation for high-throughput applications.
Limitations:
-
Cartridge cost can be a factor in large-scale studies. [6]* Method development may be required to optimize sorbent, wash, and elution steps.
-
High viscosity or particulate-laden samples may require pre-filtration.
Experimental Protocol: SPE for ODP in Liquid Samples This protocol is a generalized procedure based on common reversed-phase methods. [8][9]
-
Sorbent Conditioning: Pass 5 mL of methanol through a C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the sorbent bed to go dry.
-
Sample Loading: Load the pre-treated liquid sample (e.g., 500 mL of water) onto the cartridge at a controlled flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Drying: Dry the sorbent bed by drawing a vacuum or passing nitrogen through the cartridge for 10-15 minutes.
-
Elution: Elute the retained ODP by passing 5 mL of acetonitrile or ethyl acetate through the cartridge into a collection vial.
-
Analysis: The eluate may be injected directly or after minimal concentration for GC-MS analysis.
Workflow Visualization: Solid-Phase Extraction (SPE)
Caption: General workflow for Solid-Phase Extraction (SPE).
Ultrasound-Assisted Extraction (UAE) / Sonication
Principle of Operation: UAE uses high-frequency sound waves (>20 kHz) to create cavitation bubbles in a solvent. The formation and collapse of these bubbles generate intense localized pressure and temperature, creating microjets that bombard the sample surface. This physical agitation disrupts the sample matrix and accelerates the diffusion of the analyte into the bulk solvent. [10] Expert Insights & Causality: The key to UAE's efficiency is enhanced mass transfer. The acoustic cavitation effectively breaks down the boundary layer between the sample and the solvent, allowing for much faster and more efficient extraction than simple shaking or vortexing. [11]It is significantly faster and uses less solvent than Soxhlet extraction, making it a highly attractive alternative for solid samples. [12]The choice of solvent remains critical, with hexane and toluene being effective for extracting phthalates from polymer matrices. [12] Advantages:
-
Significant reduction in extraction time (typically 15-30 minutes). [12][13]* Reduced solvent consumption compared to Soxhlet. [12]* Simple setup and operation.
-
Improved recoveries compared to older dissolution methods. [12] Limitations:
-
The ultrasonic probe can generate heat, potentially requiring a cooling bath for thermally sensitive compounds.
-
Extraction efficiency can be affected by sample particle size, shape, and position relative to the probe.
Experimental Protocol: UAE for ODP in Polymer/Soil Samples This protocol is based on a validated method comparing UAE to standard techniques. [12]
-
Sample Preparation: Weigh 0.1 g of the finely ground solid sample into a glass vial.
-
Solvent Addition: Add 10 mL of a suitable solvent (e.g., hexane or toluene).
-
Sonication: Place the vial in an ultrasonic bath or use an ultrasonic probe. Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Separation: After sonication, centrifuge the sample to pellet the solid material.
-
Collection: Carefully transfer the supernatant (the solvent extract) to a clean vial.
-
Analysis: The extract is ready for direct injection or further concentration if required before GC-MS analysis.
Workflow Visualization: Ultrasound-Assisted Extraction (UAE)
Caption: General workflow for Ultrasound-Assisted Extraction (UAE).
Microwave-Assisted Extraction (MAE)
Principle of Operation: MAE utilizes microwave energy to heat the extraction solvent rapidly and efficiently within a sealed, pressurized vessel. The microwaves interact with polar molecules in the solvent and any residual moisture in the sample, causing rapid localized heating. This high temperature and pressure combination disrupts the sample matrix and accelerates the desorption of analytes into the solvent.
Expert Insights & Causality: The efficiency of MAE stems from its unique heating mechanism. Unlike conventional heating, which relies on slow thermal conduction, microwaves heat the entire sample volume simultaneously. This leads to a dramatic reduction in extraction time, often to just a few minutes. [13]The elevated pressure allows the solvent to be heated well above its atmospheric boiling point, further increasing extraction efficiency and speed. This technique is particularly effective but requires a polar solvent or a co-solvent to absorb the microwave energy.
Advantages:
-
Extremely fast extraction times (5-20 minutes). [13]* Reduced solvent consumption compared to Soxhlet and LLE.
-
High extraction efficiency and good recoveries. [14]* Can process multiple samples simultaneously in modern systems.
Limitations:
-
Requires specialized microwave extraction equipment.
-
Effectiveness is dependent on the dielectric properties of the solvent.
-
High pressures require careful handling and robust extraction vessels.
Experimental Protocol: MAE for ODP in Sediment/Soil Samples
-
Sample Preparation: Weigh approximately 1-2 g of the homogenized sample into a microwave extraction vessel.
-
Solvent Addition: Add 20-30 mL of a suitable extraction solvent (e.g., acetonitrile or an acetone/hexane mixture).
-
Extraction Program: Seal the vessel and place it in the microwave extractor. Run a program with a ramp to 100-120°C, holding for 10-15 minutes.
-
Cooling: Allow the vessel to cool to room temperature before opening.
-
Filtration/Separation: Filter the extract to remove solid particles.
-
Analysis: The extract can be analyzed directly by GC-MS or after a concentration step.
Workflow Visualization: Microwave-Assisted Extraction (MAE)
Caption: General workflow for Microwave-Assisted Extraction (MAE).
Performance Data Summary
The following table summarizes representative performance data for the extraction of Di-n-octyl phthalate (DnOP), a close analog of ODP, using the discussed methods. It is critical to note that direct comparisons are challenging as performance is highly dependent on the sample matrix, concentration level, and specific instrumental analysis method used.
| Extraction Method | Typical Matrix | Recovery (%) | RSD (%) | Extraction Time | Solvent Volume | Key Advantages | Reference(s) |
| LLE | Water | 70 - 81 | ~10-20 | 30-60 min | >180 mL | Simple, no special equipment | [4] |
| Soxhlet | PVC Plastic | >80 | <15 | 16-24 hours | ~150 mL | Exhaustive, well-established | [3][12] |
| SPE | Water | ~94 | <10 | 20-40 min | ~15 mL | High selectivity, low solvent use | [4] |
| UAE | PVC Plastic | >80 | <10 | 30 min | 10 mL | Fast, reduced solvent use | [12] |
| MAE | Soil/Sediment | 70 - 91 | <10 | 10-20 min | ~30 mL | Very fast, high efficiency | [15] |
Data compiled from multiple sources and represent typical performance ranges. RSD = Relative Standard Deviation.
Conclusion and Recommendations
The selection of an optimal extraction method for this compound is a balance of performance, speed, cost, and environmental impact.
-
For high-throughput labs analyzing liquid samples (e.g., water, beverages), Solid-Phase Extraction (SPE) is the superior choice. It offers excellent analyte cleanup and concentration, significantly reduces solvent usage, and is readily automated.
-
For solid samples like polymers, soils, or sediments, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended. Both methods drastically reduce extraction times from many hours to under 30 minutes and significantly cut solvent consumption compared to traditional Soxhlet extraction. [12][13]MAE is often slightly faster and more efficient, but UAE requires less specialized and costly equipment.
-
Classical methods like Liquid-Liquid Extraction (LLE) and Soxhlet extraction should be considered legacy techniques. While their principles are foundational, their excessive use of time and solvents makes them impractical and environmentally unsustainable for modern analytical workflows. [6][12] Ultimately, the most trustworthy protocol is one that is validated in your own laboratory, for your specific matrix and analytical instrumentation. This guide provides the foundational knowledge and comparative data to make an informed and scientifically sound decision, streamlining your workflow and enhancing the quality of your analytical results.
References
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Ziembowicz, S., & Kida, M. (n.d.). Determination of di-n-butyl Phthalate in Environmental Samples. Rocznik Ochrona Środowiska. [Link]
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National Center for Biotechnology Information. (n.d.). Table 6-2, Analytical Methods for Determining Di-n-octylphthalate in Environmental Samples. In Toxicological Profile for Di-n-octylphthalate. [Link]
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Fasano, E., et al. (2020). Critical Review on the Presence of Phthalates in Food and Evidence of Their Biological Impact. International Journal of Environmental Research and Public Health. [Link]
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OUCI. (n.d.). Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples. [Link]
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IOSR Journals. (2023). A review of phthalate test methods. International Journal of Research in Engineering and Science (IJRES). [Link]
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ResearchGate. (n.d.). Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples. [Link]
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ResearchGate. (n.d.). Determination of phthalate esters content in plastic articles: Comparison of extraction methods. [Link]
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Nhlapo, F. I., et al. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. ACG Publications. [Link]
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Qiu, Y., et al. (2023). Extraction and determination methods of phthalates. Journal of Physics: Conference Series. [Link]
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Al-Hijawi, T., et al. (2024). Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products: A review of recent research. Heliyon. [Link]
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Beck, K. L., et al. (2023). Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. Molecules. [Link]
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ResearchGate. (n.d.). Development and validation of a method for the determination of trace alkylphenols and phthalates in the atmosphere. [Link]
-
Hawthorne, S. B., et al. (2000). Comparisons of soxhlet extraction, pressurized liquid extraction, supercritical fluid extraction and subcritical water extraction for environmental solids: recovery, selectivity and effects on sample matrix. Journal of Chromatography A. [Link]
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K-Jhil. (2024). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. [Link]
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Casado-Yusta, S., et al. (2023). Comparison between Ultrasound- and Microwave-Assisted Extraction Methods to Determine Phenolic Compounds in Barley (Hordeum vulgare L.). Foods. [Link]
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Uysal, N., et al. (2015). Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle. Journal of Food Science and Technology. [Link]
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Garcia-Vaquero, M., et al. (2020). Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds. Marine Drugs. [Link]
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Garcia-Vaquero, M., et al. (2021). Evaluation of Ultrasound, Microwave, Ultrasound–Microwave, Hydrothermal and High Pressure Assisted Extraction Technologies for the Recovery of Phytochemicals from Brown Macroalgae. Marine Drugs. [Link]
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ResearchGate. (n.d.). Comparison of different extraction methods. [Link]
-
Unsal, Y. C., & Tulek, Y. (2016). Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. The Scientific World Journal. [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]
-
Jaworek, K., & Czaplicka, M. (2013). Determination of Phthalates in Polymer Materials Comparison of GC/MS and GC/ECD methods. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Assessing Linearity and Range for Octyl Decyl Phthalate Analytical Methods
For professionals in drug development and materials science, the quantification of additives like Octyl decyl phthalate (ODP) is not merely a procedural step but a cornerstone of product safety and regulatory compliance. ODP, a common plasticizer, can leach from container closure systems or manufacturing components, potentially contaminating pharmaceutical products. Therefore, robust analytical methods are essential to ensure its presence is monitored and controlled.
This guide provides an in-depth comparison of analytical methodologies for ODP, focusing on two critical validation parameters: linearity and range . We will move beyond rote procedural descriptions to explore the scientific rationale behind experimental design, ensuring the methods you develop are not only accurate but inherently self-validating.
The Foundation: Why Linearity and Range are Critical
Before delving into specific protocols, it's crucial to understand the causality behind these validation pillars, as outlined by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2][3] Establishing linearity is fundamental because it validates the use of a simple mathematical model (a straight line) to calculate the concentration of an unknown sample from its instrumental response. This avoids the complexities and potential inaccuracies of non-linear models where they are not necessary.[4]
The Range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable degree of linearity, accuracy, and precision.[3][5] Defining this range is a matter of practical integrity; it establishes the boundaries within which the method can be trusted to provide reliable, quantitative results. For impurity testing, this range must typically span from the reporting level of the impurity to 120% of the specification limit.[5]
Selecting the Right Tool: GC-MS vs. HPLC for ODP Analysis
The choice of analytical instrumentation is the first critical decision. For a semi-volatile compound like this compound, two techniques stand out: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is often the preferred technique for phthalate analysis.[6] Its high resolving power separates ODP from other matrix components, while the mass spectrometer provides definitive identification and sensitive quantification based on the analyte's unique mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, particularly for samples in complex matrices that are not amenable to the high temperatures of a GC inlet.[7] Coupled with a UV detector or, for higher specificity, a mass spectrometer (LC-MS), HPLC can effectively quantify ODP.[8][9]
Experimental Protocol: A Self-Validating System for Linearity & Range Assessment
The following protocol is a synthesized approach for either GC-MS or HPLC, grounded in the principles of ICH Q2(R1).[3][10] The key to its trustworthiness is the integration of acceptance criteria at the data analysis stage.
Part 1: Preparation of Standards
-
Stock Solution Preparation: Accurately weigh a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., n-hexane or methanol) to create a stock solution of a known concentration (e.g., 1000 µg/mL). All glassware must be scrupulously cleaned to avoid background phthalate contamination.[11][12]
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards spanning the expected concentration range.[10] For impurity analysis, this might range from 0.1 µg/mL to 20 µg/mL. A typical set of concentrations could be 0.5, 1.0, 5.0, 10.0, and 20.0 µg/mL.[11][13]
Part 2: Sample Preparation (Example: Liquid-Liquid Extraction)
This is a generalized protocol for extracting ODP from an aqueous matrix, such as a beverage or a water-based drug product.
-
Sample Measurement: Pipette a precise volume (e.g., 5.0 mL) of the sample into a clean extraction vessel.[14]
-
Solvent Addition: Add an appropriate volume of a water-miscible solvent like methanol (e.g., 1.5 mL) and vortex the mixture.[11]
-
Extraction: Add an immiscible extraction solvent, such as n-hexane (e.g., 15 mL), and shake vigorously for several minutes to partition the ODP into the organic layer.[11][14]
-
Phase Separation: Allow the layers to separate. The addition of a small amount of a salt solution (e.g., 10% NaCl) can help break any emulsions.[14]
-
Collection: Carefully transfer the organic layer (top layer for hexane) to a clean vial for analysis.
Part 3: Instrumental Analysis & Data Acquisition
-
Method Setup: Configure the instrument (GC-MS or HPLC) with appropriate parameters for ODP analysis. (See Table 1 for typical starting conditions).
-
Sequence Run: Analyze a solvent blank first to ensure no system contamination. Then, inject each calibration standard in triplicate, from the lowest concentration to the highest.
-
Data Recording: Record the peak area response for ODP from each injection.
Part 4: Data Analysis and Validation
-
Calibration Curve Construction: For each concentration level, calculate the average peak area from the triplicate injections. Plot the average peak area (y-axis) against the known concentration (x-axis).
-
Linear Regression: Perform a least-squares linear regression on the data points. This analysis yields three critical parameters:
-
Slope of the Regression Line: The change in response per unit of concentration.
-
Y-Intercept: The theoretical response at zero concentration. It should be close to zero.
-
Correlation Coefficient (r) or Coefficient of Determination (r²): A measure of how well the data fit the linear model.
-
-
Acceptance Criteria (The Self-Validation Step):
-
Visual Inspection: The plotted data points should appear to form a straight line.
-
Correlation Coefficient: The coefficient of determination (r²) should be greater than 0.99.[13][15] This provides statistical evidence of a strong linear relationship.
-
Residuals Plot: A plot of the residuals (the difference between the observed response and the response predicted by the regression line) should show a random distribution of points around zero. A clear pattern or trend in the residuals may indicate that a linear model is not appropriate.[16]
-
-
Range Determination: The analytical range is the concentration span covered by the calibration standards, provided all acceptance criteria for linearity, accuracy, and precision are met.[5]
Comparative Performance Data
The following table summarizes typical performance characteristics for GC-MS and HPLC methods in phthalate analysis, providing a baseline for what to expect when developing a method for this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Rationale & Field Insights |
| Typical Linear Range | 0.1 - 200 µg/L[11] or 0.05 - 1 mg/L[13] | 0.01 - 10 µg/mL[17] or 0.3 - 1.5 mg/L[16] | GC-MS often achieves lower detection limits, allowing for a wider dynamic range, especially at the low end. HPLC ranges are highly dependent on the detector's sensitivity. |
| Correlation (r²) | Typically > 0.99[11][13] | Typically > 0.999[17][18] | Both techniques are expected to produce excellent linearity. An r² value below 0.99 warrants investigation into the method parameters or standard preparation. |
| Limit of Quantitation (LOQ) | 1.5 - 3.0 ng/L[11] | ~10 ng/mL[17] | GC-MS generally offers superior sensitivity for semi-volatile compounds like ODP, resulting in lower limits of quantitation. |
| Specificity | High (based on retention time and mass spectrum) | Moderate (UV) to High (MS) | The mass spectrometer in GC-MS provides a "fingerprint" of the molecule, offering very high confidence in identification. HPLC-UV specificity can be compromised by co-eluting impurities with similar UV absorbance.[3] |
Conclusion
Validating the linearity and range of an analytical method for this compound is a systematic process that underpins the reliability of quantitative data. By choosing the appropriate technology—GC-MS for its high specificity and sensitivity or HPLC for its versatility with complex matrices—and applying a rigorous, self-validating protocol, researchers can establish a method that is fit for its intended purpose. The foundation of this process lies not just in executing the steps, but in understanding the scientific principles of proportionality and defined analytical boundaries, ensuring data integrity and ultimate product safety.
References
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Online]. Available at: [Link]
-
ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Online]. Available at: [Link]
-
Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Online]. Available at: [Link]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Online]. Available at: [Link]
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European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Online]. Available at: [Link]
-
MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Online]. Available at: [Link]
-
PubMed Central. (2018). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. [Online]. Available at: [Link]
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Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Online]. Available at: [Link]
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Agilent. (N.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. [Online]. Available at: [Link]
-
Scribd. (N.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Online]. Available at: [Link]
-
FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online]. Available at: [Link]
-
SIELC Technologies. (N.d.). Separation of this compound on Newcrom R1 HPLC column. [Online]. Available at: [Link]
-
OPUS Open Portal to University Scholarship. (2017). Method Development for Analysis A of Phthalates s by HPLC. [Online]. Available at: [Link]
-
Agilent. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. [Online]. Available at: [Link]
-
CORE. (2016). DETECTION AND QUANTIFICATION OF PHTHALATES IN LIQUID FOOD PRODUCTS BY GC-MS. [Online]. Available at: [Link]
-
Journal of Liquid Chromatography & Related Technologies. (N.d.). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl). [Online]. Available at: [Link]
-
MDPI. (2021). New Analytical Method for Determination of Phthalates in Wastewater by on Line LC-GC-MS Using the TOTAD Interface and Fraction Collector. [Online]. Available at: [Link]
-
PubMed. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. [Online]. Available at: [Link]
-
Agilent. (2018). Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. [Online]. Available at: [Link]
-
GERSTEL. (N.d.). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. [Online]. Available at: [Link]
-
MDPI. (2021). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. [Online]. Available at: [Link]
-
ResearchGate. (2021). (PDF) New Analytical Method for Determination of Phthalates in Wastewater by on Line LC-GC-MS Using the TOTAD Interface and Fraction Collector. [Online]. Available at: [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Online]. Available at: [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Online]. Available at: [Link]
-
PubMed. (2012). Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques". [Online]. Available at: [Link]
-
ResearchGate. (2012). Analytical method for the identification and assay of 12 phthalates in cosmetic products: Application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques". [Online]. Available at: [Link]
-
Agilent. (2009). Determination of Phthalate Concentration in Toys and Children's Products. [Online]. Available at: [Link]
-
ATSDR. (N.d.). Analytical Methods. [Online]. Available at: [Link]
-
MDPI. (2019). A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. [Online]. Available at: [Link]
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Navigating the Subtleties of Detection: A Comparative Guide to the Limit of Detection and Quantification for Octyl Decyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within the realms of environmental monitoring, food safety, and pharmaceutical development, the precise measurement of chemical compounds is paramount. Among the vast array of substances requiring stringent analytical scrutiny are phthalates, a class of plasticizers known for their ubiquitous presence and potential as endocrine disruptors. This guide focuses on a specific, less commonly studied phthalate: octyl decyl phthalate (also known as n-octyl n-decyl phthalate, CAS 119-07-3).
As a Senior Application Scientist, this guide is structured to provide not just data, but a deeper understanding of the methodologies and the scientific rationale behind determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound. We will delve into a comparative analysis of the two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide the necessary experimental frameworks to empower researchers in their analytical endeavors.
While specific, validated LOD and LOQ data for this compound are not as readily available in the public domain as for more common phthalates, we will leverage data from its close structural isomers, such as di-n-octyl phthalate (DNOP), to provide a robust comparative framework. The structural similarities between these isomers allow for a scientifically sound estimation of expected analytical performance.
Understanding the Core Concepts: LOD and LOQ
Before delving into the comparative data, it is crucial to establish a firm understanding of the Limit of Detection (LOD) and the Limit of Quantification (LOQ). These are not merely arbitrary low-level measurements but are statistically defined parameters that dictate the capabilities of an analytical method.
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank) but not necessarily quantified with acceptable precision and accuracy. The International Union of Pure and Applied Chemistry (IUPAC) and the International Organization for Standardization (ISO) have established harmonized definitions for this concept.[1][2] A common approach for estimating the LOD is based on the standard deviation of the response (σ) and the slope of the calibration curve (S), expressed as LOD = 3.3 * (σ / S) .
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy. The LOQ is a critical parameter for quantitative studies where the exact concentration of the analyte is required. It is typically estimated as LOQ = 10 * (σ / S) .[3]
The determination of these limits is a cornerstone of analytical method validation, ensuring the reliability and robustness of the data generated.
Comparative Analysis of Analytical Techniques
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by detection using a mass spectrometer. | Separates compounds in the liquid phase based on their polarity and interactions with a stationary phase, followed by highly selective detection using a tandem mass spectrometer. |
| Sample Volatility | Requires analytes to be volatile or amenable to derivatization to increase volatility. This compound is sufficiently volatile for GC analysis. | Suitable for a wider range of compounds, including non-volatile and thermally labile analytes. |
| Selectivity & Sensitivity | Good selectivity and sensitivity, particularly with Selected Ion Monitoring (SIM) mode. However, background contamination can be a challenge.[1] | Excellent selectivity and sensitivity due to the use of Multiple Reaction Monitoring (MRM), which significantly reduces matrix interference. |
| Matrix Effects | Can be susceptible to matrix effects, which may require extensive sample cleanup. | Can also experience matrix effects (ion suppression or enhancement), but these can often be mitigated with appropriate internal standards and sample preparation. |
| Typical LOD/LOQ | Generally in the low µg/L (ppb) to ng/L (ppt) range for phthalates in various matrices. | Often achieves lower detection and quantification limits, typically in the ng/L (ppt) to pg/L (ppq) range. |
Experimentally Determined LOD and LOQ Values for this compound Isomers
The following table presents a compilation of experimentally determined LOD and LOQ values for close isomers of this compound, primarily di-n-octyl phthalate (DNOP) and diisooctyl phthalate (DIOP). These values provide a strong indication of the expected performance for the analysis of this compound.
| Analyte | Technique | Matrix | LOD | LOQ | Reference |
| Di-n-octyl phthalate (DNOP) | GC-MS | Food (Solid) | 0.33 mg/kg | 1 mg/kg | [1] |
| Di-n-octyl phthalate (DNOP) | GC-MS | Food (Liquid) | 3.3 µg/L | 10 µg/L | [1] |
| Di-n-octyl phthalate (DNOP) | LC-MS/MS | Distilled Beverages | - | <1 µg/L | |
| Di-n-octyl phthalate (DNOP) | LC-MS/MS | Food Simulants | - | 7.5 ng/mL | [4] |
| Diisooctyl phthalate (DIOP) | LC-MS/MS | Food Simulants | - | 7.5 ng/mL | [4] |
| Di-n-octyl phthalate (DNOP) | HPLC-UV | Plastic Toys | 0.12 ng | 0.83 ng |
Note: The values are presented in their original reported units. Conversion may be necessary for direct comparison.
Experimental Protocols for LOD and LOQ Determination
To ensure scientific integrity, the protocols for determining LOD and LOQ must be robust and well-documented. Below are detailed, step-by-step methodologies for both GC-MS and LC-MS/MS, adaptable for the analysis of this compound in a polymer matrix.
Diagram of the General Workflow
Caption: General workflow for the determination of LOD and LOQ of this compound.
GC-MS Protocol for LOD and LOQ Determination in a Polymer Matrix
This protocol is adapted from established methods for phthalate analysis in plastics.
1. Materials and Reagents:
-
This compound certified reference standard
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
Internal Standard (e.g., Benzyl Benzoate or a deuterated phthalate)
-
Glassware (volumetric flasks, vials, pipettes) - meticulously cleaned to avoid phthalate contamination.
2. Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of hexane.
-
Working Standards: Prepare a series of dilutions from the stock standard in hexane to create a calibration curve. For LOD/LOQ determination, prepare a set of low-concentration standards (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 10 µg/L).
-
Internal Standard (IS) Spiking Solution: Prepare a solution of the internal standard at a concentration that will yield a consistent and robust signal.
3. Sample Preparation (Polymer Matrix):
-
Accurately weigh approximately 0.1 g of the polymer sample into a glass centrifuge tube.
-
Add 5 mL of THF to dissolve the polymer. Vortex or sonicate to ensure complete dissolution.
-
Add 10 mL of methanol to precipitate the polymer. Vortex thoroughly.
-
Centrifuge the sample to pellet the precipitated polymer.
-
Carefully transfer the supernatant to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane.
-
Spike with the internal standard.
-
Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial.
4. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280 °C
-
Oven Program: Initial 60 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 149, 167, 279) and the internal standard.
5. LOD and LOQ Determination:
-
Inject a series of at least 7 replicate blank samples (hexane) to determine the standard deviation of the noise (σ_blank).
-
Construct a calibration curve using the prepared working standards.
-
Determine the slope (S) of the calibration curve.
-
Calculate the LOD and LOQ using the formulas:
-
LOD = 3.3 * (σ_blank / S)
-
LOQ = 10 * (σ_blank / S)
-
-
Alternatively, analyze at least 7 replicate samples spiked with a low concentration of this compound (near the expected LOD). Calculate the standard deviation (σ_spike) of these measurements.
-
LOD = 3.3 * σ_spike
-
LOQ = 10 * σ_spike
-
-
Confirm the calculated LOD and LOQ by analyzing standards at these concentrations to ensure they meet the criteria for detection and quantification (e.g., signal-to-noise ratio of ~3 for LOD and ~10 for LOQ).
LC-MS/MS Protocol for LOD and LOQ Determination in a Food Simulant Matrix
This protocol is based on methods for the analysis of phthalates migrating from food contact materials.
1. Materials and Reagents:
-
This compound certified reference standard
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Internal Standard (e.g., a ¹³C-labeled this compound)
-
Food Simulants (e.g., 10% ethanol, 3% acetic acid, olive oil)
2. Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standards: Prepare a series of dilutions in the appropriate mobile phase or food simulant to construct a calibration curve. For LOD/LOQ determination, prepare low-concentration standards (e.g., 0.01, 0.025, 0.05, 0.1, 0.25, 0.5, 1.0 ng/mL).
-
Internal Standard (IS) Spiking Solution: Prepare a solution of the internal standard at a concentration that will yield a consistent and robust signal.
3. Sample Preparation (Food Simulant):
-
For aqueous food simulants (10% ethanol, 3% acetic acid), directly spike the simulant with the internal standard.
-
For fatty food simulants (olive oil), a liquid-liquid extraction is necessary:
-
Take 1 g of the olive oil sample and add 5 mL of hexane.
-
Add 5 mL of acetonitrile and vortex vigorously.
-
Centrifuge to separate the layers.
-
Collect the lower acetonitrile layer.
-
Repeat the extraction twice more.
-
Combine the acetonitrile extracts and evaporate to dryness.
-
Reconstitute in the initial mobile phase and spike with the internal standard.
-
4. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
-
Mobile Phase A: Water with 5 mM ammonium acetate
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient to separate this compound from other components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize at least two transitions for this compound and one for the internal standard.
5. LOD and LOQ Determination:
-
The procedure for calculating LOD and LOQ is analogous to the GC-MS method, using either the standard deviation of blank injections or the standard deviation of low-level spiked samples. The key is to use the appropriate matrix (food simulant) for the blank and spiked samples to account for any matrix effects.
Diagram of the LOD/LOQ Determination Workflow
Caption: Workflow for the statistical determination and confirmation of LOD and LOQ.
Conclusion: Empowering Confident Analysis
The determination of the Limit of Detection and Limit of Quantification for this compound is a critical step in ensuring the quality and safety of a wide range of products. While specific data for this compound remains less prevalent than for its isomers, a thorough understanding of the analytical principles and methodologies allows for the development of robust and reliable detection methods.
By leveraging the power of modern analytical instrumentation such as GC-MS and LC-MS/MS, and by adhering to statistically sound validation procedures, researchers can confidently establish the performance of their methods. This guide provides the foundational knowledge and practical protocols to navigate the complexities of trace-level analysis, ultimately contributing to a safer and more transparent scientific landscape.
References
- Hao, C., et al. (2004). Sonication-assisted solvent extraction and gas chromatography-mass spectrometry for the simultaneous determination and screening of eight phthalic acid esters in plastic products for food-packaging. Analytical and Bioanalytical Chemistry, 378(3), 836-841.
- International Union of Pure and Applied Chemistry (IUPAC). (1995). Nomenclature in evaluation of analytical methods including detection and quantification capabilities. Pure and Applied Chemistry, 67(10), 1699-1723.
- Agilent Technologies. (2014). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution.
- SCIEX. (2020). A new level of accurate quantitation for 29 phthalate esters in food simulants using LC-MS/MS. Technical Note.
- Waters Corporation. (2013). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages.
- Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21.
- Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Technical Note.
- PerkinElmer, Inc. Rapid LC/MS/MS Analysis of Phthalates.
- Jaworek, K., & Czaplicka, M. (2014). Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD methods. Polimery, 59(11-12), 834-840.
- Carlos, K. S., de Jager, L. S., & Begley, T. H. (2021). Determination of phthalate concentrations in paper-based fast food packaging available on the U.S. market. Food Additives & Contaminants: Part A, 38(3), 504-514.
- U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).
- Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS.
- Di Bella, G., et al. (2019). A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers. Molecules, 24(15), 2727.
- Frontera-Salva, M., et al. (2021). Evaluation of the Occurrence of Phthalates in Plastic Materials Used in Food Packaging. Foods, 10(3), 532.
- Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49.
-
Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
- BioPharm International. (2016).
-
researchmap. Development of a screening method for phthalate esters in polymers using a quantitative database in combination with pyrolyzer. [Link]
- Xie, Z., et al. (2007). Development and validation of a method for the determination of trace alkylphenols and phthalates in the atmosphere.
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accuracy and precision of Octyl decyl phthalate quantification in food simulants
An In-Depth Guide to the Accurate and Precise Quantification of Octyl Decyl Phthalate in Food Simulants
A Senior Application Scientist's Comparative Analysis of GC-MS and LC-MS/MS Methodologies
The migration of plasticizers, such as this compound (ODP), from food contact materials (FCMs) into food is a critical concern for consumer safety and regulatory compliance. As researchers and drug development professionals, our ability to accurately and precisely quantify these migrants in food simulants is paramount. This guide provides an in-depth comparison of the two primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Foundational Principles: The "Why" of Migration Testing
Before comparing analytical instruments, we must understand the framework of migration testing. Regulatory bodies like the European Commission and the U.S. Food and Drug Administration (FDA) have established stringent guidelines to ensure food safety.[1][2] The cornerstone of this framework is the use of food simulants—solvents that mimic the chemical properties of different food categories—to test for the migration of substances from packaging under worst-case conditions of intended use.[3]
The European Union's Regulation (EU) No 10/2011, for instance, outlines specific food simulants and sets Specific Migration Limits (SMLs) for many plasticizers.[3][4][5] An SML is the maximum permitted amount of a substance that can migrate into food, expressed in mg of substance per kg of food (mg/kg). While ODP is not as prominently regulated as phthalates like DEHP or DBP, the principles and analytical methods are directly transferable, and its presence would be evaluated under the total migration limit and safety assessments for non-intentionally added substances (NIAS).[3]
The entire process, from the food contact material to the final analytical result, follows a logical and controlled workflow designed to ensure the data is reliable and defensible.
Caption: General workflow for phthalate migration testing.
Core Analytical Techniques: A Head-to-Head Comparison
The choice between GC-MS and LC-MS/MS is often dictated by the required sensitivity, the complexity of the food simulant matrix, and the available laboratory infrastructure. Both are powerful techniques, but they possess distinct advantages and challenges.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the traditional workhorse for phthalate analysis.[6] It excels at separating volatile and semi-volatile compounds like ODP. The principle involves vaporizing the sample, separating its components in a gaseous state through a long capillary column, and then detecting and identifying them based on their mass-to-charge ratio.
-
Expertise & Causality: GC-MS is a robust and cost-effective technique. Its strength lies in the high chromatographic resolution achievable with modern capillary columns, which is crucial for separating ODP from other structurally similar phthalates or matrix interferences.[7] The primary challenge in GC-MS analysis of phthalates is not the instrument itself, but the ubiquitous background contamination. Phthalates are present in countless lab materials, from solvent bottle caps to plastic syringes.[8] Therefore, a rigorous protocol involving high-purity solvents, pre-cleaned glassware, and the consistent analysis of procedural blanks is not just recommended—it is essential for generating trustworthy data.[8]
-
Sample Preparation: For aqueous simulants (e.g., 10% ethanol), a liquid-liquid extraction (LLE) with a solvent like hexane is typically required to isolate and concentrate the non-polar ODP.[9] For fatty food simulants like olive oil, the sample is often diluted in a solvent before analysis, though more advanced cleanup steps like solid-phase extraction (SPE) may be needed to remove lipids that can contaminate the GC system.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a highly sensitive and specific alternative for phthalate analysis.[10] It separates compounds in the liquid phase based on their polarity before detection. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific parent ion for the analyte of interest, fragmenting it, and then monitoring for a specific daughter ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise.
-
Expertise & Causality: The primary advantage of LC-MS/MS is its sensitivity, with limits of quantitation (LOQs) often reaching the low µg/kg or even ng/kg level.[11][12] This is particularly useful when dealing with very low migration limits or analyzing trace contaminants. For aqueous simulants, sample preparation can be as simple as a "dilute-and-shoot" method, drastically increasing sample throughput.[11] However, LC-MS/MS is more susceptible to "matrix effects," where co-eluting compounds from the sample can suppress or enhance the ionization of the target analyte, potentially biasing the result. This is why the use of an isotope-labeled internal standard, which behaves almost identically to the analyte during ionization, is the gold standard for ensuring accuracy in LC-MS/MS methods.[13]
-
Sample Preparation: As mentioned, aqueous simulants often require only dilution. Fatty food simulants still necessitate a cleanup step to remove the bulk lipids, but the required level of cleanup may be less stringent than for GC-MS due to the specificity of MS/MS detection.
Performance Comparison: GC-MS vs. LC-MS/MS
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Causality & Field Insights |
| Sensitivity (Typical LOQ) | Low to mid µg/kg (ppb)[9] | Sub-to-low µg/kg (ppb)[11][12] | LC-MS/MS is inherently more sensitive due to the specificity of MRM, which filters out chemical noise. |
| Precision (%RSD) | < 15% (often < 5%)[14] | < 15% (often < 10%)[11] | Both techniques offer excellent precision when controlled with internal standards. |
| Accuracy (Recovery) | 80–110%[14] | 80–120%[11] | Accuracy is highly dependent on proper sample preparation and the use of appropriate internal standards to correct for losses or matrix effects. |
| Matrix Effect | Lower susceptibility, but non-volatile matrix components can contaminate the system. | Higher susceptibility to ion suppression/enhancement. | Isotope-labeled internal standards are critical for mitigating matrix effects in LC-MS/MS. |
| Sample Throughput | Lower, due to longer run times and more intensive sample prep for aqueous samples. | Higher, especially with "dilute-and-shoot" methods for aqueous simulants. | |
| Contamination Risk | High, from ubiquitous environmental phthalates. Requires stringent lab hygiene.[8] | Moderate. Less sensitive to the same contaminants as GC, but care is still needed. | Procedural blanks are non-negotiable for either technique to ensure data integrity. |
| Cost & Complexity | Lower initial cost, widely available. | Higher initial cost and requires more specialized expertise. |
Experimental Protocols: A Guide to Self-Validating Systems
The following protocols are designed to be robust and self-validating. The inclusion of procedural blanks and internal standards is mandatory for ensuring the trustworthiness of the results.
Protocol 1: ODP Quantification in Olive Oil via GC-MS
This protocol is designed for the challenging fatty food simulant matrix.
-
Internal Standard Spiking: Accurately weigh 1 g of the olive oil simulant (post-migration test) into a glass vial. Spike with a known amount of an appropriate internal standard (e.g., Benzyl Benzoate or an isotope-labeled ODP), explaining that this corrects for variations in extraction efficiency and instrument response.
-
Dilution: Add 9 mL of hexane to the vial. This step dilutes the oil matrix, making it suitable for injection while ensuring the analytes remain dissolved.
-
Homogenization: Vortex the sample for 1 minute to ensure thorough mixing of the oil, solvent, and internal standard.
-
Analysis: Transfer an aliquot of the hexane layer to an autosampler vial. Analyze using GC-MS. The instrument is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, targeting the characteristic ions of ODP (e.g., m/z 149, 167) and the internal standard.[8][14]
-
Trustworthiness Check: Concurrently, prepare a procedural blank using 1 g of the original, unexposed olive oil and follow the exact same procedure. The absence of ODP in the blank validates that any detected ODP in the sample originates from migration.
Caption: Workflow for GC-MS analysis of ODP in olive oil.
Protocol 2: ODP Quantification in 10% Ethanol via LC-MS/MS
This protocol leverages the high sensitivity and specificity of LC-MS/MS for a high-throughput workflow.
-
Internal Standard Spiking: In a glass autosampler vial, combine 500 µL of the 10% ethanol simulant (post-migration test) with 500 µL of an organic solvent (e.g., acetonitrile) containing the isotope-labeled internal standard. The solvent is added to ensure compatibility with the liquid chromatography mobile phase.
-
Homogenization: Cap and vortex the vial for 30 seconds.
-
Analysis: Directly inject the sample into the LC-MS/MS system. A reversed-phase C18 column is typically used to separate ODP from more polar matrix components.[12] Detection is performed using MRM mode for maximum selectivity and sensitivity.
-
Trustworthiness Check: Prepare a procedural blank using the original, unexposed 10% ethanol food simulant and process it identically. A clean blank is required to report any positive detections in the test samples.[11]
Caption: Workflow for LC-MS/MS analysis of ODP in ethanol simulant.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful, validated techniques capable of providing accurate and precise data for the quantification of this compound in food simulants. The choice of method should be guided by the specific requirements of the analysis.
-
Choose GC-MS when you require a robust, cost-effective method for compliance testing against established migration limits, especially if your lab has extensive experience with the technique and has stringent controls against background contamination.
-
Choose LC-MS/MS when the primary driver is the need for very high sensitivity (low µg/kg LOQs), when analyzing a large number of aqueous simulant samples where high throughput is advantageous, or when matrix complexity requires the superior selectivity of tandem mass spectrometry.
Ultimately, the trustworthiness of any result, regardless of the technology used, is built upon a foundation of meticulous laboratory practice, the intelligent use of internal standards, and the non-negotiable analysis of procedural blanks with every batch of samples.
References
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Bratinova, S.; Simoneau, C.; Raffael, B. Guidelines for Performance Criteria and Validation Procedures of Analytical Methods Used in Controls of Food Contact Materials; Joint Research Centre, Institute for Health and Consumer Protection, Publications Office, 2009. [Link]
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Safety Operating Guide
Navigating the Disposal of Octyl Decyl Phthalate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. While octyl decyl phthalate (CAS No. 119-07-3) is a versatile plasticizer, its disposal demands a meticulous and informed approach to safeguard both personnel and the environment. This guide moves beyond a simple checklist, offering a comprehensive, step-by-step methodology grounded in scientific principles and regulatory awareness.
Immediate Safety & Handling Protocols: The First Line of Defense
Before initiating any disposal procedure, a thorough understanding of the immediate hazards associated with this compound is crucial. While not classified as a hazardous substance under GHS, good laboratory practice dictates treating all chemicals with a degree of caution.[1][2] It is a colorless liquid with a mild odor that is less dense than and insoluble in water.[3][4]
Your primary objective is to minimize exposure through inhalation, ingestion, or skin contact. All handling of this compound should occur in a well-ventilated area, ideally within a chemical fume hood.[5]
Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
The selection of appropriate PPE is a critical, proactive measure to prevent accidental exposure.
-
Gloves: Wear impervious protective gloves to prevent skin contact.[3]
-
Eye and Face Protection: Chemical safety goggles are mandatory. Where splashing is a possibility, a full face shield should be used.[3]
-
Protective Clothing: Full impervious protective clothing, including boots, is recommended, especially when handling larger quantities or during spill cleanup.[3] Contaminated clothing should be segregated and not taken home.[4]
-
Respiratory Protection: In situations where vapors may be generated and ventilation is inadequate, use an approved respirator.[3]
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound is a regulated process that requires careful planning and execution. The following steps provide a clear workflow for managing this chemical waste, from initial collection to final disposal.
Step 1: Waste Identification and Segregation
The foundation of a compliant disposal process is the accurate identification and segregation of the waste stream.
-
Characterize the Waste: Identify all waste containing this compound. This includes unused product, contaminated solutions, and any materials used for spill cleanup, such as absorbent paper.[3][5]
-
Segregate the Waste: It is imperative to avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1][5] Incompatible materials can lead to dangerous reactions.[3][5] Phthalates can react with acids and strong oxidizing agents.[3]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound." Include the date of accumulation and the specific contents.[5]
Step 2: Waste Collection and Storage
Proper containment is essential to prevent environmental release and ensure safety within the laboratory.
-
Container Selection: Use a chemically resistant, sealable container for collecting this compound waste.[5] Ensure the container is in good condition and compatible with the chemical.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5] This area should be away from heat and ignition sources.[2]
Step 3: Arranging for Professional Disposal
The final disposal of this compound must be conducted by licensed professionals to ensure regulatory compliance.
-
Engage a Licensed Professional: The disposal of chemical waste must be handled by a licensed and approved waste disposal company.[5][6]
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5] They will have established procedures and relationships with certified waste handlers.
-
Regulatory Compliance: Ultimate disposal must consider the material's impact on air quality, potential migration in soil or water, and effects on animal and plant life, in conformance with all local, state, and federal regulations.[4]
Spill Management and Decontamination: A Rapid Response Protocol
In the event of a spill, a swift and appropriate response is necessary to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[1][5]
-
Contain the Spill: Use absorbent paper or an inert absorbent material (e.g., Chemizorb®) to contain and pick up all liquid spill material.[1][3][6]
-
Package the Waste: Seal the contaminated absorbent material and any contaminated clothing in a vapor-tight plastic bag for disposal.[3]
-
Decontaminate the Area: Wash all contaminated surfaces with alcohol, followed by a strong soap and water solution.[3]
-
Verification: Do not re-enter the contaminated area without proper PPE until it has been verified as clean by a safety officer or other responsible person.[3]
Understanding the "Why": The Science Behind Safe Disposal
The procedures outlined above are not arbitrary; they are based on the chemical and physical properties of this compound and the regulatory landscape governing chemical waste. Phthalates as a class of chemicals are under scrutiny by the U.S. Environmental Protection Agency (EPA) due to concerns about their toxicity and pervasive presence in the environment.[7] Some phthalates have been linked to adverse effects on the reproductive system in laboratory animals.[7] While this compound itself is not currently listed with a specific RCRA hazardous waste code, the broader class of phthalates is regulated, and proper disposal is mandatory.[8]
The insolubility of this compound in water means that it will not readily dilute in aqueous environments and can persist, potentially impacting aquatic life.[3][4] Its high flash point of 455°F (235°C) indicates it is not highly flammable, but it is still a combustible material.[3]
Quantitative Data and Physical Properties
For proper waste management and reporting, certain quantitative data are essential. The table below summarizes key information for this compound.
| Property | Value | Source |
| CAS Number | 119-07-3 | [3][4] |
| Molecular Formula | C₂₆H₄₂O₄ | [4] |
| Molecular Weight | 418.6 g/mol | [4] |
| Appearance | Colorless liquid with a mild, characteristic odor | [3][4] |
| Specific Gravity | 0.972 to 0.976 | [3] |
| Boiling Point | 462°F (239°C) at 4 mmHg | [3] |
| Melting Point | -40°F (-40°C) | [3] |
| Flash Point | 455°F (235°C) | [3] |
| Solubility in Water | Insoluble | [3] |
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these detailed procedures, you not only ensure the safety of your laboratory personnel but also uphold your responsibility to environmental stewardship. This commitment to best practices is the hallmark of a leading research institution and is integral to the advancement of science.
References
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This compound | C26H42O4 | CID 8380 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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Safety Data Sheet - BASF. (n.d.). Retrieved January 12, 2026, from [Link]
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SAFETY DATA SHEET PACKET - National Institute of Standards and Technology. (2018, October 1). Retrieved January 12, 2026, from [Link]
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Safety data sheet - Chemos GmbH&Co.KG. (2019, January 22). Retrieved January 12, 2026, from [Link]
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Phthalates | US EPA. (2025, December 31). Retrieved January 12, 2026, from [Link]
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Risk Management for Phthalates | US EPA. (n.d.). Retrieved January 12, 2026, from [Link]
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Personal protective equipment for handling Octyl decyl phthalate
An Essential Guide to Personal Protective Equipment (PPE) for Handling Octyl Decyl Phthalate
Authored by a Senior Application Scientist
For the diligent researchers, scientists, and drug development professionals working with a multitude of chemical compounds, a deep and practical understanding of safety protocols is not merely a regulatory hurdle; it is the bedrock of scientific integrity and personal well-being. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist to explain the causality behind each safety measure, ensuring a self-validating system of protection.
This compound is a colorless, oily liquid with a mild odor, commonly used as a plasticizer.[1] It is insoluble in water and can cause irritation to the eyes, nose, and throat upon exposure.[1][2] As with many phthalate esters, there are broader health considerations, including their potential to act as endocrine disruptors, which necessitates a cautious and informed approach to handling.[1]
The Foundation: Hazard Analysis and Risk Assessment
Before any handling of this compound, a thorough risk assessment is paramount. The selection of PPE is not a one-size-fits-all prescription but is dictated by the specifics of the procedure being performed. Key variables to consider include:
-
Quantity: Handling microliters on a benchtop presents a different risk profile than transferring liters.
-
Application: Are you preparing a stock solution, performing a large-scale synthesis, or cleaning a spill?
-
Ventilation: Work should ideally be conducted in a certified chemical fume hood. The level of respiratory protection may need to be elevated in poorly ventilated areas.
-
Potential for Aerosolization or Splashing: Procedures involving heating, agitation, or pouring increase the risk of exposure.
The following diagram outlines the decision-making logic for PPE selection based on procedural risk.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
